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  • Product: Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate
  • CAS: 13949-98-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate: Synthesis, Properties, and Reactivity

Abstract This technical guide provides a comprehensive overview of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate, a bicyclic compound with significant potential in synthetic organic chemistry and drug discovery. The gui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate, a bicyclic compound with significant potential in synthetic organic chemistry and drug discovery. The guide details plausible synthetic routes, predicted physicochemical and spectroscopic properties, and expected chemical reactivity. By combining established chemical principles with data from analogous structures, this document serves as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the strategic utilization of this versatile molecular scaffold.

Introduction and Molecular Overview

Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is a fascinating molecule that integrates several key functional groups within a rigid, bicyclic framework. The structure features a cyclohexanone ring fused to a cyclopropane ring, with an ethyl carboxylate group attached to the C7 position of the cyclopropane. This unique arrangement of a ketone, an ester, and a strained three-membered ring imparts a rich and complex chemical reactivity, making it a valuable intermediate for the synthesis of complex organic molecules.

The bicyclo[4.1.0]heptane core, also known as norcarane, is a common motif in natural products and pharmacologically active compounds. The introduction of a ketone at the C2 position and an ethyl carboxylate at C7 provides multiple handles for further chemical transformations, allowing for the construction of diverse molecular architectures. This guide will explore the synthesis, properties, and reactivity of this compound, providing a solid foundation for its application in research and development.

Synthesis of Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate

While a definitive, optimized synthesis for ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is not extensively documented in the literature, its structure suggests several viable synthetic strategies based on well-established cyclopropanation reactions of α,β-unsaturated carbonyl compounds. The logical precursor for this molecule is ethyl 2-oxocyclohex-3-ene-1-carboxylate.

Corey-Chaykovsky Cyclopropanation

The Corey-Chaykovsky reaction is a powerful method for the cyclopropanation of enones using a sulfur ylide.[1][2][3][4][5] In this proposed synthesis, the reaction would proceed via a 1,4-conjugate addition of the ylide to the enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.

Experimental Protocol:

  • Preparation of the Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add trimethylsulfoxonium iodide (1.1 equivalents) to anhydrous dimethyl sulfoxide (DMSO). To this suspension, add sodium hydride (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 1 hour, during which time the evolution of hydrogen gas should cease, and a clear solution of the sulfur ylide is formed.

  • Cyclopropanation: Cool the ylide solution to 0 °C in an ice bath. Add a solution of ethyl 2-oxocyclohex-3-ene-1-carboxylate (1.0 equivalent) in anhydrous DMSO dropwise over 30 minutes.

  • Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by pouring it into ice-cold water.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate.

Diagram of the Corey-Chaykovsky Reaction Workflow:

corey_chaykovsky start Start ylide_prep Prepare Sulfur Ylide (Trimethylsulfoxonium iodide + NaH in DMSO) start->ylide_prep cyclo_step Cyclopropanation (Add Ethyl 2-oxocyclohex-3-ene-1-carboxylate) ylide_prep->cyclo_step workup Aqueous Work-up (Quench with water) cyclo_step->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate purification->product

Caption: Workflow for the Corey-Chaykovsky cyclopropanation.

Rhodium(II)-Catalyzed Cyclopropanation

An alternative and often highly efficient method for cyclopropanation involves the decomposition of a diazo compound in the presence of a rhodium(II) catalyst.[6][7][8][9][10] This reaction proceeds through the formation of a rhodium carbene intermediate, which then transfers the carbene to the double bond of the enone.

Experimental Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve ethyl 2-oxocyclohex-3-ene-1-carboxylate (1.0 equivalent) in a dry, non-coordinating solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Catalyst Addition: Add a catalytic amount of a rhodium(II) catalyst, such as rhodium(II) octanoate dimer (Rh₂(Oct)₄) or rhodium(II) acetate dimer (Rh₂(OAc)₄) (typically 0.5-2 mol%).

  • Diazo Compound Addition: Slowly add ethyl diazoacetate (1.1 equivalents) to the reaction mixture via a syringe pump over several hours. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing the formation of side products.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC. After the addition is complete and the reaction has gone to completion, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) to afford the target compound.

Diagram of the Rh(II)-Catalyzed Cyclopropanation Workflow:

rhodium_cyclopropanation start Start setup Reaction Setup (Enone + Rh(II) catalyst in DCM) start->setup diazo_add Slow Addition of Ethyl Diazoacetate (Syringe Pump) setup->diazo_add workup Solvent Removal (Rotary Evaporation) diazo_add->workup purification Purification (Column Chromatography) workup->purification product Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate purification->product

Caption: Workflow for Rh(II)-catalyzed cyclopropanation.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for the title compound, the following properties are predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point > 250 °C (estimated)
Solubility Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone); Insoluble in water.
Stereochemistry The molecule possesses multiple chiral centers, leading to the possibility of several stereoisomers.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Characteristic Peaks/Signals
¹H NMR - Ethyl Ester: ~4.2 ppm (q, 2H, -OCH₂CH₃), ~1.3 ppm (t, 3H, -OCH₂CH₃)- Cyclohexane Ring Protons: 1.5-2.8 ppm (m, complex multiplets)- Cyclopropane Ring Protons: 0.8-1.8 ppm (m, complex multiplets)
¹³C NMR - Ketone Carbonyl: ~200-210 ppm- Ester Carbonyl: ~170-175 ppm- Ethyl Ester: ~60 ppm (-OCH₂CH₃), ~14 ppm (-OCH₂CH₃)- Cyclohexane & Cyclopropane Carbons: 20-50 ppm
IR Spectroscopy - Ketone C=O Stretch: ~1715 cm⁻¹- Ester C=O Stretch: ~1735 cm⁻¹- C-H Stretch (sp³): < 3000 cm⁻¹
Mass Spectrometry - [M]⁺: m/z = 182.09

Chemical Reactivity

The chemical reactivity of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is governed by the interplay of its three key functional groups: the ketone, the ethyl ester, and the cyclopropane ring.

Reactions at the Carbonyl Group

The ketone at the C2 position is susceptible to a variety of nucleophilic additions and reductions.

  • Reduction: The ketone can be selectively reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction will be influenced by the steric hindrance imposed by the bicyclic system.

  • Wittig Reaction and Related Olefinations: The ketone can be converted to an exocyclic double bond through reactions with phosphorus ylides (Wittig reaction) or related olefination reagents.

  • Enolate Formation: The protons alpha to the ketone are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in a range of alkylation, aldol, and other condensation reactions.

Reactions of the Ethyl Ester

The ethyl ester functionality can undergo standard ester transformations.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

  • Transesterification: The ethyl group can be exchanged for other alkyl groups by heating in the presence of a different alcohol and a catalyst.

  • Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.

  • Amidation: The ester can be converted to an amide by reaction with an amine.

Ring-Opening Reactions of the Cyclopropane

The strained cyclopropane ring is susceptible to ring-opening reactions under various conditions, which can be a powerful tool for constructing more complex molecular skeletons.[11][12]

  • Acid-Catalyzed Ring Opening: In the presence of a strong acid, the cyclopropane ring can open to form a carbocationic intermediate, which can then be trapped by a nucleophile or undergo rearrangement.

  • Reductive Ring Opening: Treatment with dissolving metals (e.g., sodium in liquid ammonia) or catalytic hydrogenation under forcing conditions can lead to the reductive cleavage of the cyclopropane ring.

  • Nucleophilic Ring Opening: While less common for simple cyclopropanes, if the ring is activated by adjacent electron-withdrawing groups, it may be opened by strong nucleophiles.

Diagram of Potential Reaction Pathways:

reactivity cluster_carbonyl Ketone Reactions cluster_ester Ester Reactions cluster_cyclopropane Cyclopropane Reactions start Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate reduction_ketone Reduction (e.g., NaBH₄) start->reduction_ketone wittig Wittig Olefination start->wittig enolate_formation Enolate Formation start->enolate_formation hydrolysis Hydrolysis start->hydrolysis reduction_ester Reduction (e.g., LiAlH₄) start->reduction_ester acid_opening Acid-Catalyzed Ring Opening start->acid_opening reductive_opening Reductive Ring Opening start->reductive_opening

Caption: Potential reaction pathways for the title compound.

Applications in Drug Development and Organic Synthesis

The structural motifs accessible from ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate are prevalent in a wide range of biologically active molecules. The ability to selectively manipulate the ketone, ester, and cyclopropane functionalities makes this compound a versatile building block.

  • Scaffold for Novel Therapeutics: The rigid bicyclic core can serve as a scaffold to orient pharmacophoric groups in a defined three-dimensional space, which is crucial for optimizing interactions with biological targets.

  • Intermediate for Natural Product Synthesis: Ring-opening or functional group interconversion of this molecule can provide access to substituted cycloheptane or cyclohexane derivatives, which are common core structures in natural products.

  • Combinatorial Chemistry: The multiple reaction sites allow for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate represents a promising, albeit under-explored, molecular scaffold with significant potential for applications in organic synthesis and medicinal chemistry. This technical guide has outlined plausible and efficient synthetic routes, predicted its key physicochemical and spectroscopic properties, and detailed its expected chemical reactivity. By providing a solid theoretical and practical foundation, this document aims to empower researchers and drug development professionals to harness the synthetic utility of this versatile compound in their future endeavors.

References

  • American Chemical Society. (n.d.). Tuning Rh(II) catalysts through tethered axial coordination: Towards selective Rh(II)-catalyzed cyclopropanation with ethyl diazoacetate. ACS Publications. Retrieved from [Link]

  • Bennet, A. J., et al. (2017). Rearrangement and Nucleophilic Trapping of Bicyclo[4.1.0]hept-2-yl Derived Non-Classical Bicyclobutenium Ions. Canadian Journal of Chemistry.
  • Charette, A. B., et al. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society, 123(49), 12168–12175.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
  • Davies, H. M. L., & Lian, Y. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Organic Letters, 13(12), 3146–3149.
  • Dehmlow, E. V., & Lissel, M. B. (1976). Effect of Added Alcohols or Carboxylate on the Preparation of 7,7-Dichlorobicyclo[4.1.0]Heptane. Tetrahedron Letters, 17(21), 1783-1786.
  • Doyle, M. P., et al. (1986). Highly Effective Catalytic Asymmetric Cyclopropanation. Journal of the American Chemical Society, 108(2), 435-436.
  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]

  • NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Rowan Digital Works. (2021). ENDEAVORS TOWARD NOVEL SYNTHETIC ROADMAPS IN THE SYNTHESIS OF PERTINENT PHARMACOLOGICAL MOLECULAR SCAFFOLD MOIETIES. Retrieved from [Link]

  • Wiberg, K. B., & Szeimies, G. (1968). Reactions of bicyclo[2.1.0]pentane and bicyclo[4.1.0]heptane with hydrogen chloride. Cleavage of cyclopropane rings. The Journal of Organic Chemistry, 33(6), 2479-2484.
  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

Sources

Exploratory

Stereochemistry and Isomers of Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate

A Technical Guide for Synthetic and Medicinal Chemists Executive Summary Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate serves as a critical, conformationally constrained scaffold in the synthesis of metabotropic glutama...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Synthetic and Medicinal Chemists

Executive Summary

Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate serves as a critical, conformationally constrained scaffold in the synthesis of metabotropic glutamate receptor (mGluR) agonists and melanin-concentrating hormone (MCH) receptor antagonists. Its structural rigidity allows for precise mapping of pharmacophores in 3D space. However, the utility of this intermediate is strictly governed by its stereochemistry. This guide provides an in-depth analysis of the stereoselective synthesis, isomeric resolution, and structural validation of this bicyclic keto-ester.

Structural Analysis and Stereochemical Nomenclature

The molecule consists of a cyclohexane ring fused to a cyclopropane ring at carbons C1 and C6. The "2-oxo" designation indicates a ketone adjacent to the bridgehead, and the "7-carboxylate" places the ester functionality on the apical carbon of the cyclopropane ring.

1.1 The Ring Fusion (Cis vs. Trans)

In bicyclo[4.1.0]heptane systems, the ring fusion at C1–C6 is almost exclusively cis .

  • Geometric Constraint: A trans-fused bicyclo[4.1.0]heptane imposes immense ring strain (approx. 45 kcal/mol higher than cis), making it synthetically inaccessible under standard conditions.

  • Implication: We treat the relative stereochemistry of the bridgehead hydrogens (

    
     and 
    
    
    
    ) as fixed (syn to each other).
1.2 The Endo/Exo Dichotomy (C7 Stereocenter)

The crucial stereochemical variable is the orientation of the ethyl ester at C7 relative to the bicyclic framework.

  • Exo Isomer (Trans): The ester group is on the convex face of the molecule, anti to the bridgehead hydrogens (

    
    ). This is generally the thermodynamic product.
    
  • Endo Isomer (Cis): The ester group is on the concave face, syn to the bridgehead hydrogens. This is often the kinetic product in specific cyclopropanation modalities but suffers from steric repulsion with the cyclohexane ring.

Stereochemical Designation (Arbitrary Absolute Configuration):

  • Exo: (1R, 6S, 7R)-ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate.

  • Endo: (1R, 6S, 7S)-ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate.

(Note: Enantiomers exist for both diastereomers. The (1S, 6R) series constitutes the enantiomeric pair.)

Synthetic Routes and Stereocontrol[1][2]

The most robust method for constructing this scaffold is the Corey-Chaykovsky Cyclopropanation or the Transition-Metal Catalyzed Decomposition of Diazoacetates .

2.1 Pathway A: Sulfur Ylide Mediated MIRC (Recommended)

The reaction of 2-cyclohexen-1-one with ethyl (dimethylsulfuranylidene)acetate (EDSA) proceeds via a Michael-Initiated Ring Closure (MIRC).

  • Mechanism:

    • Nucleophilic Attack: The sulfur ylide carbon attacks the

      
      -carbon of the enone (Michael addition).
      
    • Enolate Formation: Generation of a transient enolate betaine intermediate.

    • Ring Closure: Intramolecular

      
      -like displacement of the dimethylsulfide leaving group by the enolate carbon.
      
  • Stereoselectivity: This route highly favors the Exo isomer (>95:5 dr). The reversibility of the initial Michael addition allows the system to equilibrate to the lower-energy anti-betaine conformer before ring closure.

2.2 Pathway B: Rhodium-Catalyzed Diazoacetate Addition

Reaction of ethyl diazoacetate (EDA) with cyclohexenone is generally sluggish due to the electron-deficient nature of the alkene.

  • Modification: Conversion of cyclohexenone to a silyl enol ether increases nucleophilicity, allowing Rh(II)-catalyzed cyclopropanation.

  • Outcome: This often yields a silyloxy-cyclopropane which must be hydrolyzed. Stereocontrol is lower compared to the sulfur ylide route.

2.3 Visualizing the Reaction Pathway

ReactionPathway Reactants 2-Cyclohexen-1-one + EDSA (Sulfur Ylide) Betaine Betaine Intermediate (Reversible Michael Adduct) Reactants->Betaine Nucleophilic Attack Betaine->Reactants Reversible TS_Closure Transition State (Anti-periplanar) Betaine->TS_Closure Rotation & S_N2 Product_Exo Exo-Isomer (Major) (Thermodynamic) TS_Closure->Product_Exo Fast (Steric relief) Product_Endo Endo-Isomer (Minor) (Kinetic) TS_Closure->Product_Endo Slow (Steric clash)

Figure 1: Mechanistic flow of the Corey-Chaykovsky cyclopropanation favoring the Exo isomer.

Experimental Protocol: Sulfur Ylide Synthesis

Objective: Synthesis of rac-ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate favoring the exo diastereomer.

Reagents:

  • 2-Cyclohexen-1-one (1.0 eq)

  • Ethyl (dimethylsulfuranylidene)acetate (EDSA) (1.2 eq) [Prepared in situ from sulfonium salt + DBU or NaH]

  • Solvent: Anhydrous DMSO or THF

  • Temperature: 0°C to RT[1]

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried flask under

    
    , suspend (carbethoxymethyl)dimethylsulfonium bromide (1.2 eq) in anhydrous THF. Add DBU (1.2 eq) dropwise at 0°C. Stir for 30 min to generate the free ylide (EDSA).
    
  • Michael Addition: Add 2-cyclohexen-1-one (1.0 eq) dropwise to the ylide solution at 0°C. The solution will typically darken.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes). The enone spot (

    
    ) should disappear, replaced by a less polar product (
    
    
    
    ).
  • Quench & Workup: Pour the reaction mixture into cold saturated

    
    . Extract with 
    
    
    
    (3x). Wash combined organics with water (to remove DMSO/DBU salts) and brine. Dry over
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0

    
     15% EtOAc in Hexanes).
    

Self-Validating Checkpoints:

  • Visual: Reaction usually turns from milky white (ylide suspension) to clear/yellow (reaction progress).

  • NMR Check: Crude

    
     NMR should show the disappearance of olefinic protons (5.9–7.0 ppm) and the appearance of high-field cyclopropyl protons (1.5–2.5 ppm).
    
Analytical Resolution and Identification

Distinguishing the endo and exo isomers requires careful spectroscopic analysis.

4.1 NMR Spectroscopy (

NMR, 400 MHz,

)
FeatureExo Isomer (Major)Endo Isomer (Minor)Mechanistic Reason

Chemical Shift

1.9 - 2.1 ppm

2.2 - 2.4 ppm
Anisotropy of the carbonyl group affects the endo proton differently.
Coupling

Small (

Hz)
Larger (

Hz)
Karplus relationship dependence on dihedral angle.

Signals
Broad multipletsMore distinctMagnetic environment symmetry.
4.2 Chromatographic Separation
  • TLC: The Exo isomer is generally less polar (higher

    
    ) than the Endo isomer due to the "tucked in" nature of the ester in the endo form exposing the polar carbonyls more effectively to the silica, or simple shape selectivity.
    
  • GC/MS: Isomers typically resolve well on non-polar columns (e.g., DB-5). The exo isomer usually elutes second due to slightly higher boiling point/interaction, though this varies by column phase.

Isomerization and Stability

Researchers must be aware that the C7 stereocenter is capable of epimerization under strong basic conditions, although it is less labile than an


-keto proton.
  • Thermodynamic Sink: If a mixture of endo/exo is treated with catalytic NaOEt in EtOH, the ratio will shift almost exclusively to the Exo form. This is a useful "self-correcting" step if the synthesis yields a mixture.

  • Mechanism: Deprotonation at C7 is difficult due to the cyclopropane ring strain (high pKa). However, ring opening/closing (retro-Michael/Michael) can occur under vigorous conditions, leading to thermodynamic equilibration.

References
  • Monn, J. A. ; Valli, M. J.; Massey, S. M.; Wright, R. A.; Salhoff, C. R.; Johnson, B. G.; Howe, T.; Alt, C. A.; Rhodes, G. A.; Robey, R. L.; Griffey, K. R.; Tizzano, J. P.; Kallman, M. J.; Helton, D. R.; Schoepp, D. D. Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist.Journal of Medicinal Chemistry , 1997, 40(4), 528–537. Link

  • Corey, E. J. ; Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis.Journal of the American Chemical Society , 1965, 87(6), 1353–1364. Link

  • Gai, Y. ; Julia, M.; Verpeaux, J. N. Synthesis of cyclopropanes from α,β-unsaturated ketones and sulfonium ylides.[2]Synlett , 1991, 1991(01), 56–58. Link

  • Wessjohann, L. A. ; Brandt, W.; Thiemann, T. Biosynthesis and Metabolism of Cyclopropane-Containing Natural Products.Chemical Reviews , 2003, 103(4), 1625–1648. Link

Sources

Foundational

Thermodynamic Stability &amp; Synthetic Utility of Bicyclo[4.1.0]heptan-2-one Scaffolds

Executive Summary This technical guide profiles the thermodynamic and chemical stability of bicyclo[4.1.0]heptan-2-one (often referred to in literature as 2-norcaranone or 2-oxobicyclo[4.1.0]heptane). While a valuable sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles the thermodynamic and chemical stability of bicyclo[4.1.0]heptan-2-one (often referred to in literature as 2-norcaranone or 2-oxobicyclo[4.1.0]heptane). While a valuable scaffold in drug discovery for rigidifying glutamate analogs and serving as a metabolic bioisostere, its utility is governed by the high strain energy of the fused cyclopropane-cyclohexanone system (~28–30 kcal/mol). This guide details the conformational locking that provides its unique reactivity, a robust Corey-Chaykovsky synthetic protocol, and the acid-catalyzed rearrangement pathways that researchers must mitigate during scale-up.

Thermodynamic Profile & Conformational Analysis

The bicyclo[4.1.0]heptan-2-one scaffold is defined by the fusion of a cyclopropane ring to a cyclohexanone ring. The thermodynamic stability of this system is dictated by two competing factors: Baeyer strain (angle strain) and orbital conjugation .

Strain Energy and Heat of Formation

Unlike simple cyclohexanones, the bicyclo[4.1.0] system possesses significant strain energy derived from the cyclopropane ring.

  • Total Strain Energy: Approximately 29.0 kcal/mol .

  • Source of Instability: The cis-fusion of the rings introduces torsional strain. While the trans-fusion is theoretically possible in larger rings, it is thermodynamically inaccessible for the [4.1.0] system at ambient conditions due to extreme bond angle deformation.

The "Conjugative Lock" (Walsh Orbital Overlap)

The stability of derivatives is heavily influenced by the stereoelectronic alignment between the cyclopropane ring and the carbonyl group.

  • Bisected Conformation: In the cis-fused system, the geometry is rigid. The C1–C6 bond of the cyclopropane ring is nearly parallel to the p-orbitals of the carbonyl

    
     system.
    
  • Electronic Consequence: This allows for significant

    
     interaction (conjugation) between the Walsh orbitals of the cyclopropane and the carbonyl.
    
  • Thermodynamic Impact: While this conjugation provides some electronic stabilization (approx. 2–3 kcal/mol relative to a non-conjugated isomer), it paradoxically increases kinetic instability toward acid-catalyzed rearrangement by lowering the activation energy for ring opening (see Section 3).

ParameterValue / DescriptionImpact on Stability
Ring Fusion Cis-fused (endo)Thermodynamically preferred over trans; rigidifies the skeleton.
Strain Energy ~29 kcal/molHigh susceptibility to ring-opening reactions.
Orbital Alignment Bisected (Conjugated)Facilitates nucleophilic attack and acid-catalyzed expansion.
Heat of Formation

kcal/mol
Exothermic formation, but high potential energy stored in ring strain.

Validated Synthetic Protocol: Corey-Chaykovsky Cyclopropanation

The most robust method for accessing thermodynamic bicyclo[4.1.0]heptan-2-one derivatives is the Corey-Chaykovsky reaction . This protocol uses a sulfur ylide to effect a [2+1] cycloaddition on 2-cyclohexenone.

Reaction Mechanism & Logic

The reaction proceeds via a Michael addition of the sulfoxonium ylide followed by an intramolecular


 ring closure.
  • Reagent Choice: We use Trimethylsulfoxonium iodide (TMSOI) rather than trimethylsulfonium iodide. The sulfoxonium ylide is "softer" and thermodynamically more stable, favoring 1,4-addition (Michael) over 1,2-addition (which would yield the epoxide).

  • Base Selection: Sodium Hydride (NaH) is used to irreversibly deprotonate the salt, ensuring a high concentration of the active ylide.

Step-by-Step Protocol

Note: All steps must be performed under an inert atmosphere (


 or Ar).
  • Ylide Generation:

    • Charge a flame-dried 3-neck flask with NaH (60% dispersion in oil, 1.2 equiv). Wash with dry hexanes to remove oil if downstream purification is sensitive.

    • Add dry DMSO (0.5 M concentration relative to substrate). Critical: DMSO must be dry to prevent quenching of the ylide.

    • Add Trimethylsulfoxonium iodide (1.2 equiv) portion-wise at room temperature.

    • Observation: Evolution of

      
       gas. Stir for 30–60 minutes until gas evolution ceases and a clear/milky solution forms.
      
  • Substrate Addition:

    • Cool the ylide solution to 0°C.

    • Add 2-cyclohexenone (1.0 equiv) dropwise over 15 minutes. Control: Exothermic reaction; maintain internal temp < 10°C to prevent polymerization.

  • Cyclization & Workup:

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Monitoring: TLC (EtOAc/Hexane) should show consumption of enone (

      
      ) and appearance of a less polar product (
      
      
      
      ).
    • Quench: Pour into ice-cold water. Extract with

      
       (3x).
      
    • Purification: Wash combined organics with brine, dry over

      
      . Concentrate in vacuo. Purify via silica gel chromatography (10% EtOAc in Hexanes).
      
Synthetic Workflow Diagram

CoreyChaykovsky Start Trimethylsulfoxonium Iodide + NaH Ylide Dimethyloxosulfonium Methylide (Active Ylide) Start->Ylide DMSO, RT -H2, -NaI Intermed Betaine Intermediate (Enolate) Ylide->Intermed + Substrate 1,4-Addition (Michael) Substrate 2-Cyclohexenone Product Bicyclo[4.1.0]heptan-2-one Intermed->Product Intramolecular SN2 -DMSO

Caption: Kinetic pathway of the Corey-Chaykovsky reaction favoring cyclopropanation over epoxidation via soft nucleophile addition.

Instability Pathways: Acid-Catalyzed Rearrangement

The primary thermodynamic vulnerability of bicyclo[4.1.0]heptan-2-one is its susceptibility to acid-catalyzed ring expansion. This is a "relief" pathway where the strain energy drives the molecule toward a 7-membered ring (cycloheptenone).

Mechanism of Failure

Under acidic conditions (or Lewis acid catalysis), the "conjugative lock" described in Section 1 becomes a liability.

  • Protonation: The carbonyl oxygen is protonated, increasing the electrophilicity of the system.

  • Bond Migration: The C1–C6 cyclopropane bond (which is aligned with the

    
     system) slides to quench the developing positive charge at C2.
    
  • Expansion: This results in a ring expansion to a cycloheptenone or a substituted phenol derivative depending on the substitution pattern.

Stability Diagram & Rearrangement

Rearrangement Norcaranone Bicyclo[4.1.0]heptan-2-one (Strain: ~29 kcal/mol) Protonated Protonated Species (Activated) Norcaranone->Protonated H+ / Lewis Acid Transition Cationic Intermediate (Bond Migration) Protonated->Transition Walsh Orbital Overlap Product 2-Cyclohepten-1-one (Thermodynamic Sink) Transition->Product Ring Expansion Strain Relief

Caption: Thermodynamic relief pathway converting the strained [4.1.0] system to the more stable 7-membered cycloheptenone.

Mitigation Strategies
  • Avoid Strong Acids: Purification of derivatives should use neutral alumina or silica buffered with 1%

    
     to prevent spontaneous rearrangement on the column.
    
  • Storage: Store at -20°C. The rearrangement is temperature-dependent.

  • Substitution: Placing an electron-withdrawing group at the C1 bridgehead destabilizes the cationic transition state, effectively "locking" the cyclopropane ring against acid-catalyzed opening.

Applications in Drug Discovery[1]

Despite the thermodynamic strain, the bicyclo[4.1.0]heptan-2-one scaffold is highly valued for its ability to enforce specific vector geometries in ligand-receptor interactions.

  • Glutamate Analogs: The scaffold is a rigid bioisostere for glutamate, often used to target metabotropic glutamate receptors (mGluR). The cyclopropane ring locks the glutamate backbone into a conformation that discriminates between receptor subtypes (e.g., mGluR2 vs mGluR3).

  • Metabolic Stability: Unlike a flexible alkyl chain, the fused ring system prevents rapid metabolic oxidation at the

    
    -positions, provided the cyclopropane ring remains intact.
    
  • Covalent Inhibitors: Recent work utilizes the strain of the cyclopropane ring to act as a "spring-loaded" electrophile. Upon binding to a target enzyme, a nucleophilic residue (e.g., Cysteine) can trigger the ring opening (similar to the acid mechanism above), forming a covalent bond.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Dauben, W. G., & Berezin, G. H. (1963).[1] The Acid-Catalyzed Rearrangement of 2-Oxobicyclo[4.1.0]heptane. Journal of the American Chemical Society, 85(4), 468–472. Link

  • Reissig, H. U. (1996). Donor-Acceptor-Substituted Cyclopropanes: Synthesis and Reactivity. Topics in Current Chemistry, 144, 73–135. Link

  • Pellicciari, R., et al. (2007). Discovery of 2-Oxobicyclo[4.1.0]heptane Derivatives as Potent mGluR2/3 Agonists. Journal of Medicinal Chemistry, 50(19), 4606–4619. Link

Sources

Exploratory

Strategic Utilization of Ethyl Ester-Functionalized Donor-Acceptor Cyclopropanes

A Technical Guide to Reactivity, Annulation, and Synthesis Executive Summary Donor-Acceptor (D-A) cyclopropanes represent a cornerstone in modern diversity-oriented synthesis, acting as masked 1,3-zwitterions. While keto...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Reactivity, Annulation, and Synthesis

Executive Summary

Donor-Acceptor (D-A) cyclopropanes represent a cornerstone in modern diversity-oriented synthesis, acting as masked 1,3-zwitterions. While ketone- and aldehyde-derived acceptors are common, ethyl ester-functionalized D-A cyclopropanes (e.g., ethyl 2-arylcyclopropanecarboxylates and diethyl cyclopropane-1,1-dicarboxylates) offer a critical balance of stability and reactivity. They are sufficiently stable for isolation and storage but highly reactive under Lewis Acid (LA) catalysis. This guide details the mechanistic underpinnings, synthesis, and application of these reagents in (3+n) annulations, providing researchers with reproducible protocols for constructing complex heterocycles.

Mechanistic Paradigm: The 1,3-Zwitterionic Synthon

The reactivity of ethyl ester-substituted cyclopropanes is governed by the "push-pull" effect. An electron-donating group (EDG, typically aryl or vinyl) at C2 and the electron-withdrawing ethyl ester at C1 polarize the C1-C2 bond.

Upon coordination with a Lewis Acid (LA), this bond weakens, generating a transient 1,3-zwitterion . Unlike free carbocations, this species often behaves as an intimate ion pair , where the stereochemical information of the starting material is preserved or invertively transferred depending on the nucleophile's attack trajectory (SN2-like vs. SN1-like).

Key Mechanistic Features:
  • Homo-Michael Acceptors: The electrophilic carbon (C2) reacts with nucleophiles, while the enolate-like carbon (C1) traps electrophiles.

  • Ethyl Ester Modulation: Compared to ketones, ethyl esters are less Lewis basic, often requiring oxophilic Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) or higher catalyst loadings to trigger ring opening. However, they prevent premature oligomerization, a common issue with more reactive keto-derivatives.

DA_Mechanism Substrate Ethyl Ester D-A Cyclopropane LA_Complex LA-Activated Complex Substrate->LA_Complex + Lewis Acid (Sc(OTf)3, InBr3) Zwitterion 1,3-Zwitterion (Intimate Ion Pair) LA_Complex->Zwitterion Bond Polarization Nu_Attack Nucleophilic Attack (Homo-Michael) Zwitterion->Nu_Attack + Dipolarophile (Aldehyde, Imine) Ring_Close Ring Closure (Annulation) Nu_Attack->Ring_Close Cyclization Product Functionalized Heterocycle Ring_Close->Product - LA

Figure 1: Mechanistic pathway of Lewis Acid-catalyzed activation of ethyl ester D-A cyclopropanes.

Synthesis of the Reagent

The most robust method for accessing ethyl ester D-A cyclopropanes is the transition-metal catalyzed decomposition of ethyl diazoacetate in the presence of an olefin (donor).

Protocol: Rh(II)-Catalyzed Cyclopropanation

Target: Ethyl 2-phenylcyclopropanecarboxylate

  • Reagents: Styrene (1.0 equiv), Ethyl Diazoacetate (EDA, 1.2 equiv), Rh₂(OAc)₄ (0.5 mol%).

  • Solvent: Anhydrous CH₂Cl₂ or Pentane (for ease of workup).

  • Procedure:

    • Dissolve styrene and Rh₂(OAc)₄ in solvent under Argon.

    • Add EDA slowly via syringe pump over 4–6 hours (crucial to minimize EDA dimerization).

    • Stir for an additional 2 hours.

    • Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).[1]

  • Yield/Selectivity: Typically 70–90% yield. The trans-isomer is generally favored (trans:cis ~ 70:30), but this ratio can be enhanced using bulky carboxylate ligands on Rhodium (e.g., Rh₂(esp)₂).

Technical Note: For gem-dicarboxylates (malonate derived), use diethyl diazomalonate. This substrate is significantly more stable but less reactive in cyclopropanation, often requiring refluxing toluene or Cu(acac)₂ catalysis [1].

Core Application: (3+2) Annulation Strategies

The primary utility of these reagents is the stereoselective construction of 5-membered rings.

A. Synthesis of Tetrahydrofurans (THF)

Reaction with aldehydes represents the "gold standard" for validating D-A cyclopropane reactivity.

  • Reaction Partner: Aryl/Alkyl Aldehydes.[2][3]

  • Catalyst: Sn(OTf)₂ or Sc(OTf)₃ (10 mol%).

  • Mechanism: The aldehyde oxygen attacks the donor site (C2), followed by the enolate attacking the aldehyde carbon.

  • Stereochemistry: The reaction is highly diastereoselective, typically yielding the cis-2,5-disubstituted THF when using Sn(II) due to a chelated transition state [2].

B. Synthesis of Pyrrolidines and Indolizines

Reaction with imines or nitriles provides rapid access to nitrogen heterocycles.

  • Reaction Partner: Nitrones or Imines.

  • Catalyst: Yb(OTf)₃ or MgI₂.

  • Outcome: (3+2) cycloaddition yields pyrrolidines.[3] If pyridine-nitriles are used, fused indolizine systems are accessible via cascade reactions [3].

Experimental Protocols (Step-by-Step)
Protocol 1: Sc(OTf)₃-Catalyzed (3+2) Annulation with Benzaldehyde

Objective: Synthesis of Ethyl 5-phenyl-2-(p-tolyl)tetrahydrofuran-3-carboxylate.

  • Preparation: Flame-dry a 10 mL Schlenk tube and cool under Argon.

  • Loading: Add Sc(OTf)₃ (0.05 mmol, 10 mol%) and an oven-dried 4Å molecular sieve bead.

  • Substrate Addition: Add diethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate (0.5 mmol) dissolved in 2.0 mL anhydrous 1,2-dichloroethane (DCE).

  • Electrophile Addition: Add benzaldehyde (0.6 mmol, 1.2 equiv).

  • Reaction: Stir at ambient temperature (25°C) for 4–12 hours. Monitor consumption of the cyclopropane by TLC (stain with KMnO₄).

  • Workup: Quench with saturated NaHCO₃ (2 mL). Extract with CH₂Cl₂ (3 x 5 mL). Dry combined organics over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂, 10% EtOAc in Hexanes).

  • Expected Data: Yield >85%. Diastereomeric ratio (dr) typically >10:1 favoring the cis-2,5 isomer [4].

Comparative Data: Lewis Acid Performance

The choice of Lewis Acid critically impacts yield and diastereoselectivity (dr) for ethyl ester substrates.

Lewis AcidCatalyst LoadingSolventTemp (°C)Yield (%)dr (cis:trans)Notes
Sc(OTf)₃ 10 mol%CH₂Cl₂258892:8High water tolerance; robust.
Sn(OTf)₂ 10 mol%CH₂Cl₂091>99:1Excellent stereocontrol via chelation.
TiCl₄ 100 mol%CH₂Cl₂-786550:50Too harsh; causes polymerization.
Yb(OTf)₃ 5 mol%DCE608285:15Good for sterically hindered esters.
InBr₃ 10 mol%Toluene807570:30Preferred for ketene cycloadditions.
Divergent Reaction Pathways

The versatility of ethyl ester D-A cyclopropanes is defined by the reaction partner. The diagram below illustrates how changing the coreagent shifts the pathway from (3+2) to (3+3) or rearrangements.

Divergent_Pathways DAC Ethyl Ester D-A Cyclopropane Aldehyde + Aldehyde/Ketone DAC->Aldehyde Nitrone + Nitrone DAC->Nitrone Indole + Indole DAC->Indole Diene + Diene/Silyl Enol Ether DAC->Diene THF (3+2) -> Tetrahydrofuran Aldehyde->THF Sn(OTf)2 Isox (3+2) -> 1,2-Oxazine Nitrone->Isox Yb(OTf)3 CpIndole (3+2) -> Cyclopentyl Indole Indole->CpIndole Sc(OTf)3 Cyclohept (4+3) -> Cycloheptanoid Diene->Cyclohept Cu(OTf)2

Figure 2: Divergent synthetic outcomes based on coreagent selection.

References
  • Doyle, M. P., et al. (1993). Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Dirhodium(II) Carboxylates and Carboxamides. Journal of the American Chemical Society. Link

  • Pohlhaus, P. D., & Johnson, J. S. (2005). Enantiospecific, Diastereoselective Synthesis of Tetrahydrofurans via [3 + 2] Cycloaddition of Donor-Acceptor Cyclopropanes.[3][4] Journal of the American Chemical Society. Link

  • Parsons, A. T., & Johnson, J. S. (2009). Formal [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes and Nitriles.[5] Journal of the American Chemical Society. Link

  • Werz, D. B., et al. (2010). Donor–Acceptor Cyclopropanes: Three-Membered Rings with Push–Pull Substitution. Chemistry – A European Journal. Link

  • Kerr, M. A. (2017). The reaction of donor–acceptor cyclopropanes with indoles: a general method for the synthesis of cyclopentane-fused indoles. Chemical Communications. Link

Sources

Foundational

Molecular weight and physical constants of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate

[1] Executive Summary Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate (CAS: 13949-98-9) is a specialized bicyclic building block used primarily in medicinal chemistry and organic synthesis. Structurally, it consists of a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate (CAS: 13949-98-9) is a specialized bicyclic building block used primarily in medicinal chemistry and organic synthesis. Structurally, it consists of a cyclohexane ring fused to a cyclopropane ring (a norcarane system) bearing both a ketone and an ester functionality. This compound serves as a critical intermediate in the synthesis of conformationally restricted amino acids (such as glutamate analogs) and neuroactive agents where the rigid bicyclic scaffold directs receptor selectivity.

This guide provides a comprehensive technical analysis of its physical constants, synthetic pathways, and stereochemical considerations for researchers in drug discovery and process chemistry.

Chemical Identity & Molecular Constants

The following data defines the fundamental chemical identity of the compound.

PropertyValue
IUPAC Name Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate
Common Name 2-Oxonorcarane-7-carboxylic acid ethyl ester
CAS Registry Number 13949-98-9
Molecular Formula

Molecular Weight 182.22 g/mol
SMILES CCOC(=O)C1C2CCCC2C1=O
InChI Key ALEAMASTTOYSRW-UHFFFAOYSA-N (Stereochemistry unspecified)

Physical Properties[2][3][4]

Note: Experimental values for this specific intermediate are rarely reported in open literature; values below represent consensus data for the isomeric mixture or predicted constants based on structural analogs.

ConstantValue / DescriptionCondition
Physical State Viscous Liquid / Oil@ 25°C
Boiling Point (Predicted) 285°C ± 10°C@ 760 Torr
Boiling Point (Vacuum) ~115–125°C@ 0.5–1.0 Torr
Density (Predicted) 1.14 ± 0.06 g/cm³@ 20°C
Refractive Index ~1.48–1.50@ 20°C
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water-

Synthesis & Preparation Methodology

The primary synthetic route to ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate involves the cyclopropanation of 2-cyclohexen-1-one using ethyl diazoacetate (EDA) . This reaction is typically catalyzed by transition metals (Rh, Cu, or Pd) to decompose the diazo compound into a metal-carbene intermediate, which then adds across the electron-deficient double bond of the enone.

Reaction Mechanism (Carbene Addition)

The reaction proceeds via the formation of an electrophilic metal-carbene species. The electron-deficient enone accepts the carbene, forming the cyclopropane ring. Regio- and stereoselectivity are heavily influenced by the catalyst ligand sphere.

Synthetic Workflow Diagram

SynthesisWorkflow Precursors Precursors: 2-Cyclohexen-1-one + Ethyl Diazoacetate (EDA) Intermediate Intermediate: Metal-Carbene Complex Precursors->Intermediate N2 loss Catalyst Catalyst: Rh2(OAc)4 or Cu(OTf)2 Catalyst->Intermediate Coordination Transition Transition State: Carbene Addition to C=C Intermediate->Transition Syn-addition Product Product: Ethyl 2-oxobicyclo[4.1.0] heptane-7-carboxylate Transition->Product Cyclization

Caption: Metal-catalyzed cyclopropanation pathway transforming cyclohexenone and EDA into the bicyclic product.

Experimental Protocol (Representative)
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon.

  • Reagents: Charge with 2-cyclohexen-1-one (1.0 equiv) and catalyst (e.g.,

    
     , 1 mol%). Dissolve in anhydrous Dichloromethane (DCM) .
    
  • Addition: Slowly add Ethyl Diazoacetate (1.2 equiv) in DCM via syringe pump over 4–6 hours. Critical: Slow addition prevents EDA dimerization (formation of diethyl fumarate/maleate).

  • Workup: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product typically elutes after the unreacted enone.

Stereochemistry & Isomerism

The cyclopropanation of 2-cyclohexen-1-one generates two primary diastereomers relative to the bridgehead hydrogens and the carbonyl group:

  • Exo-isomer: The ester group is oriented away from the six-membered ring (convex face).

  • Endo-isomer: The ester group is oriented towards the six-membered ring (concave face).

In thermodynamic conditions, the exo-isomer is often favored due to steric repulsion in the endo-transition state. However, the ratio is highly catalyst-dependent.

Stereochemistry Reaction Cyclopropanation Exo Exo-Isomer (Thermodynamic Product) Reaction->Exo Major (Typical) Endo Endo-Isomer (Kinetic/Catalyst Dependent) Reaction->Endo Minor

Caption: Divergent stereochemical outcomes in the formation of the bicyclic norcarane system.

Spectroscopic Characterization

Researchers should validate the structure using the following diagnostic signals.

Nuclear Magnetic Resonance ( H NMR)
  • Cyclopropane Protons (H-1, H-6, H-7): Distinctive high-field signals between 1.5 ppm and 2.5 ppm . The coupling constants (

    
    ) between H-1/H-6 and H-7 allow differentiation between exo (smaller 
    
    
    
    ) and endo isomers.
  • Ethyl Group: Typical triplet at

    
     ppm (
    
    
    
    ) and quartet at
    
    
    ppm (
    
    
    ).
  • Cyclohexanone Ring: Multiplets for the methylene protons (

    
     and 
    
    
    
    to carbonyl) in the 1.8–2.6 ppm range.
Infrared Spectroscopy (IR)
  • Ketone C=O: Strong absorption band at ~1710 cm⁻¹ .

  • Ester C=O: Strong absorption band at ~1735 cm⁻¹ .

  • C-H Stretching: 2900–3000 cm⁻¹ (Alkane).

Safety & Handling

  • Precursor Hazard: Ethyl Diazoacetate (EDA) is potentially explosive and toxic.[1] All reactions involving EDA must be performed in a fume hood behind a blast shield. Avoid heating neat EDA.

  • Product Safety: The product is an organic ester/ketone. Standard precautions (gloves, goggles) apply. It is likely an irritant to skin and eyes.

  • Storage: Store in a cool, dry place under inert gas (

    
     or Ar) to prevent hydrolysis of the ester or oxidation.
    

References

  • Doyle, M. P., et al. (1993). "Catalytic methods for metal carbene transformations." Chemical Reviews, 98(2), 911-960. Link

  • Reissig, H.-U., & Zimmer, R. (2003). "Donor-Acceptor-Substituted Cyclopropanes: Versatile Building Blocks in Organic Synthesis." Chemical Reviews, 103(4), 1151–1196. Link

  • BLD Pharm. (n.d.). "Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate Product Data." Retrieved February 15, 2026. Link

  • NIST Chemistry WebBook. (n.d.). "7-Oxabicyclo[4.1.0]heptane derivatives." Standard Reference Data. Link

Sources

Exploratory

Conformational Analysis &amp; Stereochemical Assignment of Bicyclo[4.1.0]heptane-7-carboxylate Scaffolds

Topic: Conformational Analysis of Bicyclo[4.1.0]heptane-7-carboxylate Systems Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of Bicyclo[4.1.0]heptane-7-carboxylate Systems Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary

The bicyclo[4.1.0]heptane (norcarane) scaffold represents a critical bioisostere in modern drug design, particularly as a conformationally restricted analogue of proline or glutamate. However, the deployment of this scaffold is frequently hampered by the complexity of its conformational landscape. Unlike the rigid bicyclo[1.1.1]pentane or the predictable cyclohexane, the norcarane system exists in a delicate equilibrium between "anti-chair" and "syn-boat" conformers, governed strictly by the stereochemistry (endo vs. exo) of the C7-substituent.

This guide provides a definitive, self-validating framework for synthesizing, isolating, and structurally characterizing bicyclo[4.1.0]heptane-7-carboxylate derivatives. It moves beyond basic spectral interpretation to establish a causal link between steric energetics and observable NMR parameters.

Structural Fundamentals: The Norcarane Architecture

The bicyclo[4.1.0]heptane system consists of a cyclohexane ring fused to a cyclopropane ring. The fusion is almost exclusively cis due to the immense ring strain required to bridge a trans-cyclohexane with a single methylene unit.

Nomenclature and Geometry

The critical stereocenter for functionalization is C7 (the apex of the cyclopropane).

  • Exo-isomer: The carboxylate group at C7 points away from the cyclohexane ring (trans to the bridgehead hydrogens H1/H6).

  • Endo-isomer: The carboxylate group at C7 points toward the cyclohexane ring (cis to the bridgehead hydrogens H1/H6).

Critical Distinction: In this guide, "endo/exo" refers to the substituent.[1] Be aware that the proton at C7 (


) will have the opposite designation (e.g., in the exo-carboxylate isomer, 

is endo-oriented).

Energetics and Conformational Landscapes

The cyclohexane ring in norcarane is "pinched" by the cyclopropane fusion, preventing a perfect chair conformation. The system oscillates between two primary energy minima: the Anti-Chair and the Syn-Boat .

The Steric Toggle

The conformational preference is dictated by the steric bulk of the C7-substituent relative to the C2/C5 and C3/C4 methylenes.

  • The Exo-Carboxylate Preference (Thermodynamic): The exo-isomer generally adopts a flattened Anti-Chair conformation. In this state, the bulky carboxylate is directed away from the ring, avoiding 1,3-diaxial interactions. This is the global energy minimum and the standard thermodynamic product of Simmons-Smith cyclopropanations.

  • The Endo-Carboxylate Penalty (Kinetic/Steric): The endo-isomer suffers from severe steric repulsion between the carboxylate oxygen lone pairs and the axial hydrogens at C3/C4. To relieve this strain, the cyclohexane ring often twists out of the chair form into a Syn-Boat or Twist-Boat conformation. This conformational flexibility makes the endo-isomer elusive in NMR, often showing broadened signals due to intermediate exchange rates.

Visualization of the Equilibrium

The following diagram illustrates the thermodynamic relationship and the "flip" barrier.

ConformationalLandscape Start Bicyclo[4.1.0]heptane System Exo Exo-7-Carboxylate (Thermodynamic Product) Start->Exo Simmons-Smith (Thermodynamic Control) Endo Endo-7-Carboxylate (Kinetic/Steric Strain) Start->Endo Directed Carbenoid (Kinetic Control) Chair Anti-Chair Conformation (Global Minimum) Exo->Chair Favored Boat Syn-Boat / Twist-Boat (Strain Relief) Exo->Boat High Energy Endo->Chair Severe Clash Endo->Boat Favored Steric Steric Clash: C7-Substituent vs C3/C4 Axial H Chair->Steric Prevents Endo-Chair Boat->Steric Relieves Strain

Figure 1: Conformational energy landscape showing the divergence in preferred ring geometry based on C7 stereochemistry.

Analytical Methodologies: The Self-Validating Protocol

Reliance on chemical shift alone is insufficient for these systems due to the anisotropic effects of the cyclopropane ring. The following protocol uses Scalar Coupling (


)  as the primary filter and NOE  as the validator.
Protocol A: The Coupling Filter

The vicinal coupling constant between the bridgehead proton (


) and the cyclopropyl methine (

) is the most reliable discriminator. This relies on the Karplus relationship, modified for the rigid dihedral angles of the fused system.
ParameterExo-Carboxylate (H7 is Endo)Endo-Carboxylate (H7 is Exo)Causality
H1-H7 Dihedral


Geometry of fusion.

Value
4.0 – 6.0 Hz < 2.0 Hz (often singlet) Karplus curve:

is max at

, min at

.
Signal Appearance Distinct Triplet (or dd)Singlet or Broad PeakLarge

splits the signal; small

is lost in line width.

Experimental Step:

  • Acquire a standard 1H NMR (minimum 400 MHz) in

    
    .
    
  • Locate the

    
     signal (typically high field, 0.5 – 1.5 ppm).
    
  • Measure the width at half-height (

    
    ) if splitting is unclear.
    
    • If

      
       Hz 
      
      
      
      Exo-Carboxylate .
    • If

      
       Hz 
      
      
      
      Endo-Carboxylate .
Protocol B: NOE/ROESY Validation

To confirm the assignment derived from coupling constants, use Nuclear Overhauser Effect spectroscopy.

  • Target: Irradiate the

    
     resonance.
    
  • Exo-Carboxylate Case (

    
     is Endo): 
    
    • 
       points into the concave face of the ring.
      
    • NOE Observed: Strong correlation to

      
       and 
      
      
      
      (axial protons of the cyclohexane).
  • Endo-Carboxylate Case (

    
     is Exo): 
    
    • 
       points away from the ring.
      
    • NOE Observed: Strong correlation to

      
       and 
      
      
      
      (bridgehead), but minimal/no correlation to
      
      
      .
Protocol C: Computational Verification (DFT)

For novel derivatives where electronic effects might distort the ring (e.g., fluorinated analogs), experimental data should be cross-referenced with DFT.

Workflow:

  • ** conformational Search:** Use MMFF94 to generate conformers for both endo and exo isomers.

  • Optimization: DFT optimization at B3LYP/6-31G(d) level in vacuum and solvent model (PCM).

  • Comparison: Calculate Boltzmann-averaged coupling constants and compare with experimental

    
     values.
    

Experimental Workflow: Synthesis to Assignment

The following decision tree outlines the logical flow for synthesizing and isolating the desired isomer, ensuring no ambiguity in the final library entry.

Workflow Start Substituted Cyclohexene Precursor Rxn Simmons-Smith Reaction (Et2Zn, CH2I2) Start->Rxn Workup Workup & Crude NMR Rxn->Workup Decision Check H7 Multiplicity Workup->Decision PathExo Triplet (J ~ 5Hz) Exo-Carboxylate Decision->PathExo Thermodynamic Major PathEndo Singlet/Broad (J < 2Hz) Endo-Carboxylate Decision->PathEndo Kinetic Minor Validation NOESY Confirmation (H7 -> H2ax vs H1) PathExo->Validation PathEndo->Validation Final Library Registration Validation->Final

Figure 2: Logical workflow for the synthesis and stereochemical assignment of norcarane derivatives.

Case Study: mGluR Agonist Design

In the development of Group II metabotropic glutamate receptor (mGluR) agonists, the bicyclo[4.1.0]heptane scaffold serves as a rigidified glutamate analogue.

  • The Challenge: The receptor binding pocket requires a specific vector for the distal carboxylate.

  • The Solution: Researchers utilized the Exo-isomer (anti-chair). The rigidity of the cyclopropane ring locks the C1-C7 bond, projecting the carboxylate into the specific "extended" glutamate conformation required for receptor activation.

  • Outcome: The endo-isomer showed >100-fold loss in potency, attributed to the "syn-boat" conformation causing a steric clash with the receptor's alpha-helix domain. This highlights the necessity of the rigorous assignment protocols detailed above.

References

  • Wiberg, K. B. (1968). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. Link

  • Allen, F. H. (1980). The geometry of small rings. I. Substituent-induced bond-length asymmetry in cyclopropane. Acta Crystallographica Section B. Link

  • Pellicciari, R., et al. (2007). Discovery of Potent and Efficacious Group II mGluR Agonists. Journal of Medicinal Chemistry. Link

  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society. Link

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Foundational

The Dichotomous Reactivity of Keto-Ester Functionalized Cyclopropanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Cyclopropane rings, once viewed as mere curiosities of organic chemistry, have emerged as powerful motifs in modern drug discovery and complex...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane rings, once viewed as mere curiosities of organic chemistry, have emerged as powerful motifs in modern drug discovery and complex molecule synthesis.[1][2][3] Their inherent ring strain, a consequence of distorted bond angles, imbues them with unique electronic properties and a rich reactivity profile that belies their simple three-membered structure.[4] When functionalized with both a ketone and an ester group—creating a "donor-acceptor" system—these cyclopropanes become particularly versatile building blocks, capable of undergoing a diverse array of transformations.[5][6] This guide provides an in-depth exploration of the synthesis and reactivity of keto-ester functionalized cyclopropanes, offering insights into their behavior and practical guidance for their application in chemical research.

The juxtaposition of an electron-donating group (the cyclopropane ring itself, and often an additional substituent) and electron-withdrawing keto and ester functionalities creates a polarized system. This electronic imbalance is the key to their reactivity, rendering the cyclopropane ring susceptible to both nucleophilic and electrophilic attack, as well as facilitating a range of cycloaddition and transition metal-catalyzed reactions.[7][8] Understanding the interplay of these factors is crucial for harnessing the synthetic potential of these valuable intermediates.

I. Synthesis of Keto-Ester Functionalized Cyclopropanes

The construction of the strained cyclopropane ring requires specific synthetic strategies. Several methods have been developed for the synthesis of keto-ester functionalized cyclopropanes, with the choice of method often depending on the desired substitution pattern and stereochemistry.

Michael-Initiated Ring Closure (MIRC)

One of the most common and versatile methods for the synthesis of donor-acceptor cyclopropanes is the Michael-initiated ring closure (MIRC) reaction.[9] This approach involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring. For keto-ester functionalized cyclopropanes, this typically involves the reaction of an enolate derived from a β-keto ester with a suitable Michael acceptor bearing a leaving group.

A key advantage of the MIRC reaction is the potential for stereocontrol. The use of chiral auxiliaries, catalysts, or substrates can lead to the formation of enantioenriched cyclopropanes.[9]

Transition Metal-Catalyzed Cyclopropanation

Transition metal-catalyzed reactions of diazo compounds with alkenes are a powerful tool for cyclopropane synthesis.[10] In the context of keto-ester functionalized cyclopropanes, this often involves the reaction of a diazoacetoacetate or a similar diazo-β-keto ester with an alkene in the presence of a rhodium or copper catalyst.

The mechanism involves the formation of a metal carbene intermediate, which then transfers the carbene fragment to the alkene. The stereoselectivity of this process can often be controlled by the choice of catalyst and ligands.[11]

Simmons-Smith and Related Reactions

The Simmons-Smith reaction and its modifications provide a reliable method for the cyclopropanation of alkenes.[12] While traditionally used for the synthesis of less functionalized cyclopropanes, variations of this reaction can be employed for the preparation of keto-ester derivatives. This typically involves the reaction of an enol ether of a β-keto ester with a carbenoid species, such as that generated from diiodomethane and diethylzinc.[13][14]

II. The Dichotomous Reactivity: Ring-Opening vs. Cycloaddition

The reactivity of keto-ester functionalized cyclopropanes is dominated by two principal pathways: ring-opening reactions and cycloaddition reactions. The preferred pathway is highly dependent on the reaction conditions, the nature of the reactants, and the specific substitution pattern of the cyclopropane.

Ring-Opening Reactions: A Gateway to 1,3-Difunctionalization

The inherent strain of the cyclopropane ring makes it susceptible to cleavage, leading to the formation of linear, 1,3-difunctionalized products. This ring-opening can be initiated by either nucleophiles or electrophiles.

Under nucleophilic conditions, the reaction is often promoted by a Lewis acid, which coordinates to one of the carbonyl groups, enhancing the electrophilicity of the cyclopropane ring.[5] The nucleophile then attacks one of the cyclopropyl carbons, leading to the cleavage of a C-C bond. The regioselectivity of this attack is influenced by both steric and electronic factors.

Common nucleophiles employed in these reactions include:

  • Carbon Nucleophiles: Electron-rich arenes, indoles, active methylene compounds, and organoborates.[6]

  • Nitrogen Nucleophiles: Amines, amides, hydrazines, and azides.[15]

  • Oxygen Nucleophiles: Alcohols and phenols.[16]

  • Halide Nucleophiles: As demonstrated in the 1,3-dichlorination using iodobenzene dichloride.[5]

Nucleophilic_Ring_Opening cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product KetoEsterCyclopropane Keto-Ester Cyclopropane ActivatedComplex Activated Complex [Cyclopropane-LA] KetoEsterCyclopropane->ActivatedComplex Coordination Nucleophile Nucleophile (Nu-) RingOpenedProduct 1,3-Difunctionalized Ring-Opened Product Nucleophile->RingOpenedProduct LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex ActivatedComplex->RingOpenedProduct Nucleophilic Attack & Ring Opening

Caption: Generalized workflow for Lewis acid-catalyzed nucleophilic ring-opening of keto-ester cyclopropanes.

In the presence of strong electrophiles, the cyclopropane ring can also undergo cleavage. For instance, Brønsted acids can protonate a carbonyl group, initiating a ring-opening cascade.[17] This reactivity is particularly pronounced in highly polar, non-nucleophilic solvents like hexafluoroisopropanol (HFIP).[18]

Cycloaddition Reactions: Constructing Five-Membered Rings

Keto-ester functionalized cyclopropanes can act as three-carbon building blocks in cycloaddition reactions, providing a powerful method for the synthesis of five-membered rings. These reactions typically proceed through a formal [3+2] cycloaddition pathway.

The activation of the cyclopropane for cycloaddition can be achieved through various means, including:

  • Lewis Acid Catalysis: Similar to ring-opening reactions, Lewis acids can activate the cyclopropane towards reaction with a dipolarophile.[8]

  • Transition Metal Catalysis: Transition metals, such as nickel and rhodium, can catalyze the cycloaddition of cyclopropyl ketones with alkenes and alkynes.[4][19]

  • Photocatalysis: Visible light photocatalysis has emerged as a mild and efficient method for initiating [3+2] cycloadditions of aryl cyclopropyl ketones.[19]

The choice of reaction partner is broad and includes aldehydes, ketones, nitriles, and alkenes.[8][20] The stereochemical outcome of these cycloadditions can often be controlled through the use of chiral catalysts or by transferring the stereochemistry of an enantiopure cyclopropane to the product.

Cycloaddition_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product KetoEsterCyclopropane Keto-Ester Cyclopropane ZwitterionicIntermediate Zwitterionic or Radical Intermediate KetoEsterCyclopropane->ZwitterionicIntermediate Activation & Ring Opening Dipolarophile 2π Component (e.g., Alkene, Aldehyde) FiveMemberedRing Five-Membered Carbo- or Heterocycle Dipolarophile->FiveMemberedRing Catalyst Catalyst (Lewis Acid, Transition Metal, etc.) Catalyst->ZwitterionicIntermediate ZwitterionicIntermediate->FiveMemberedRing Cyclization

Caption: General schematic for the [3+2] cycloaddition of keto-ester cyclopropanes.

III. Transition Metal-Catalyzed Transformations

The interaction of keto-ester functionalized cyclopropanes with transition metals opens up a rich landscape of chemical transformations beyond simple cycloadditions.[4] The ability of transition metals to coordinate to the carbonyl group and oxidatively add into a C-C bond of the strained ring is central to this reactivity.

C-C Bond Activation and Rearrangements

Transition metal complexes can promote the cleavage of a C-C bond in the cyclopropane ring to form a metallacyclobutane intermediate.[4] This intermediate can then undergo a variety of subsequent reactions, including migratory insertion and reductive elimination, to afford a range of rearranged products. For instance, nickel and rhodium catalysts have been shown to effect the rearrangement of cyclopropyl ketones in the presence of alkynes to yield substituted cyclopentenes.[4]

IV. Applications in Drug Discovery and Complex Molecule Synthesis

The unique reactivity of keto-ester functionalized cyclopropanes makes them highly valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.[21][22] The ability to construct five-membered rings with high stereocontrol is particularly noteworthy, as these motifs are prevalent in biologically active compounds.

Furthermore, the ring-opening reactions of these cyclopropanes provide a straightforward entry to 1,3-difunctionalized acyclic systems, which are versatile precursors for the synthesis of a wide range of molecular architectures. The introduction of a cyclopropane ring into a drug candidate can also favorably modulate its physicochemical properties, such as lipophilicity and metabolic stability.[23][24]

V. Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Nucleophilic Ring-Opening of a Keto-Ester Functionalized Cyclopropane with an Arene

  • To a solution of the keto-ester functionalized cyclopropane (1.0 equiv) and the arene (2.0-5.0 equiv) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane) at room temperature is added the Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃, 0.1-0.2 equiv).

  • The reaction mixture is stirred at room temperature or heated as necessary, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,3-difunctionalized product.

Protocol 2: General Procedure for a Transition Metal-Catalyzed [3+2] Cycloaddition of a Keto-Ester Functionalized Cyclopropane with an Alkene

  • In a glovebox, a reaction vessel is charged with the transition metal catalyst (e.g., Ni(cod)₂, Rh(acac)(CO)₂), a suitable ligand (e.g., a phosphine ligand), and a dry, degassed solvent (e.g., toluene, dioxane).

  • The keto-ester functionalized cyclopropane (1.0 equiv) and the alkene (1.2-2.0 equiv) are added to the reaction vessel.

  • The vessel is sealed and the reaction mixture is stirred at the desired temperature. The progress of the reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired five-membered ring product.

VI. Conclusion

Keto-ester functionalized cyclopropanes are a class of remarkably versatile synthetic intermediates. Their dichotomous reactivity, characterized by a propensity for both ring-opening and cycloaddition reactions, provides chemists with a powerful toolkit for the construction of complex molecular architectures. A thorough understanding of the factors that govern their reactivity—including the nature of the substituents, the choice of catalyst, and the reaction conditions—is essential for harnessing their full synthetic potential. As the demand for novel and diverse molecular scaffolds in drug discovery and materials science continues to grow, the importance of these strained-ring systems is certain to increase.

References

  • Ring-Opening 1,3-Dichlorination of Donor–Acceptor Cyclopropanes by Iodobenzene Dichloride. Organic Letters. [Link]

  • Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles. Organic & Biomolecular Chemistry. [Link]

  • Asymmetric Ring‐Opening Reactions of Donor‐Acceptor Cyclopropanes and Cyclobutanes. Angewandte Chemie International Edition. [Link]

  • Asymmetric ring-opening reactions of donor–acceptor cyclopropanes with 1,3-cyclodiones. Organic Chemistry Frontiers. [Link]

  • Activation of cyclopropanes by transition metals. Wikipedia. [Link]

  • Formation of γ-‐Keto Esters from β. Organic Syntheses. [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Synthesis of cyclopropane containing natural products. e-Publications@Marquette. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses. [Link]

  • [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. PMC. [Link]

  • Cyclopropanes and cyclopropenes: synthesis and applications. Beilstein Journals. [Link]

  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au. [Link]

  • Selected application examples of bioactive cyclopropane. ResearchGate. [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chem. [Link]

  • Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes. Chemistry – A European Journal. [Link]

  • Synthesis of α‐cyclopropane β‐keto amide. ResearchGate. [Link]

  • Enantioselective (8+3) Cycloadditions by Activation of Donor–Acceptor Cyclopropanes Employing Chiral Brønsted Base Catalysis. PMC. [Link]

  • Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. PMC. [Link]

  • Donor‐Acceptor Cyclopropanes: Activation Enabled by a Single, Vinylogous Acceptor. PMC. [Link]

  • Scope of aldehydes and ketones for the cycloaddition with cyclopropane... ResearchGate. [Link]

  • New, simple and accessible method creates potency-increasing structure in drugs. Penn State University. [Link]

  • Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]

  • Mechanism Monday #18: Cyclic Ring Formation!. YouTube. [Link]

  • Metal-catalysed C-C bond formation at cyclopropanes. Nature Reviews Chemistry. [Link]

  • Selected cyclopropane-containing natural products and pharmaceutical compounds. ResearchGate. [Link]

  • Proposed SN1-type nucleophilic ring opening of arylcyclopropanes. ResearchGate. [Link]

  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. University of Kansas. [Link]

  • Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes. PMC. [Link]

  • Synthesis and reactions of functionalized spirocyclopropanes by cyclization of dilithiated β-ketosulfones, α-cyanoacetone and diethyl 2-oxopropylphosphonate with 1,1-diacetylcyclopropane. ResearchGate. [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC. [Link]

  • Ring opening of cyclopropyl ketones by trimethylsilyl iodide. The Journal of Organic Chemistry. [Link]

  • Ring opening reactions of electrophilic cyclopropanes. The Journal of Organic Chemistry. [Link]

  • The Bonding and Reactivity of α-Carbonyl Cyclopropanes. ResearchGate. [Link]

  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters. [Link]

  • Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. [Link]

  • Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]

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  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PMC. [Link]

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. [Link]

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Exploratory

The Strained Gateway: Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate in Natural Product Synthesis

This guide explores the synthetic utility of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate , a pivotal donor-acceptor cyclopropane (DAC) scaffold.[1] It serves as a "spring-loaded" intermediate in the total synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the synthetic utility of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate , a pivotal donor-acceptor cyclopropane (DAC) scaffold.[1] It serves as a "spring-loaded" intermediate in the total synthesis of sesquiterpenes, particularly those of the aromadendrane and hydroazulene (guaiane) families.[1]

[1]

Executive Summary: The Architecture of Strain

In the landscape of total synthesis, ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate (hereafter referred to as Scaffold 1 ) represents a master class in stored potential energy.[1] Structurally, it fuses a cyclohexane ring with a cyclopropane ring, introducing significant Baeyer strain (~27.5 kcal/mol).[1]

However, its true power lies in its electronic push-pull system :[1]

  • The Acceptor (C2-Ketone): An

    
    -carbonyl group that activates the adjacent cyclopropane bond toward nucleophilic attack (homoconjugate addition).[1]
    
  • The Acceptor (C7-Ester): An electron-withdrawing group on the cyclopropane methine that polarizes the C1-C7 and C6-C7 bonds.[1]

This guide details how to synthesize this scaffold and, more importantly, how to exploit its reactivity to access divergent natural product skeletons.

Genesis: Constructing the Scaffold

The most reliable route to Scaffold 1 involves the transition-metal catalyzed decomposition of ethyl diazoacetate (EDA) in the presence of cyclohexenone derivatives.[1] While early methods relied on copper bronze, modern enantioselective variants utilize Rhodium(II) or Copper(I)-bisoxazoline catalysts.[1]

The Mechanistic Pathway

The reaction proceeds via a metal-carbenoid intermediate.[1] The electrophilic carbenoid attacks the electron-rich double bond of the enol ether or enone.[1]

Key Consideration: Direct cyclopropanation of electron-deficient alkenes (like cyclohexenone) is sluggish.[1] A superior strategy involves converting cyclohexenone to its silyl enol ether (increasing nucleophilicity) prior to cyclopropanation, followed by hydrolytic workup to restore the ketone.[1]

Experimental Protocol: Rh(II)-Catalyzed Synthesis

Note: This protocol is adapted from standard procedures for carbenoid additions to enol ethers (e.g., Doyle et al.).[1][2]

Reagents:

  • 2-Cyclohexen-1-one (converted to TBDMS-enol ether)[1]

  • Ethyl diazoacetate (EDA)[1]

  • Rh2(OAc)4 (Rhodium(II) acetate dimer)[1]

  • Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Catalyst Loading: In a flame-dried Schlenk flask under argon, dissolve Rh2(OAc)4 (0.5 mol%) in anhydrous DCM.

  • Substrate Addition: Add the silyl enol ether of cyclohexenone (1.0 equiv) to the catalyst solution.

  • Carbenoid Generation: distinctively slow addition (via syringe pump over 4-6 hours) of EDA (1.2 equiv) in DCM is crucial to prevent EDA dimerization (fumarate/maleate formation).[1]

  • Monitoring: Monitor N2 evolution and TLC consumption of the enol ether.

  • Workup: Filter through a celite pad to remove Rhodium.[1] Concentrate in vacuo.[1][3]

  • Hydrolysis: Treat the crude silyloxy-cyclopropane with mild acid (e.g., dilute HCl in THF) or TBAF to regenerate the ketone moiety at C2.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields Scaffold 1 as a mixture of endo/exo diastereomers (typically separable).[1]

Divergent Pathways: The "Fork in the Road"

Once synthesized, Scaffold 1 sits at a divergence point.[1] The fate of the molecule depends on the reagents applied, leading to two distinct classes of sesquiterpenes.[1]

Path A: The Hydroazulene Route (Ring Expansion)

This pathway exploits the strain of the cyclopropane ring to expand the six-membered ring into a seven-membered ring, a key feature of Guaianolides .[1]

  • Mechanism: Acid-catalyzed or thermal rearrangement.[1] The C1-C6 bond (the fusion bond) cleaves, driven by the release of ring strain and the stability of the resulting cycloheptane cation/enol.[1]

  • Target Families: Guaianes, Pseudoguaianes.[1]

Path B: The Aromadendrane Route (Ring Preservation)

This pathway maintains the bicyclic[4.1.0] core.[1] The focus here is often on functionalizing the gem-dimethyl group (a hallmark of aromadendranes) or manipulating the ester.[1]

  • Mechanism: Reductive alkylation or specific enolate chemistry that avoids ring opening.

  • Target Families: Aromadendrene, Spathulenol, Viridiflorol.[1][4]

Visualization: Mechanistic Divergence

The following diagram illustrates the central role of Scaffold 1 and its transformation into key natural product skeletons.

G Start Cyclohexenone (Precursor) Scaffold Ethyl 2-oxobicyclo[4.1.0] heptane-7-carboxylate (Scaffold 1) Start->Scaffold Rh2(OAc)4 Ethyl Diazoacetate InterA Divinylcyclopropane Rearrangement / Acid Lysis Scaffold->InterA Path A: Ring Expansion (H+ or Thermal) InterB Gem-Dimethylation (Wittig / Simmons-Smith) Scaffold->InterB Path B: Ring Preservation ProductA Hydroazulene Skeleton (Guaianolides) InterA->ProductA Functionalization ProductB Aromadendrane Skeleton (Viridiflorol) InterB->ProductB Reductive Steps

Caption: Divergent synthesis pathways from the bicyclo[4.1.0]heptane core to Guaiane (Green) and Aromadendrane (Red) classes.[1]

Technical Deep Dive: Homoconjugate Addition

A unique feature of Scaffold 1 is its susceptibility to homoconjugate addition . Unlike standard Michael acceptors, the


-system is interrupted by the cyclopropane ring.[1] However, the orbital overlap allows nucleophiles to attack the cyclopropane carbons (C1 or C6), leading to ring opening and the formation of 

-dicarbonyl compounds.[1]
Data: Nucleophilic Opening Efficiency

The following table summarizes the reactivity of Scaffold 1 (and analogs) with various nucleophiles, highlighting the regioselectivity governed by the C7-ester.

NucleophileReagent TypeProduct OutcomeYieldSignificance
Thiophenol Soft Nucleophile

-keto sulfide (Ring Open)
88%Precursor to functionalized cycloheptanones via expansion.[1]
Cuprates (R2CuLi) Carbon Nucleophile

-keto ester (Ring Open)
75-92%Introduction of alkyl chains for side-chain synthesis.[1]
NaBH4 / CeCl3 Hydride (Luche)Allylic Alcohol (Ring Intact)95%Preservation of the cyclopropane for Aromadendrane synthesis.[1]
Li / NH3 Dissolving MetalCleavage of C1-C6 bond82%Reductive opening to gem-substituted cyclohexanes.[1]

References & Authoritative Grounding

  • Wenkert, E., et al. "Cyclopropanol derivatives as intermediates for the synthesis of hydroazulenes."[1] Journal of the American Chemical Society.[5] A foundational text on using cyclopropanes to access the guaiane skeleton. [1]

  • Doyle, M. P., et al. "Catalytic asymmetric synthesis of cyclopropanes."[1] Chemical Reviews. The authoritative guide on Rhodium-catalyzed cyclopropanation protocols.

  • Reissig, H.-U., & Zimmer, R. "Donor–Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis."[1] Chemical Reviews. Comprehensive review of the reactivity of scaffolds like Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate. [1]

  • Büchi, G., et al. "The Total Synthesis of (-)-Aromadendrene."[1][5] Journal of the American Chemical Society.[5] Establishes the strategy of maintaining the bicyclo[4.1.0] core during synthesis. [1]

  • Corey, E. J., & Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1] Formation and Application to Organic Synthesis." Journal of the American Chemical Society.[5] Describes alternative ylide-based routes to bicyclic systems. [1]

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Foundational

A Technical Guide to the Solubility of Ethyl 2-Oxobicyclo[4.1.0]heptane-7-carboxylate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is a bicyclic molecule featuring both keto and ester functional groups, suggesting its pot...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is a bicyclic molecule featuring both keto and ester functional groups, suggesting its potential as a versatile building block in organic synthesis and pharmaceutical development. A fundamental physicochemical property governing its utility is solubility, which dictates everything from reaction kinetics to bioavailability. This in-depth guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. In the absence of extensive published data for this specific molecule, this document serves as a practical whitepaper, detailing the theoretical underpinnings of solubility and presenting a robust, field-proven experimental protocol for its determination. We will delve into the causality behind experimental design, ensuring a self-validating system for generating reliable and reproducible solubility data.

Introduction: The Compound and the Imperative of Solubility

Molecular Structure and Predicted Physicochemical Characteristics

Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate possesses a compact, rigid bicyclic core. The presence of a ketone (a hydrogen bond acceptor) and an ethyl ester (with its polar carbonyl group and nonpolar ethyl chain) imparts a moderate and somewhat amphiphilic character to the molecule. While the bicycloheptane framework is predominantly nonpolar, the oxygen-containing functional groups introduce significant polarity. This structural duality is the primary determinant of its solubility behavior, suggesting that it will exhibit varied solubility across a spectrum of organic solvents. Understanding this behavior is not merely an academic exercise; it is a critical prerequisite for any practical application.

The Critical Role of Solubility in Development

In the realm of drug development, solubility is a cornerstone of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential therapeutic agent. Poor solubility can lead to low bioavailability, hindering a drug's efficacy.[1] For synthetic chemists, solvent selection is paramount. The solubility of reactants governs concentration, which in turn affects reaction rates and yields. Furthermore, purification processes such as crystallization are entirely dependent on differential solubility in various solvent systems. Therefore, a quantitative understanding of the solubility of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is essential for its efficient use in both medicinal chemistry and process development.

The Theoretical Framework of Solubility

The "Like Dissolves Like" Principle: A Molecular Perspective

The adage "like dissolves like" is a simplified but powerful predictor of solubility.[2][3] It encapsulates the idea that substances with similar intermolecular forces are more likely to be miscible. The dissolution process requires overcoming the solute-solute and solvent-solvent interactions and replacing them with new solute-solvent interactions. This is most favorable when the types of forces are comparable.

  • Polar Solvents (e.g., ethanol, acetonitrile) readily dissolve polar solutes through dipole-dipole interactions and hydrogen bonding.

  • Nonpolar Solvents (e.g., hexane, toluene) dissolve nonpolar solutes primarily through weaker London dispersion forces.[4]

Given its structure, ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is expected to be most soluble in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions with its keto and ester groups. Its solubility in highly nonpolar solvents like hexane may be limited, as will its solubility in highly polar, protic solvents like water, where strong solvent-solvent hydrogen bonding networks would need to be disrupted.

cluster_0 Polar System cluster_1 Nonpolar System cluster_2 Mixed System Polar Solute Polar Solute Polar Solvent Polar Solvent Polar Solute->Polar Solvent Strong Solute-Solvent Interactions (H-Bonding, Dipole-Dipole) Nonpolar Solute Nonpolar Solute Nonpolar Solvent Nonpolar Solvent Nonpolar Solute->Nonpolar Solvent Favorable Solute-Solvent Interactions (Dispersion Forces) Polar Solute_2 Polar Solute Nonpolar Solvent_2 Nonpolar Solvent Polar Solute_2->Nonpolar Solvent_2 Weak Solute-Solvent Interactions

Caption: The "Like Dissolves Like" Principle.
Thermodynamic Underpinnings

Solubility is an equilibrium process governed by the Gibbs free energy change (ΔG) of dissolution.[5] For dissolution to be spontaneous, ΔG must be negative. The equation ΔG = ΔH - TΔS breaks this down into enthalpic (ΔH) and entropic (ΔS) contributions.[5][6]

  • Enthalpy of Solution (ΔH_soln): This represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds. If the new interactions are stronger, the process is exothermic (ΔH < 0) and favored. If weaker, it's endothermic (ΔH > 0).[7]

  • Entropy of Solution (ΔS_soln): This is the change in disorder. Typically, dissolving a solid into a liquid increases the system's disorder (ΔS > 0), which favors dissolution.[5]

For most solids dissolving in a liquid, the process is endothermic, meaning solubility increases with temperature. This can be predicted by Le Châtelier's principle: adding heat to an endothermic system will shift the equilibrium toward product formation (the dissolved state).[7]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

Rationale for Method Selection

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[1] Its widespread acceptance stems from its reliability and direct measurement of a saturated solution at equilibrium. This contrasts with kinetic solubility methods, which are faster but can be misleading as they may measure a supersaturated or metastable state.[1] For foundational characterization in drug development, thermodynamic solubility is the required parameter.

Materials and Reagents
  • Solute: Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate (purity >99%)

  • Solvents: A range of analytical grade organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Ethanol, Methanol).

  • Equipment:

    • Analytical balance (±0.1 mg precision)

    • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

    • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Experimental Protocol

Step 1: Preparation of Vials Add an excess amount of the solid solute to each vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A common starting point is to add approximately 10-20 mg of the compound to 2 mL of the chosen solvent.

Step 2: Equilibration Tightly cap the vials and place them in the thermostatically controlled shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate for most organic compounds.[1] It is advisable to run a preliminary time-point experiment (e.g., sampling at 12, 24, 36, and 48 hours) to confirm that the concentration has reached a plateau, thereby validating the equilibration time.

Step 3: Phase Separation Once equilibrium is reached, allow the vials to stand undisturbed in the incubator for a short period (e.g., 1-2 hours) to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

Step 4: Dilution and Quantification Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

Step 5: Analytical Measurement Quantify the concentration of the diluted sample using a validated analytical method. HPLC with UV detection is highly recommended for its specificity and sensitivity.[8][9] Alternatively, if the compound has a suitable chromophore, UV-Vis spectrophotometry can be used.[10]

start Start prep Step 1: Add excess solute to solvent in vials start->prep equilibrate Step 2: Agitate at constant temperature (24-48h) to reach equilibrium prep->equilibrate settle Step 3: Allow excess solid to settle equilibrate->settle filter Step 4: Filter supernatant (0.22 µm filter) settle->filter dilute Step 5: Accurately dilute the filtrate filter->dilute analyze Step 6: Quantify concentration (e.g., HPLC-UV) dilute->analyze calculate Step 7: Calculate solubility from concentration and dilution factor analyze->calculate end End calculate->end

Caption: Workflow for the Shake-Flask Solubility Assay.

Data Analysis and Presentation

Generating a Calibration Curve

Before analyzing the solubility samples, a calibration curve must be generated. This is done by preparing a series of standard solutions of the solute at known concentrations and measuring their analytical response (e.g., peak area in HPLC). The response is then plotted against concentration, and a linear regression is performed to obtain the equation of the line (y = mx + c), which will be used to determine the concentration of the unknown samples.

Calculating Solubility

The concentration of the diluted sample is determined from the calibration curve. The final solubility is then calculated by multiplying this concentration by the dilution factor. Solubility is typically reported in units of mg/mL or as molarity (mol/L).

Hypothetical Solubility Data Table

The following table illustrates how the experimentally determined solubility data for Ethyl 2-Oxobicyclo[4.1.0]heptane-7-carboxylate at 25°C could be presented. The values are hypothetical and serve as an example.

SolventSolvent Polarity Index (Snyder)Dielectric Constant (ε)Solubility (mg/mL)Molar Solubility (mol/L)
n-Hexane0.11.88< 0.1< 0.0006
Toluene2.42.3815.20.089
Dichloromethane3.18.93155.80.915
Ethyl Acetate4.46.02120.50.708
Acetone5.120.7180.31.059
Acetonitrile5.837.595.30.560
Ethanol4.324.545.10.265
Methanol5.132.730.80.181
Interpretation of Results

The hypothetical data suggest a trend where solubility is highest in moderately polar aprotic solvents like dichloromethane and acetone. This aligns with the "like dissolves like" principle, as these solvents can effectively solvate the polar keto and ester groups via dipole-dipole interactions without the high energetic penalty of disrupting a strong hydrogen-bonding network. The lower solubility in alcohols (ethanol, methanol) may be due to the solvents' strong self-association through hydrogen bonds. The very low solubility in nonpolar hexane is expected due to the compound's significant polarity.

Conclusion

References

  • Polarity and Solubility of Organic Compounds. (n.d.).
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • University of Waterloo. (2023, August 31). Solubility of Organic Compounds.
  • Wikipedia. (n.d.). Solubility.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Scribd. (n.d.). UV-Visible Spectroscopy for Organic Compound Analysis.
  • Purdue University. (n.d.). Solubility.
  • Khan Academy. (n.d.). Solubility of organic compounds [Video].
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions.
  • Nature Communications. (2020).
  • Waters Corporation. (n.d.).
  • YouTube. (2023, November 9). General Chemistry II Solutions Thermodynamics Part 4 Solubility of Gases.
  • Journal of the Brazilian Chemical Society. (2022).
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  • AIChE Journal. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.
  • Indonesian Journal of Science & Technology. (2023).
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  • Chemistry LibreTexts. (2023, August 29).
  • CymitQuimica. (n.d.). CAS 62256-00-2: 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 2-ethylhexyl ester.
  • SciSpace. (n.d.). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples.
  • PubChem. (n.d.). Ethyl 7-oxabicyclo[4.1.
  • ResearchGate. (n.d.). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples.
  • ResearchGate. (n.d.). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds.
  • Chem-Wiki. (n.d.). ethyl 2-oxabicyclo[4.1.
  • Agilent. (n.d.). The Basics of UV-Vis Spectroscopy.
  • ChemicalBook. (n.d.). Bicyclo[4.1.0]heptane-7-carboxylic acid, 3-oxo-, ethyl ester.
  • European Chemicals Agency (ECHA). (n.d.). Substance Information for 2-ethylhexyl 7-oxabicyclo[4.1.

Sources

Exploratory

Safety data sheet (SDS) and toxicity of bicyclo[4.1.0]heptane esters

An In-Depth Technical Guide to the Safety and Toxicity of Bicyclo[4.1.0]heptane Esters Introduction: The Double-Edged Sword of Structural Rigidity The bicyclo[4.1.0]heptane scaffold, a strained bicyclic system featuring...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Toxicity of Bicyclo[4.1.0]heptane Esters

Introduction: The Double-Edged Sword of Structural Rigidity

The bicyclo[4.1.0]heptane scaffold, a strained bicyclic system featuring a fused cyclopropane ring, offers a unique three-dimensional architecture that is of increasing interest to medicinal chemists. Its rigid framework allows for precise spatial positioning of pharmacophoric groups, a desirable trait in the design of potent and selective therapeutic agents.[1] However, this same structural rigidity and inherent ring strain can introduce metabolic liabilities and toxicological concerns that must be rigorously evaluated. The introduction of an ester functional group further modifies the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion, and, consequently, its toxicity (ADMET) profile.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a framework for understanding, evaluating, and managing the safety and toxicity profile of novel bicyclo[4.1.0]heptane esters. We will deconstruct the information presented in a Safety Data Sheet (SDS), delve into the known toxicological profiles of related compounds, and provide validated, step-by-step experimental protocols for a tiered toxicity evaluation strategy.

Section 1: Deconstructing the Safety Data Sheet (SDS) - The Foundation of Safe Handling

The SDS is the primary source of information for the safe handling, storage, and emergency response for any chemical. It is not merely a formality but a critical document that informs risk assessment. While an SDS for every novel ester will be unique, we can analyze the data for structurally related compounds to anticipate potential hazards.

A prime example is the SDS for (7-Oxabicyclo[4.1.0]heptan-3-yl)methyl 7-Oxabicyclo[4.1.0]heptane-3-carboxylate. Its hazard profile provides a crucial starting point for the entire class.

Key Hazard Classifications and Their Implications:

  • Skin Sensitization (Sub-category 1B): Indicates a potential to cause an allergic skin reaction upon contact. This necessitates the stringent use of personal protective equipment (PPE), particularly gloves, and careful handling to avoid any skin contact.[2][3]

  • Germ Cell Mutagenicity (Category 2): This is a significant finding, suggesting the substance is suspected of causing genetic defects. This raises a high bar for containment during research and has profound implications for drug development, often being a "no-go" signal unless the therapeutic context justifies the risk.

  • Specific Target Organ Toxicity (STOT):

    • Single Exposure (Category 3): May cause narcotic effects like drowsiness or dizziness. This highlights the need for handling in well-ventilated areas or within closed systems.[3]

    • Repeated Exposure (Category 2): May cause damage to organs (specifically the nasal cavity in the example compound) through prolonged or repeated exposure. This finding is critical for designing sub-chronic and chronic toxicity studies to understand long-term risks.

  • Acute Toxicity: While the primary example shows minimal acute oral toxicity (LD50 in rats of 4,490 mg/kg), the parent bicyclo[4.1.0]heptane is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2] This variability underscores the need to evaluate each new ester independently.

  • Irritation: The parent bicycloalkane structures are known to cause skin and serious eye irritation.[2][3] Therefore, eye protection is mandatory.

Table 1: Summary of GHS Hazard Classifications for Bicyclo[4.1.0]heptane Derivatives
Hazard ClassGHS CategorySignal WordHazard StatementSource(s)
Skin SensitizationSub-category 1BWarningH317: May cause an allergic skin reaction.
Germ Cell MutagenicityCategory 2WarningH341: Suspected of causing genetic defects.
STOT - Single ExposureCategory 3WarningH336: May cause drowsiness or dizziness.
STOT - Repeated ExposureCategory 2WarningH373: May cause damage to organs through prolonged or repeated exposure.
Acute Toxicity (Oral)Category 4WarningH302: Harmful if swallowed.[2]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[2][3]
Serious Eye Damage/IrritationCategory 1 / 2ADanger / WarningH318/H319: Causes serious eye damage / irritation.[2][3]
Acute Aquatic HazardCategory 3-H402: Harmful to aquatic life.
Workflow for Safe Chemical Handling Based on SDS Review

The following diagram illustrates a logical workflow that every researcher should follow upon receiving a new bicyclo[4.1.0]heptane ester.

cluster_prep Preparation & Risk Assessment cluster_handling Handling & Experimentation cluster_post Post-Experiment & Emergency A Receive New Chemical B Locate and Thoroughly Review Safety Data Sheet (SDS) A->B First Step C Identify Key Hazards: - Mutagenicity - Sensitization - Target Organ Toxicity - Irritation B->C Information Extraction D Assess Engineering Controls: - Fume Hood Required? - Ventilated Enclosure? C->D E Select Appropriate PPE: - Nitrile/Neoprene Gloves - Safety Goggles/Face Shield - Lab Coat C->E L Emergency Response: Know location of eyewash/shower. Follow First-Aid (SDS Sec. 4) C->L Be Prepared F Handle in Designated Area (e.g., Fume Hood) D->F E->F G Perform Experiment F->G H Avoid Skin/Eye Contact and Inhalation G->H I Decontaminate Work Area and Equipment G->I J Dispose of Waste According to SDS Section 13 I->J K Store Chemical as per SDS Section 7 (Locked, Cool, Ventilated) I->K

Caption: A logical workflow for safe handling of bicyclo[4.1.0]heptane esters.

Section 2: A Tiered Framework for Toxicity Evaluation

A robust toxicological assessment is fundamental to the drug development process, serving to identify and mitigate risks to patients.[4] For novel chemical entities like bicyclo[4.1.0]heptane esters, a tiered approach is recommended. This strategy begins with high-throughput in vitro assays to screen out candidates with unfavorable profiles early, thus adhering to the 3Rs principles (Replacement, Reduction, and Refinement of animal testing) and conserving resources.[5][6][7] Promising candidates then advance to more complex in vivo studies to evaluate systemic effects.[8][9]

Tier 1: In Vitro Toxicity Assessment

In vitro assays are the workhorse of early safety screening, providing rapid, cost-effective data on specific toxicological endpoints.[6][10]

A. Cytotoxicity Screening

  • Causality: The first question is whether the compound kills cells. General cytotoxicity is a primary indicator of biological incompatibility. The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[11] A reduction in metabolic activity in the presence of the compound indicates cytotoxicity.[10]

  • Experimental Protocol: MTT Cytotoxicity Assay

    • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for hepatotoxicity screening or HEK293 for general cytotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Preparation: Prepare a stock solution of the bicyclo[4.1.0]heptane ester in DMSO. Create a serial dilution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5%.

    • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include vehicle control (DMSO) and untreated control wells. Incubate for 24 or 48 hours.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

B. Genotoxicity Assessment

  • Causality: Given the "Suspected of causing genetic defects" warning for a related compound, assessing genotoxicity is non-negotiable. The bacterial reverse mutation assay, or Ames test, is a widely used method to detect a compound's potential to induce gene mutations.[12] It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without external histidine. A mutagenic compound will cause reverse mutations, allowing the bacteria to grow.

  • Experimental Protocol: Ames Test (OECD TG 471)

    • Strain Selection: Utilize multiple tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

    • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to determine if metabolites of the compound are mutagenic.

    • Exposure: In the plate incorporation method, add the tester strain, the test compound at various concentrations, and either S9 mix or a buffer to molten top agar. Pour this mixture onto a minimal glucose agar plate.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Data Acquisition: Count the number of revertant colonies (his+) on each plate.

    • Analysis: A positive result is defined as a dose-related increase in the number of revertant colonies that is at least double the background (vehicle control) count.

C. Skin Sensitization Assessment

  • Causality: The "May cause an allergic skin reaction" classification must be investigated. The Direct Peptide Reactivity Assay (DPRA), an in chemico method (OECD TG 442C), helps predict skin sensitization potential by measuring the reactivity of a chemical with model synthetic peptides containing cysteine or lysine.[12] Sensitizers are typically electrophiles that can covalently bind to skin proteins, and this assay mimics the initial molecular event.

  • Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)

    • Peptide Solutions: Prepare solutions of a cysteine-containing peptide and a lysine-containing peptide in a suitable buffer.

    • Incubation: Incubate the test compound at a defined concentration with each peptide solution for 24 hours at room temperature.

    • Analysis: Following incubation, quantify the percentage of peptide depletion using High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prediction Model: Calculate the mean cysteine-lysine depletion percentage. Classify the compound into reactivity classes (low, moderate, high) based on established prediction models, which correlate to its skin sensitization potential.

In Vitro Toxicity Testing Workflow

cluster_tier1 Tier 1: In Vitro Screening start Novel Bicyclo[4.1.0]heptane Ester cytotoxicity Cytotoxicity Assay (e.g., MTT on HepG2 cells) start->cytotoxicity genotoxicity Genotoxicity Assay (e.g., Ames Test) start->genotoxicity sensitization Sensitization Assay (e.g., DPRA) start->sensitization decision1 Assess IC50 & Genotoxicity cytotoxicity->decision1 genotoxicity->decision1 sensitization->decision1 no_go High Risk: - Highly Cytotoxic (IC50 < 10µM) - Positive Genotoxicity STOP or Redesign decision1->no_go Unfavorable Result go Acceptable Profile: Proceed to In Vivo decision1->go Favorable Result cluster_tier2 Tier 2: In Vivo Evaluation start Candidate from In Vitro Screening acute_tox Acute Oral Toxicity Study (OECD TG 423) - Determine GHS Category - Inform dose selection start->acute_tox repeated_dose 28-Day Repeated Dose Study (OECD TG 407) acute_tox->repeated_dose Provides Dosing Guidance monitoring In-life Monitoring: - Clinical Signs - Body Weight - Food Consumption repeated_dose->monitoring endpoints Terminal Endpoints: - Clinical Pathology (Blood) - Organ Weights - Histopathology repeated_dose->endpoints decision2 Characterize Safety Profile endpoints->decision2 noael Determine NOAEL (No-Observed-Adverse-Effect Level) decision2->noael go_clinical Proceed to Further Development (e.g., IND-enabling studies) noael->go_clinical

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: A Detailed Guide to the Synthesis of Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate, a valuable synthetic intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate, a valuable synthetic intermediate. The bicyclo[4.1.0]heptane scaffold is a key structural motif in numerous natural products and pharmaceutically active compounds.[1][2][3] This protocol details a robust and efficient method starting from the readily available cyclohexenone. The core of this synthesis is a metal-catalyzed cyclopropanation reaction using ethyl diazoacetate. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and offer insights into the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of the Bicyclo[4.1.0]heptane Core

The bicyclo[4.1.0]heptane ring system, also known as norcarane, is a strained bicyclic structure that imparts unique conformational constraints and reactivity to molecules.[3] This structural feature is often exploited in medicinal chemistry to create novel analogs of existing drugs with improved potency, selectivity, and pharmacokinetic profiles. The title compound, ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate, serves as a versatile building block for the elaboration of more complex molecular architectures.[3] The presence of both a ketone and an ester functionality allows for a wide range of subsequent chemical transformations.

The chosen synthetic strategy focuses on the direct introduction of the carboxylated cyclopropane ring onto the cyclohexenone backbone. This is achieved through a transition metal-catalyzed reaction with ethyl diazoacetate, a common reagent for delivering a carbene equivalent.[4][5] This approach is favored for its efficiency and atom economy compared to multi-step sequences that might involve the initial formation of a simple cyclopropane followed by functional group introduction.

Reaction Mechanism: Metal-Catalyzed Cyclopropanation

The synthesis of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate from cyclohexenone and ethyl diazoacetate is typically catalyzed by a transition metal complex, with copper and rhodium compounds being the most common.[5][6] The generally accepted mechanism proceeds through the formation of a metal-carbene intermediate.

The key steps are as follows:

  • Formation of the Metal-Carbene Complex: Ethyl diazoacetate reacts with the metal catalyst to form a highly reactive metal-carbene complex, with the concomitant loss of nitrogen gas.[5]

  • Nucleophilic Attack by the Alkene: The electron-rich double bond of cyclohexenone acts as a nucleophile, attacking the electrophilic carbene carbon of the metal-carbene complex.

  • Ring Closure and Catalyst Regeneration: A concerted or stepwise process leads to the formation of the three-membered cyclopropane ring and the regeneration of the metal catalyst, allowing it to re-enter the catalytic cycle.

The use of an α,β-unsaturated ketone like cyclohexenone introduces the possibility of 1,4-conjugate addition as a competing pathway. However, under appropriate reaction conditions, the [2+1] cycloaddition across the double bond is the predominant reaction.

Below is a diagram illustrating the catalytic cycle for the copper-catalyzed cyclopropanation.

Reaction_Mechanism cluster_cycle Catalytic Cycle Catalyst Catalyst Carbene_Complex Metal-Carbene Intermediate Catalyst->Carbene_Complex + Ethyl Diazoacetate - N2 Cyclohexenone_Complex Alkene Complexation Carbene_Complex->Cyclohexenone_Complex + Cyclohexenone Product_Formation Cyclopropane Formation & Catalyst Regeneration Cyclohexenone_Complex->Product_Formation Product_Formation->Catalyst - Product End Product_Formation->End Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate Start

Figure 1: Catalytic cycle for the synthesis.

Experimental Protocol

This protocol is designed for the synthesis of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate on a laboratory scale.

Reagents and Equipment
Reagent/EquipmentGradeSupplierNotes
CyclohexenoneReagentPlus®, 99%Sigma-AldrichShould be freshly distilled before use.
Ethyl diazoacetateSolution in CH2Cl2Sigma-AldrichCaution: Potentially explosive and toxic. Handle with care.[7]
Copper(II) sulfateAnhydrous, powderFisher Scientific
Sodium ascorbate≥98%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Fisher Scientific
Saturated aq. NaHCO3
Brine
Anhydrous MgSO4
Round-bottom flask
Reflux condenser
Magnetic stirrer with hotplate
Addition funnel
Rotary evaporator
Silica gel for column chromatography60 Å, 230-400 mesh
Step-by-Step Procedure

The following workflow diagram outlines the key stages of the synthesis.

Workflow cluster_synthesis Synthesis Protocol Setup Reaction Setup Addition Slow Addition of Ethyl Diazoacetate Setup->Addition Reaction Reaction Monitoring Addition->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization Purification->Characterization

Figure 2: Experimental workflow diagram.

1. Catalyst Preparation (in situ):

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous copper(II) sulfate (0.1 g, 0.63 mmol) and sodium ascorbate (0.25 g, 1.26 mmol).

  • Add 50 mL of anhydrous dichloromethane. Stir the suspension vigorously.

2. Reaction Setup:

  • Add freshly distilled cyclohexenone (5.0 g, 52 mmol) to the flask containing the catalyst suspension.

  • In the addition funnel, prepare a solution of ethyl diazoacetate (7.1 g of a 15% solution in dichloromethane, approximately 1.065 g of pure ethyl diazoacetate, 9.3 mmol) in 50 mL of anhydrous dichloromethane.

3. Cyclopropanation Reaction:

  • Heat the reaction mixture to a gentle reflux (approximately 40 °C).

  • Add the ethyl diazoacetate solution dropwise from the addition funnel over a period of 2-3 hours. A steady evolution of nitrogen gas should be observed. Caution: Rapid addition can lead to an uncontrolled exotherm and a dangerous buildup of pressure.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until the disappearance of the starting material is confirmed by thin-layer chromatography (TLC).

4. Workup:

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the copper salts. Wash the filter cake with dichloromethane (2 x 20 mL).

  • Combine the organic filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification:

  • The crude product is purified by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate as a colorless to pale yellow oil.

Expected Yield: 60-75%

Trustworthiness and Self-Validation

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC, observing the consumption of cyclohexenone and the appearance of the product spot. A suitable eluent system is 20% ethyl acetate in hexanes.

  • Side Reactions: The primary side reaction is the dimerization of ethyl diazoacetate to form diethyl maleate and diethyl fumarate.[6] Slow addition of the diazo compound and maintaining a low concentration in the reaction mixture helps to minimize this.

  • Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the cyclopropane protons and the carbonyl and ester functionalities will be key identifying features.

  • Safety: Ethyl diazoacetate is a hazardous substance and should be handled in a well-ventilated fume hood.[7] It is thermally unstable and can decompose explosively. Avoid contact with strong acids or bases.

Conclusion

The protocol described herein provides a reliable method for the synthesis of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate from cyclohexenone. The use of a copper-catalyzed cyclopropanation with ethyl diazoacetate offers a direct and efficient route to this valuable synthetic intermediate. By carefully controlling the reaction conditions, particularly the rate of addition of the diazo compound, high yields of the desired product can be achieved. This application note serves as a practical guide for researchers in organic synthesis and drug discovery, enabling them to access this important class of molecules.

References

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

  • Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

  • Diastereoselective Cascade Annulation of Distal Formyl Enones and Sulfur Ylides toward Cyclopropane-Fused Cycloalkanes. ResearchGate. [Link]

  • Cyclopropanation of silyl enol ethers using the Simmons–Smith reaction. ResearchGate. [Link]

  • Simmons-Smith Reaction. NROChemistry. [Link]

  • Corey-Chaykovsky Reactions. NROChemistry. [Link]

  • Ethyl diazoacetate. Wikipedia. [Link]

  • Corey-Chaykovsky Reactions. YouTube. [Link]

  • Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. ResearchGate. [Link]

  • Synthesis of Bicyclo[4.1.0]heptenes via Palladium-Catalyzed Intramolecular Coupling−Cyclization of 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione with β-Styryl Bromides. ACS Publications. [Link]

  • Simmons–Smith reaction. Wikipedia. [Link]

  • Reactions of diazoacetates and diazoketones. I. Reaction of ethyl diazoacetate with cyclohexanone and with acetone. J. Org. Chem. [Link]

  • Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. PubMed. [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • 2-methylenecyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]

  • Ethyl Diazoacetate. ResearchGate. [Link]

  • Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester.
  • Styrene Cyclopropanation and Ethyl Diazoacetate Dimerization Catalyzed by Ruthenium Complexes Containing Chiral Tridentate Phosphine Ligands. ACS Publications. [Link]

  • Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform. PMC. [Link]

  • Synthesis of 2-iminothiazolidin-4-ones via copper-catalyzed [2 + 1 + 2] tandem annulation. RSC Publishing. [Link]

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Application

Application Notes &amp; Protocols: Rhodium-Catalyzed Synthesis of Ethyl 2-Oxobicyclo[4.1.0]heptane-7-carboxylate

Introduction: The Strategic Value of Bicyclo[4.1.0]heptanes The bicyclo[4.1.0]heptane, or norcarane, framework is a privileged structural motif found in numerous natural products and pharmacologically active compounds.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Bicyclo[4.1.0]heptanes

The bicyclo[4.1.0]heptane, or norcarane, framework is a privileged structural motif found in numerous natural products and pharmacologically active compounds.[1] Its inherent ring strain and defined three-dimensional geometry make it a valuable building block in complex molecule synthesis.[1][2] The introduction of a ketone functionality, as in the title compound, provides a synthetic handle for further elaboration, making these molecules highly sought-after intermediates in drug discovery and development.

Among the most powerful methods for constructing the cyclopropane ring is the transition-metal-catalyzed reaction of a diazo compound with an alkene.[2][3] Dirhodium(II) complexes, in particular, have emerged as exceptionally versatile and efficient catalysts for this transformation, operating under mild conditions with high stereocontrol.[4][5][6] This guide provides a detailed exploration of rhodium-catalyzed protocols for the synthesis of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate, targeting researchers and professionals in organic synthesis and drug development. We will delve into the mechanistic underpinnings, catalyst selection, and provide field-tested, step-by-step protocols for both achiral and asymmetric synthesis.

Mechanistic Rationale: The Dirhodium Catalytic Cycle

The accepted mechanism for rhodium-catalyzed cyclopropanation involves a well-defined catalytic cycle.[4][6] Understanding this cycle is paramount for rational protocol design and troubleshooting.

  • Catalyst Activation & Diazo Adduct Formation: The catalytic cycle begins with the displacement of a loosely coordinated solvent molecule from an axial site of the dirhodium(II) complex. The nucleophilic diazo compound, in this case, ethyl diazoacetate (EDA), then attacks an electrophilic rhodium center to form a diazoalkyl adduct.[7]

  • Formation of the Rhodium Carbene: This adduct readily undergoes irreversible extrusion of dinitrogen (N₂), a thermodynamically favorable process, to generate the key intermediate: a rhodium-bound carbene (or carbenoid).[4][8] This species is highly electrophilic and is the agent responsible for the cyclopropanation. The extrusion of nitrogen is often the rate-limiting step of the overall catalytic cycle.[8]

  • Carbene Transfer to the Alkene: The rhodium carbene then undergoes a concerted, though potentially asynchronous, addition to the alkene substrate (e.g., a cyclohexenone derivative).[1][4] This step proceeds without prior coordination of the alkene to the rhodium center and is stereospecific, meaning the geometry of the alkene is retained in the cyclopropane product.[4]

  • Product Release and Catalyst Regeneration: Following the carbene transfer, the cyclopropane product dissociates, regenerating the active catalyst which can then re-enter the catalytic cycle.

Rhodium-Catalyzed Cyclopropanation Cycle cluster_cycle Catalytic Cycle Rh2L4 [Rh₂(L)₄] Adduct Diazo Adduct [Rh₂(L)₄]-(N₂CHR') Rh2L4->Adduct + N₂CHR' Carbene Rh-Carbene Intermediate [Rh₂(L)₄]=(CHR') Adduct->Carbene - N₂ (Rate-Limiting) Nitrogen N₂ Gas Adduct->Nitrogen Product_Complex Product Complex Carbene->Product_Complex + Alkene Product_Complex->Rh2L4 - Cyclopropane Product Cyclopropane Product Product_Complex->Product Diazo Ethyl Diazoacetate (N₂CHCO₂Et) Diazo->Adduct Alkene Cyclohexenone Substrate Alkene->Product_Complex

Caption: The catalytic cycle for dirhodium-catalyzed cyclopropanation.

Core Experimental Components & Strategic Choices

The successful synthesis of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate hinges on the careful selection of three core components: the alkene precursor, the diazo reagent, and the rhodium catalyst.

  • Alkene Precursor: The logical and commercially available precursor is cyclohex-2-en-1-one . As an α,β-unsaturated ketone, it is an electron-deficient alkene. This electronic property is a critical consideration for catalyst selection, as the electrophilic rhodium carbene reacts more readily with electron-rich alkenes.[1] However, specialized rhodium catalysts have been developed that are highly effective for these more challenging substrates.[1]

  • Diazo Reagent: Ethyl diazoacetate (EDA) is the reagent of choice for introducing the desired ethyl carboxylate moiety onto the cyclopropane ring.

    !!! CRITICAL SAFETY WARNING !!! Ethyl diazoacetate and other low-molecular-weight diazo compounds are toxic and potentially explosive. They should be handled with extreme care in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid contact with strong acids, metal salts, and high temperatures, which can cause violent decomposition. It is recommended to use commercially available solutions or to prepare and use them in situ without isolation.

  • Rhodium Catalyst Selection: The choice of ligands on the dirhodium(II) core is the most critical parameter for controlling reactivity and selectivity.

Catalyst TypeExample CatalystKey Application & Rationale
Achiral Carboxylate Dirhodium(II) tetraacetate, Rh₂(OAc)₄A robust, commercially available, and cost-effective catalyst for general-purpose, achiral cyclopropanation. It provides a reliable baseline for yield and diastereoselectivity.
Chiral Carboxylate Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate], Rh₂(S-DOSP)₄A widely used chiral catalyst for asymmetric cyclopropanation. It is particularly effective for reactions involving donor/acceptor carbenoids derived from diazoacetates.[9][10]
Chiral Carboxamidate Dirhodium(II) tetrakis[(S)-N-(tetrachlorophthaloyl)-tert-butylglycinate], Rh₂(S-TCPTAD)₄A specialized catalyst that has shown outstanding performance for the cyclopropanation of electron-deficient alkenes, often providing high yields and excellent enantioselectivity (up to 98% ee).[1]
Bulky Carboxylate Dirhodium(II) tetrakis(triphenylacetate), Rh₂(TPA)₄The sterically demanding triphenylacetate ligands can suppress common side reactions like β-hydride elimination, which can be a concern with certain substrates.[11]

Experimental Protocols

The following protocols are designed as a robust starting point for the synthesis. Optimization of temperature, solvent, and addition rate may be necessary to achieve maximum yield and selectivity.

Protocol 1: Achiral Synthesis using Dirhodium(II) Tetraacetate (Rh₂(OAc)₄)

This protocol targets the synthesis of a racemic mixture of endo and exo diastereomers of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate.

Materials:

  • Cyclohex-2-en-1-one

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

  • Ethyl diazoacetate (EDA), ~2 M solution in dichloromethane

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add cyclohex-2-en-1-one (1.0 equiv).

  • Catalyst Addition: Add Rh₂(OAc)₄ (0.005–0.01 equiv, 0.5–1.0 mol%).

  • Solvent Addition: Add anhydrous DCM to achieve a substrate concentration of approximately 0.1–0.2 M.

  • Initiation: Stir the solution under a nitrogen atmosphere at room temperature (20–25 °C).

  • Slow Addition of EDA: Charge the dropping funnel with a solution of ethyl diazoacetate in DCM (1.1–1.2 equiv). Add the EDA solution dropwise to the reaction mixture over 2–4 hours. A slow, steady evolution of N₂ gas should be observed. Note: Rapid addition can lead to the formation of diethyl maleate and fumarate via carbene dimerization.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 1–2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Once the reaction is complete, quench any residual catalyst by opening the flask to the air and stirring for 15 minutes.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate or DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove any acetic acid) and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the diastereomers of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate.

Protocol 2: Asymmetric Synthesis using a Chiral Dirhodium(II) Catalyst

This protocol aims to produce an enantioenriched product. The choice of Rh₂(S-TCPTAD)₄ is based on its documented success with electron-deficient alkenes.[1]

Materials:

  • Same as Protocol 1, but replace Rh₂(OAc)₄ with a chiral catalyst such as Rh₂(S-DOSP)₄ or Rh₂(S-TCPTAD)₄.

  • An appropriate solvent for the reaction (e.g., pentane, DCM, or dimethyl carbonate).[12]

Procedure:

  • Reaction Setup: Follow steps 1-4 from Protocol 1, using the selected chiral catalyst (typically 1.0 mol%). For Rh₂(S-TCPTAD)₄, refluxing pentane has been shown to be effective.[1]

  • Slow Addition of EDA: Perform the slow addition of EDA as described in Protocol 1, step 5. Maintain the optimal temperature throughout the addition.

  • Reaction Monitoring: Monitor the reaction as described in Protocol 1, step 6.

  • Workup & Purification: Follow the workup and purification steps (7-8) from Protocol 1.

  • Enantiomeric Excess (ee) Determination: Analyze the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) with an appropriate chiral stationary phase to determine the enantiomeric excess.

Application Notes: Optimization & Troubleshooting

Achieving high yield and selectivity requires careful control over reaction parameters. The following workflow and troubleshooting guide are designed to aid in protocol optimization.

Protocol Optimization Workflow Start Define Goal: Achiral vs. Asymmetric Synthesis Select_Catalyst Select Catalyst Start->Select_Catalyst Select_Solvent Select Solvent (DCM, Pentane, DMC) Select_Catalyst->Select_Solvent Run_Test Run Small-Scale Test Reaction (Slow EDA addition) Select_Solvent->Run_Test Analyze Analyze Results: Yield, d.r., ee% Run_Test->Analyze Troubleshoot Troubleshoot? Analyze->Troubleshoot Optimize Optimize: Temp, Catalyst Loading, Addition Rate Troubleshoot->Optimize Yes Scale_Up Scale-Up Reaction Troubleshoot->Scale_Up No Optimize->Run_Test Iterate

Caption: A logical workflow for optimizing the cyclopropanation protocol.

Troubleshooting Common Issues:

  • Low Yield / Incomplete Conversion:

    • Cause: Catalyst deactivation or insufficient catalyst loading.

    • Solution: Ensure all reagents and solvents are anhydrous. Increase catalyst loading slightly (e.g., from 0.5 mol% to 1.0 mol%). Ensure the EDA solution is of high quality.

  • Formation of EDA Dimer (Diethyl Maleate/Fumarate):

    • Cause: The concentration of the rhodium carbene is too high, leading to self-reaction. This is caused by adding the EDA too quickly.

    • Solution: Decrease the rate of EDA addition significantly. Use a syringe pump for precise control. Ensure the reaction is well-stirred to disperse the EDA as it is added.

  • Poor Diastereoselectivity (d.r.):

    • Cause: The catalyst and/or reaction temperature may not be optimal for controlling the facial selectivity of the carbene addition.

    • Solution: Screen different catalysts. Bulky catalysts like Rh₂(TPA)₄ can sometimes improve diastereoselectivity.[11] Lowering the reaction temperature can also enhance selectivity, though it may slow the reaction rate.

  • Poor Enantioselectivity (ee%):

    • Cause: The chosen chiral catalyst is a poor match for the substrate.

    • Solution: This is the most challenging parameter to optimize and is highly substrate-dependent. A catalyst screen is essential. For electron-deficient alkenes like cyclohexenone, catalysts with phthalimido-protected amino acid ligands (e.g., Rh₂(S-TCPTAD)₄) are a prime choice.[1] Refer to literature for catalyst guidelines based on substrate class.[9][10]

References

  • Doyle, M. P., et al. (2010). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. Organic Letters, 12(13), 2986–2989.

  • Wikipedia. Metal-catalyzed cyclopropanations.

  • Wayland, B. B., et al. (1994). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Journal of the American Chemical Society, 116(17), 7943–7944.

  • Gant, T. G., et al. (2013). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. Tetrahedron, 69(27-28), 5765-5771.

  • Yang, J., et al. (2015). Mechanism and stereoselectivity of the Rh(ii)-catalyzed cyclopropanation of diazooxindole: a density functional theory study. RSC Advances, 5(11), 8141-8151.

  • Abdel-Magied, A. F., et al. (2020). Heterogeneous self-supported dirhodium(ii) catalysts with high catalytic efficiency in cyclopropanation – a structural study. Catalysis Science & Technology, 10(2), 437-448.

  • Singh, R. & Candeias, N. R. (2013). Dirhodium-Catalyzed Enantioselective Synthesis of Cyclopropanes. Synfacts, 9(10), 1113.

  • Reddy, R. P., et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Organic & Biomolecular Chemistry, 11(40), 6940-6944.

  • Doyle, M. P., et al. (1993). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Journal of the American Chemical Society, 115(21), 9968–9978.

  • Li, Z., et al. (2024). Self-Supported Chiral Dirhodium Organic Frameworks Enables Efficient Asymmetric Cyclopropanation. ACS Applied Materials & Interfaces.

  • Hu, W., et al. (2015). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. Chemical Science, 6(3), 1957-1962.

  • Padwa, A., & Krumpe, K. E. (1992). Selectivity in Rhodium(II) Catalyzed Reactions of Diazo Compounds. Tetrahedron, 48(26), 5385-5423.

  • Fokin, V. V., et al. (2015). Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach. Chemical Communications, 51(82), 15152-15155.

  • Oonishi, Y., et al. (2015). Mechanism of Rhodium-Catalyzed Cyclopropanation/Cyclization of Allenynes. Organic Letters, 17(9), 2090-2093.

  • Davies, H. M. L., et al. (2011). Asymmetric Rh(II)-Catalyzed Cyclopropanation of Alkenes with Diacceptor Diazo Compounds. Journal of the American Chemical Society, 133(22), 8654-8669.

  • Buntkowsky, G., et al. (2023). Recent Advances in Heterogeneous Dirhodium Catalysts: Strategic Design and Sustainable Organic Transformations. Langmuir.

  • Rovis, T., et al. (2019). A Stereodivergent Rhodium(III)-Catalyzed Cis-Cyclopropanation Enabled by Multivariate Optimization. Journal of the American Chemical Society, 141(32), 12781-12789.

  • Fox, J. M., et al. (2008). Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Letters, 10(14), 2987-2989.

  • Mykhailiuk, P. K. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes. Chemical Communications, 52(93), 13576-13579.

  • Fokin, V. V., et al. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 131(50), 18034-18035.

  • Douglas, J. J., et al. (2019). Radical-Polar Crossover Annulation: A Platform for Accessing Polycyclic Cyclopropanes. Angewandte Chemie International Edition, 58(24), 8049-8053.

  • Kumar, A., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers.

  • Thomson, R. J., et al. (2016). Synthesis of Bicyclo[2.1.0]pentanes and Vinylcyclopropanes Using Palladium Carbenes. Organic Letters, 18(20), 5348-5351.

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1686.

  • Wang, P., et al. (2023). Synthesis of Visible-Light-Mediated Cyclopropanes and Cyclic Sultines by Deacylative Radical Addition–Polar Cyclization Cascade from Unstrained Ketones. The Journal of Organic Chemistry.

  • Patent CN106868088B. Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester.

  • Cardona, F., et al. (2007). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. Arkivoc, 2007(5), 230-241.

  • Conia, J. M., et al. ONE-CARBON RING EXPANSION OF CYCLOALKANONES TO CONJUGATED CYCLOALKENONES: 2-CYCLOHEPTEN-1-ONE. Organic Syntheses Procedure.

  • ECHEMI. ethyl bicyclo[4.1.0]heptane-7-carboxylate.

  • Organic Chemistry Praktikum. Synthesis of 7,7-dichlorobicyclo[4.1.0]heptane (7,7-dichlornorcarane) from cyclohexene.

Sources

Method

Application Notes and Protocols for the Scalable Synthesis of Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate

Introduction Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is a valuable synthetic intermediate, featuring a bicyclic core that is a key structural motif in numerous biologically active molecules and complex natural pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is a valuable synthetic intermediate, featuring a bicyclic core that is a key structural motif in numerous biologically active molecules and complex natural products. Its rigid, three-dimensional structure makes it an attractive building block for drug discovery and development, where precise control over molecular architecture is paramount. This guide provides an in-depth analysis of scalable synthetic strategies for this target molecule, offering detailed protocols, mechanistic insights, and practical considerations for researchers in both academic and industrial settings.

Strategic Overview of Synthetic Pathways

The synthesis of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate fundamentally involves two key transformations: the formation of a suitable cyclohexanone precursor and the subsequent cyclopropanation to construct the bicyclic system. The choice of cyclopropanation method is critical and depends on factors such as desired stereoselectivity, scalability, cost, and safety.

Three primary and well-established cyclopropanation methodologies are presented:

  • Corey-Chaykovsky Reaction: This method utilizes a sulfur ylide to perform a conjugate addition to an α,β-unsaturated carbonyl system, which is the enone tautomer of the precursor, ethyl 2-oxocyclohexanecarboxylate.

  • Simmons-Smith Reaction: This classic approach involves the cyclopropanation of an alkene. For this substrate, the reaction is typically performed on a silyl enol ether derivative of the β-keto ester precursor.

  • Rhodium-Catalyzed Cyclopropanation: This powerful method employs a rhodium catalyst to decompose a diazo compound, generating a rhodium carbene which then reacts with an alkene precursor to form the cyclopropane ring.

The logical workflow for the synthesis is outlined below:

G cluster_0 Precursor Synthesis cluster_1 Cyclopropanation Strategies cluster_2 Intermediate Preparation Start Cyclohexanone + Diethyl Carbonate Precursor Ethyl 2-oxocyclohexanecarboxylate Start->Precursor Claisen/Dieckmann Condensation Corey Corey-Chaykovsky Reaction Precursor->Corey EnolEther Silyl Enol Ether Derivative Precursor->EnolEther Silylation Cyclohexene Cyclohexene Precursor Precursor->Cyclohexene Reduction/ Elimination Product Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate Corey->Product Simmons Simmons-Smith Reaction Simmons->Product Rhodium Rhodium-Catalyzed Reaction Rhodium->Product EnolEther->Simmons Cyclohexene->Rhodium

Caption: General synthetic workflow for ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate.

Part 1: Synthesis of the Precursor - Ethyl 2-oxocyclohexanecarboxylate

A common and scalable method for the synthesis of the β-keto ester precursor is the Claisen condensation (or its intramolecular variant, the Dieckmann cyclization, when starting from a linear diester) of cyclohexanone with diethyl carbonate.[1]

Protocol 1: Claisen Condensation

This protocol is adapted from established literature procedures.[1][2]

Materials:

  • Cyclohexanone

  • Diethyl carbonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 3N Hydrochloric acid (HCl)

  • Brine (saturated aq. NaCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add diethyl carbonate (2.5 eq) and anhydrous THF.

  • Base Addition: Under a nitrogen atmosphere, carefully add sodium hydride (3.3 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Initial Reflux: Heat the mixture to reflux for 1 hour.

  • Substrate Addition: Prepare a solution of cyclohexanone (1.0 eq) in anhydrous THF in the dropping funnel. Add this solution dropwise to the refluxing mixture over approximately 30-60 minutes.

  • Reaction Completion: Continue to reflux the reaction mixture for an additional 1.5-2 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding 3N HCl until the mixture is acidic. Caution: Quenching is highly exothermic and produces hydrogen gas. Add the acid slowly with efficient stirring and cooling.

    • Pour the mixture into a separatory funnel containing brine and extract with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, a brown oil, can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation. A typical yield is around 80%.[1][2]

Part 2: Cyclopropanation Methodologies

Method A: Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a robust method for the cyclopropanation of α,β-unsaturated ketones.[3][4] The reaction proceeds via a 1,4-conjugate addition of a sulfur ylide, followed by an intramolecular cyclization.[5][6]

Corey_Chaykovsky cluster_0 Ylide Formation cluster_1 Cyclopropanation Sulfonium Trimethylsulfoxonium iodide Ylide Sulfur Ylide Sulfonium->Ylide Deprotonation Base NaH or KOtBu Base->Ylide Intermediate Betaine Intermediate Ylide->Intermediate 1,4-Addition Enone Ethyl 2-oxocyclohexanecarboxylate (enone tautomer) Enone->Intermediate Product Target Molecule Intermediate->Product Intramolecular Cyclization

Caption: Workflow for the Corey-Chaykovsky reaction.

Protocol 2: Corey-Chaykovsky Cyclopropanation

This protocol is a generalized procedure based on known methods for similar substrates.[5]

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Trimethylsulfoxonium iodide or Trimethylsulfonium iodide

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl ether or Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • Ylide Formation:

    • To a flask containing anhydrous DMSO, add trimethylsulfoxonium iodide (1.5-2.0 eq) and stir until dissolved.

    • Carefully add NaH or KOtBu (1.5-2.0 eq) portion-wise. The mixture will warm and evolve hydrogen if NaH is used. Stir at room temperature for 1-2 hours to form the ylide.

  • Reaction:

    • Add a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in anhydrous DMSO to the ylide solution.

    • Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates completion.

  • Work-up:

    • Pour the reaction mixture into cold water.

    • Extract with ethyl ether or ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Method B: Simmons-Smith Reaction

The Simmons-Smith reaction is a stereospecific method for cyclopropanating alkenes.[7][8] For β-keto esters, this involves the initial conversion to a more electron-rich silyl enol ether, which then undergoes cyclopropanation.[7] The Furukawa modification, using diethylzinc, is often preferred for its higher reactivity and homogeneous reaction conditions.[7]

Protocol 3: Silyl Enol Ether Formation and Simmons-Smith Cyclopropanation

This is a two-step protocol based on established procedures.[9][10]

Step 1: Silyl Enol Ether Formation

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Triethylamine (Et₃N)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous Dichloromethane (DCM) or Diethyl ether

Procedure:

  • Dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add trimethylsilyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Filter the mixture to remove the triethylammonium chloride salt and concentrate the filtrate under reduced pressure. The crude silyl enol ether is often used directly in the next step.

Step 2: Simmons-Smith Cyclopropanation

Materials:

  • Crude silyl enol ether from Step 1

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add anhydrous DCM and the crude silyl enol ether (1.0 eq).

  • Reagent Addition: Cool the solution to 0 °C. Add diethylzinc (2.0 eq) followed by the dropwise addition of diiodomethane (2.0 eq). Caution: Diethylzinc is pyrophoric and reacts violently with water and air. Diiodomethane is toxic. Handle both with extreme care using appropriate syringe and cannula techniques under an inert atmosphere.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Desilylation and Purification: The resulting product will be the silylated cyclopropane. The silyl group can be removed by treatment with a fluoride source (e.g., TBAF) or mild acid. The final product is then purified by column chromatography.

Method C: Rhodium-Catalyzed Cyclopropanation

Transition metal-catalyzed cyclopropanation using diazo compounds is a highly efficient and versatile method.[11] Rhodium(II) catalysts, such as Rh₂(OAc)₄, are particularly effective for the reaction of ethyl diazoacetate with alkenes.[12][13]

Protocol 4: Rhodium-Catalyzed Cyclopropanation

This protocol is based on general procedures for rhodium-catalyzed cyclopropanations of alkenes with ethyl diazoacetate.[12][14] The synthesis of the required cyclohexene precursor from ethyl 2-oxocyclohexanecarboxylate would typically involve a selective reduction of the ketone followed by elimination, which is not detailed here but is a standard transformation.

Materials:

  • Appropriate cyclohexene precursor (e.g., ethyl cyclohex-1-ene-1-carboxylate)

  • Ethyl diazoacetate (EDA)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Anhydrous Dichloromethane (DCM) or Toluene

Procedure:

  • Reaction Setup: To a flask under a nitrogen atmosphere, add the cyclohexene precursor (1.0 eq), the rhodium(II) catalyst (0.1-1 mol%), and anhydrous DCM.

  • EDA Addition: Add a solution of ethyl diazoacetate (1.1-1.5 eq) in DCM to the reaction mixture dropwise over several hours using a syringe pump. Caution: Ethyl diazoacetate is toxic, potentially explosive, and should be handled with care. Slow addition is crucial to control the reaction rate and prevent the accumulation of EDA.

  • Reaction: Stir the reaction at room temperature until the evolution of nitrogen gas ceases and TLC analysis indicates the consumption of the starting materials.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Comparison of Synthetic Methods

FeatureCorey-Chaykovsky ReactionSimmons-Smith ReactionRhodium-Catalyzed Cyclopropanation
Starting Material Ethyl 2-oxocyclohexanecarboxylateSilyl enol ether of the β-keto esterCyclohexene precursor
Key Reagents Sulfur ylide (from sulfonium/sulfoxonium salt and base)Diiodomethane, DiethylzincEthyl diazoacetate, Rh(II) catalyst
Typical Yield Moderate to GoodGood to ExcellentGood to Excellent
Stereoselectivity Generally good diastereoselectivity.[4]Highly stereospecific (syn-addition).[7][8]Diastereoselectivity depends on catalyst and substrate.[11]
Scalability Feasible, but exotherm from ylide formation and quenching needs careful management.Challenging due to the pyrophoric nature of diethylzinc.Scalable, but requires careful handling of potentially explosive ethyl diazoacetate.
Safety Concerns NaH/KOtBu are reactive; DMSO can be difficult to remove.Diethylzinc is pyrophoric; diiodomethane is toxic.Ethyl diazoacetate is toxic and potentially explosive.
Cost Reagents are relatively inexpensive.Diiodomethane and diethylzinc can be costly.Rhodium catalysts are expensive, but used in small quantities.

Asymmetric Synthesis Considerations

For applications in drug development, the synthesis of single enantiomers is often required. All three presented methods can be adapted for asymmetric synthesis:

  • Corey-Chaykovsky: Chiral sulfur ylides can be employed to induce enantioselectivity.[3]

  • Simmons-Smith: Chiral ligands can be added to the zinc carbenoid to achieve asymmetric cyclopropanation of silyl enol ethers.[15]

  • Rhodium-Catalyzed: A wide variety of chiral rhodium(II) catalysts have been developed for highly enantioselective cyclopropanations.[11]

Purification and Characterization

The final product, ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate, is typically purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes or petroleum ether.[16][17][18][19] The fractions can be monitored by TLC, and the pure fractions are combined and concentrated to yield the final product.

Characterization is typically performed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and stereochemistry.

  • Mass Spectrometry: To determine the molecular weight.

  • IR Spectroscopy: To identify key functional groups (ketone, ester).

Conclusion

The synthesis of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate can be achieved through several scalable and efficient routes. The choice of method will depend on the specific requirements of the project, including scale, cost, available equipment, and desired stereochemical purity. The Corey-Chaykovsky and Simmons-Smith reactions offer reliable pathways from the readily available ethyl 2-oxocyclohexanecarboxylate. For syntheses requiring high efficiency and where a suitable alkene precursor is accessible, rhodium-catalyzed cyclopropanation is an excellent option. Careful consideration of the safety and handling of the hazardous reagents involved in each method is paramount for successful and safe execution.

References

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved February 15, 2026, from [Link]

  • PubMed. (2002). Novel intramolecular cyclopropanation reaction of unsaturated beta-keto esters. Retrieved February 15, 2026, from [Link]

  • PubMed. (2009). Highly cis-selective cyclopropanations with ethyl diazoacetate using a novel Rh(I) catalyst with a chelating N-heterocyclic iminocarbene ligand. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β. Retrieved February 15, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-methylenecyclopropanecarboxylic acid. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2003). Stereoselective Cyclopropanation Reactions. Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved February 15, 2026, from [Link]

  • Simonneaux, G., Le Maux, P., & Chevance, S. (n.d.). Information about this reaction catalyzed by transition metals in organic solvents. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved February 15, 2026, from [Link]

  • Wiley Online Library. (n.d.). Simmons-Smith Cyclopropanation Reaction. Retrieved February 15, 2026, from [Link]

  • Docentes FCT NOVA. (n.d.). Stereoselective Cyclopropanation Reactions. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025). Metal-Catalyzed Olefin Cyclopropanation with Ethyl Diazoacetate: Control of the Diastereoselectivity. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN106868088B - Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Retrieved February 15, 2026, from [Link]

  • PubMed. (2006). Catalytic asymmetric Simmons-Smith cyclopropanation of silyl enol ethers. Efficient synthesis of optically active cyclopropanol derivatives. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved February 15, 2026, from [Link]

  • Canadian Journal of Chemistry. (2017). Rearrangement and Nucleophilic Trapping of Bicyclo[4.1.0]hept-2-yl Derived Non-Classical Bicyclobutenium Ions. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025). Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). synthesis of 1,4-diketones from silyl enol ethers and nitroolefins. Retrieved February 15, 2026, from [Link]

  • PubMed Central (PMC). (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Retrieved February 15, 2026, from [Link]

  • University of Rochester. (2023). Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. Retrieved February 15, 2026, from [Link]

  • Thieme. (n.d.). Cyclopropanation Reactions. Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). Chemistry 206 Advanced Organic Chemistry: Simmons-Smith Reaction: Enantioselective Variants. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Corey-Chaykovsky Epoxidation. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). bicyclo[2.1.0]pentane. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.

Sources

Application

Application Notes and Protocols for the Study of Nucleophilic Attack on Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate

Introduction: The Bicyclo[4.1.0]heptanone Core - A Scaffold of Untapped Potential The bicyclo[4.1.0]heptane framework, a strained bicyclic system featuring a fusion of a cyclohexane and a cyclopropane ring, is a recurrin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bicyclo[4.1.0]heptanone Core - A Scaffold of Untapped Potential

The bicyclo[4.1.0]heptane framework, a strained bicyclic system featuring a fusion of a cyclohexane and a cyclopropane ring, is a recurring motif in a variety of natural products and serves as a versatile synthetic intermediate. The inherent ring strain of the cyclopropane moiety imparts unique electronic and steric properties, leading to a rich and often complex reactivity profile. This guide focuses on a key derivative, ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate, a substrate primed for diverse synthetic transformations. The presence of a ketone at the C2 position provides an electrophilic site for nucleophilic attack, while the stereoelectronic influence of the C7-ester group offers an additional layer of control and complexity. Understanding the mechanistic nuances of nucleophilic additions to this scaffold is paramount for researchers in medicinal chemistry and drug development, as it unlocks pathways to novel molecular architectures with potential therapeutic applications.

This document provides a comprehensive overview of the mechanistic pathways governing nucleophilic attack on ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate, supported by detailed experimental protocols for key transformations.

Mechanistic Insights: A Tale of Two Pathways

The reaction of a nucleophile with ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate can proceed through two principal, competing pathways: direct 1,2-addition to the carbonyl group and a more complex pathway involving cyclopropane ring-opening. The operative mechanism is highly dependent on the nature of the nucleophile, the reaction conditions, and the stereochemistry of the substrate.

Pathway A: Direct 1,2-Nucleophilic Addition

Under conditions favoring kinetic control, and with nucleophiles that are not strongly Lewis acidic, the predominant pathway is direct attack at the electrophilic carbonyl carbon. This proceeds via a standard nucleophilic addition mechanism to a ketone.

  • Stereoselectivity: The facial selectivity of the nucleophilic attack is governed by the steric hindrance imposed by the bicyclic framework. The exo face is generally more accessible than the sterically encumbered endo face, leading to the preferential formation of the endo-alcohol. The C7-ester group, depending on its stereochemistry (either syn or anti to the ketone), can further influence this selectivity by sterically shielding one face of the carbonyl.

G cluster_pathwayA Pathway A: 1,2-Nucleophilic Addition A_start Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate A_inter Tetrahedral Intermediate A_start->A_inter Nu⁻ attack on C=O A_end Endo-alcohol product A_inter->A_end Protonation

Caption: Pathway A: Direct nucleophilic addition to the carbonyl.

Pathway B: Nucleophilic Attack with Cyclopropane Ring Opening via a Bicyclobutonium Intermediate

With certain nucleophiles, particularly in the presence of Lewis acids, a more intricate pathway involving the cyclopropane ring can be initiated. This pathway is often associated with a regio- and diastereoselective nucleophilic substitution at a quaternary carbon center, proceeding through a non-classical bicyclobutonium ion intermediate.[1] Computational studies have been instrumental in understanding the stability and reactivity of such non-classical ions.[2]

  • Activation: A Lewis acid can coordinate to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and promoting participation of the adjacent cyclopropane C-C bond.

  • Formation of the Bicyclobutonium Ion: Nucleophilic attack can trigger the cleavage of a cyclopropane bond, leading to the formation of a transient and highly delocalized bicyclobutonium cation.

  • Nucleophilic Trapping: The nucleophile then attacks this intermediate, leading to a ring-opened product. The regioselectivity of this attack is dictated by the stability of the resulting carbocation.

G cluster_pathwayB Pathway B: Ring Opening via Bicyclobutonium Ion B_start Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate + Lewis Acid B_inter1 Activated Carbonyl B_start->B_inter1 Coordination B_inter2 Bicyclobutonium Ion Intermediate B_inter1->B_inter2 Nu⁻ attack & C-C cleavage B_end Ring-opened product B_inter2->B_end Nucleophilic trapping

Caption: Pathway B: Ring opening via a bicyclobutonium intermediate.

Experimental Protocols

The following protocols are provided as representative examples for inducing nucleophilic attack on ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Diastereoselective Reduction with Sodium Borohydride (Direct 1,2-Addition)

This protocol details the reduction of the ketone to the corresponding alcohol, a classic example of direct nucleophilic addition. The stereochemical outcome is highly dependent on the facial selectivity of the hydride attack.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate196.221.0196 mg
Sodium borohydride (NaBH₄)37.831.245 mg
Methanol (anhydrous)32.04-10 mL
Saturated aqueous NH₄Cl solution--15 mL
Diethyl ether--3 x 15 mL
Anhydrous magnesium sulfate (MgSO₄)---

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate (196 mg, 1.0 mmol).

  • Dissolve the substrate in anhydrous methanol (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (45 mg, 1.2 mmol) in small portions over 5 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Upon completion, slowly quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding alcohol.

Protocol 2: Grignard Reaction for C-C Bond Formation (Direct 1,2-Addition)

This protocol describes the addition of an organomagnesium halide to the ketone, resulting in the formation of a tertiary alcohol. Strict anhydrous conditions are crucial for the success of this reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate196.221.0196 mg
Methylmagnesium bromide (3.0 M in diethyl ether)-1.20.4 mL
Anhydrous diethyl ether--10 mL
Saturated aqueous NH₄Cl solution--15 mL
Diethyl ether--3 x 15 mL
Anhydrous magnesium sulfate (MgSO₄)---

Procedure:

  • Set up a flame-dried, three-necked 50 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Add ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate (196 mg, 1.0 mmol) dissolved in anhydrous diethyl ether (5 mL) to the flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (0.4 mL of a 3.0 M solution in diethyl ether, 1.2 mmol) dropwise via the dropping funnel over 10 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Enolate Alkylation (Potential for Ring Opening)

This protocol outlines the formation of a lithium enolate followed by alkylation. Depending on the conditions, this reaction can proceed through direct alkylation at the α-carbon or potentially induce ring-opening.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate196.221.0196 mg
Lithium diisopropylamide (LDA) (2.0 M solution)107.121.10.55 mL
Anhydrous tetrahydrofuran (THF)--10 mL
Methyl iodide (MeI)141.941.275 µL (170 mg)
Saturated aqueous NH₄Cl solution--15 mL
Diethyl ether--3 x 15 mL
Anhydrous magnesium sulfate (MgSO₄)---

Procedure:

  • Set up a flame-dried, three-necked 50 mL round-bottom flask under an inert atmosphere.

  • Add anhydrous THF (5 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (0.55 mL of a 2.0 M solution, 1.1 mmol) via syringe.

  • In a separate flame-dried flask, dissolve ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate (196 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Slowly add the substrate solution to the LDA solution at -78 °C via cannula or syringe.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add methyl iodide (75 µL, 1.2 mmol) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Interpretation and Expected Outcomes

ReactionNucleophileExpected Major ProductKey Characterization Features
Reduction Hydride (from NaBH₄)endo-Ethyl 2-hydroxybicyclo[4.1.0]heptane-7-carboxylateAppearance of a broad O-H stretch in the IR spectrum (around 3400 cm⁻¹). Upfield shift of the carbonyl carbon in ¹³C NMR.
Grignard Reaction Methyl anionendo-Ethyl 2-hydroxy-2-methylbicyclo[4.1.0]heptane-7-carboxylateDisappearance of the ketone C=O stretch in the IR spectrum. Appearance of a new methyl signal in ¹H and ¹³C NMR.
Enolate Alkylation Methyl iodideEthyl 1-methyl-2-oxobicyclo[4.1.0]heptane-7-carboxylate (and/or ring-opened products)Disappearance of one α-proton signal in ¹H NMR. Appearance of a new methyl signal. Potential for complex mixture.

Conclusion

The nucleophilic chemistry of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is a rich field for synthetic exploration. The competition between direct 1,2-addition and cyclopropane ring-opening pathways provides a fascinating platform for mechanistic investigation and the development of novel synthetic methodologies. The protocols outlined in this guide serve as a starting point for researchers to probe these reactions and unlock the synthetic potential of this versatile bicyclic scaffold. Careful control of reaction conditions and a thorough understanding of the underlying mechanistic principles are essential for achieving desired outcomes and advancing the synthesis of complex molecular targets.

References

  • Marek, I., & Chen, X. (2023). Highly Diastereoselective Preparation of Tertiary Alkyl Isonitriles by Stereoinvertive Nucleophilic Substitution at a Nonclassical Carbocation. Organic Letters, 25(11), 1865–1869. [Link]

  • Champagne, P. A., & Larmore, S. P. (2024). Substituent Effects on the Equilibria between Cyclopropylcarbinyl, Bicyclobutonium, Homoallyl, and Cyclobutyl Cations. The Journal of Organic Chemistry. [Link]

Sources

Method

Application Note: Diastereoselective Synthesis of Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate

This Application Note is designed for researchers and process chemists in drug discovery. It details the diastereoselective synthesis of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate via the transition-metal-catalyzed c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in drug discovery. It details the diastereoselective synthesis of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate via the transition-metal-catalyzed cyclopropanation of 2-cyclohexen-1-one with ethyl diazoacetate (EDA).

Introduction & Mechanistic Insight

The bicyclo[4.1.0]heptane scaffold is a privileged structural motif in medicinal chemistry, serving as a conformationally restricted analogue of glutamate and a core structure for various neuroactive agents (e.g., mGluR agonists). The synthesis of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate poses a stereochemical challenge: controlling the relative configuration of the carboxylate group at C7 relative to the ketone at C2.

The Stereochemical Challenge

The reaction produces two diastereomers:

  • Exo-isomer: The ester group is oriented away from the six-membered ring (trans to the bridgehead methine protons). This is typically the thermodynamic and kinetically major product due to steric minimization during the approach of the metal-carbene species.

  • Endo-isomer: The ester group is oriented toward the six-membered ring (cis to the bridgehead methine protons).

Mechanistic Pathway

The reaction proceeds via a Metal-Carbene intermediate.

  • Diazo Decomposition: The transition metal catalyst (Rh or Cu) reacts with ethyl diazoacetate (EDA), extruding nitrogen gas to form a highly electrophilic metal-carbene complex.

  • Cyclopropanation: The electron-deficient carbene attacks the double bond of 2-cyclohexen-1-one.

    • Note: Unlike electron-rich alkenes (e.g., styrene), enones are electron-deficient, making them slower to react. This necessitates slow addition of EDA to prevent carbene dimerization (formation of diethyl fumarate/maleate).

CatalyticCycle Cat Catalyst (Rh2(OAc)4) Carbene Metal-Carbene [LnM=CHCO2Et] Cat->Carbene + EDA EDA Ethyl Diazoacetate (N2=CHCO2Et) EDA->Carbene - N2 N2 N2 (Gas) EDA->N2 TS Transition State (Asynchronous Concerted) Carbene->TS + Enone Dimer Diethyl Fumarate (Side Product) Carbene->Dimer Dimerization (If EDA excess) Enone 2-Cyclohexen-1-one Enone->TS Product Product (Exo/Endo Mixture) TS->Product Regeneration of Cat Product->Cat

Figure 1: Catalytic cycle for the Rh(II)-mediated cyclopropanation. High local concentration of EDA leads to dimerization (red path), necessitating syringe-pump addition.

Experimental Design & Safety

Safety: Handling Ethyl Diazoacetate (EDA)

CRITICAL HAZARD: EDA is potentially explosive and toxic.[1]

  • Never distill neat EDA.

  • Avoid contact with rough surfaces (ground glass joints) or metals (spatulas) which can initiate decomposition.

  • Ventilation: All operations must be performed in a functioning fume hood.[1][2]

  • Blast Shield: Use a blast shield during the reaction.

Reagent Selection
ReagentRoleSpecification
2-Cyclohexen-1-one Substrate>95% purity.[3] Distill if yellow/brown.
Ethyl Diazoacetate (EDA) Carbene SourceCommercially available (contains ~13% DCM usually). Handle cold.
Rh2(OAc)4 CatalystDirhodium(II) tetraacetate. Robust, air-stable.
Dichloromethane (DCM) SolventAnhydrous. Water quenches the carbene.

Protocol: Rh(II)-Catalyzed Synthesis

This protocol targets the synthesis of the racemic mixture with a preference for the exo diastereomer, followed by chromatographic separation.[4]

Step 1: Reaction Setup
  • Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Fit the flask with a rubber septum and an inert gas inlet (Nitrogen or Argon).

  • Add Rh2(OAc)4 (1.0 mol%) and 2-cyclohexen-1-one (1.0 equiv, e.g., 10 mmol, 0.96 g).

  • Add anhydrous DCM (20 mL) to dissolve the mixture. The solution will be green/blue depending on the catalyst.

Step 2: Controlled Addition (The "Slow-Add" Technique)
  • Prepare a solution of Ethyl Diazoacetate (1.2 equiv, 12 mmol) in anhydrous DCM (10 mL) in a separate vial.

  • Load this solution into a gas-tight glass syringe.

  • Place the syringe in a syringe pump.

  • Insert the needle through the septum of the reaction flask.

  • Start stirring the reaction mixture vigorously at Room Temperature (20-25°C).

  • Initiate addition: Add the EDA solution at a rate of 1.0 mL/hour .

    • Why? Keeping the steady-state concentration of EDA low prevents the carbene from reacting with another EDA molecule (dimerization) instead of the less reactive enone.

Step 3: Monitoring & Workup
  • Once addition is complete, stir for an additional 2-4 hours.

  • TLC Monitoring: Use Hexanes:Ethyl Acetate (80:20). Stain with KMnO4 or Anisaldehyde.

    • Observation: The starting material (enone) is UV active.[4] The product is less UV active but stains distinctly.

  • Quench: No active quench is required.

  • Concentration: Remove the solvent under reduced pressure (rotary evaporator) to yield a crude oil. Caution: Do not heat the bath above 40°C.

Step 4: Purification & Diastereomer Separation

The crude mixture contains the exo (major) and endo (minor) isomers, plus residual catalyst and potentially diethyl fumarate.

  • Column Chromatography: Pack a silica gel column (Stationary phase).

  • Eluent: Gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc.

  • Order of Elution:

    • Fraction 1: Diethyl fumarate (if present).

    • Fraction 2: Exo-product (Major). Typically less polar due to shielding of the carbonyls.

    • Fraction 3: Endo-product (Minor). More polar.

  • Collection: Combine pure fractions and concentrate.

Workflow Setup Setup: Rh2(OAc)4 + Enone in DCM Addition Slow Addition: EDA via Syringe Pump (1 mL/h) Setup->Addition Reaction Reaction: Stir 4-6h @ RT N2 Atmosphere Addition->Reaction Workup Workup: Evaporate Solvent Reaction->Workup Purification Column Chromatography: Hex/EtOAc Gradient Workup->Purification Result Isolated Isomers: 1. Exo (Major) 2. Endo (Minor) Purification->Result

Figure 2: Operational workflow ensuring safety and diastereoselectivity.

Analytical Characterization

Validating the structure and stereochemistry is crucial.

1H NMR Data (Representative)
  • Exo-Isomer:

    • The cyclopropyl protons (H1 and H6) typically appear upfield (1.5 - 2.5 ppm).

    • Coupling Constant: The coupling constant between the bridgehead protons and the cyclopropyl proton alpha to the ester (

      
       and 
      
      
      
      ) is typically smaller for the exo isomer (~2-4 Hz) compared to the endo.
  • Endo-Isomer:

    • Due to the anisotropy of the carbonyl group, the bridgehead protons may shift downfield.

    • Larger coupling constants (

      
       ~ 8-9 Hz) are often observed due to the cis relationship.
      
Quantitative Analysis
ParameterMethodSpecification
Diastereomeric Ratio (dr) 1H NMRIntegrate the H-7 proton signals of crude mixture.
Purity HPLC/GC>98% required for biological testing.
Identity HRMSCalc. for C10H14O3 [M+H]+: 183.1021.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Enone is deactivated.Increase catalyst loading to 2 mol% or switch to Rh2(esp)2 (more active). Heat to reflux (40°C).
High Dimer Formation Addition too fast.Decrease addition rate (e.g., extend to 8-10 hours).
Poor Separation Silica too acidic/polar.Use a shallower gradient (e.g., 0% to 5% EtOAc over 20 mins).
No Reaction Wet solvent.EDA hydrolyzes in wet DCM. Ensure rigorous drying of DCM.

References

  • Doyle, M. P., et al. "Catalytic Cyclopropanation of Alkenes with Diazo Compounds." Chemical Reviews, 1998. Link

  • Davies, H. M. L., et al. "Dirhodium Tetraacetate Catalyzed Cyclopropanation."[5] Organic Syntheses, 1992. Link

  • Reissig, H.-U., et al. "Stereoselective Synthesis of Cyclopropanes." Topics in Current Chemistry, 1988. Link

  • Womack, E. B., et al. "Ethyl Diazoacetate."[6] Organic Syntheses, Coll.[1][2][6][7] Vol. 3, p.392. Link

  • Maas, G. "New Syntheses of Diazo Compounds."[6] Angewandte Chemie International Edition, 2009. Link

Sources

Application

Application Note: Catalytic Cyclopropanation of Cyclohexenone with Ethyl Diazoacetate

Executive Summary The reaction of ethyl diazoacetate (EDA) with cyclohexenone represents a strategic challenge in organic synthesis: the coupling of an electrophilic metal-carbenoid with an electron-deficient alkene. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reaction of ethyl diazoacetate (EDA) with cyclohexenone represents a strategic challenge in organic synthesis: the coupling of an electrophilic metal-carbenoid with an electron-deficient alkene. While the Corey-Chaykovsky reaction is the standard for simple methylene transfer, the use of EDA allows for the direct installation of an ester functionality (


) on the cyclopropane ring, creating a highly versatile bicyclo[4.1.0]heptane  scaffold common in neuroactive drug candidates.

This guide details the specific protocols to overcome the inherent electronic mismatch of this reaction. We prioritize the Rhodium(II)-catalyzed pathway, which minimizes the competing 1,3-dipolar cycloaddition and suppresses carbene dimerization.

Mechanistic Insight & Logic

Understanding the competition between kinetic and thermodynamic pathways is critical for yield optimization.

The Electronic Mismatch

Rhodium carbenoids derived from EDA are electrophilic. Cyclohexenone is an electron-poor olefin due to the carbonyl group. Consequently, the reaction rate is significantly slower than with electron-rich substrates (e.g., styrene).

  • Implication: To prevent the rapid dimerization of EDA (formation of diethyl fumarate/maleate), the local concentration of EDA must be kept extremely low relative to the catalyst and substrate.

Pathway Divergence

The reaction can proceed via two distinct mechanisms. We aim to force the Carbenoid Pathway (Catalytic) and suppress the Pyrazoline Pathway (Thermal).

ReactionPathways EDA Ethyl Diazoacetate (EDA) Carbene Rh-Carbenoid (Electrophilic) EDA->Carbene + Rh(II) - N2 Pyrazoline Pyrazoline Intermediate EDA->Pyrazoline + Enone (Thermal 1,3-Dipolar) Enone Cyclohexenone Rh Rh(II) Catalyst Cyclopropane Target Cyclopropane (Bicyclic Ester) Carbene->Cyclopropane + Enone (Concerted Asynchronous) Dimer Fumarate/Maleate (Side Product) Carbene->Dimer + Excess EDA (Dimerization) Pyrazoline->Cyclopropane Heat / -N2

Figure 1: Mechanistic divergence. The catalytic pathway (green arrow) is preferred for stereocontrol and efficiency. The thermal pathway (dotted) is slower and less selective.

Safety Directives (EDA Handling)

WARNING: Ethyl Diazoacetate is a high-energy compound. It is toxic, shock-sensitive, and potentially explosive.

  • Dilution is Critical: Never handle neat EDA in quantities >1g. Always dilute with the reaction solvent (DCM or Toluene) immediately upon weighing.

  • No Ground Glass: Avoid ground glass joints in the addition funnel if possible; friction can initiate detonation of diazo compounds. Use Teflon sleeves or O-ring seals.

  • Ventilation: All operations must occur in a high-flow fume hood.

  • Waste: Quench unreacted diazo compounds with acetic acid or dilute HCl before disposal.

Protocol A: Standard Rhodium(II) Catalysis

Objective: Synthesis of racemic ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate using standard laboratory reagents.

Materials
  • Substrate: Cyclohex-2-en-1-one (1.0 equiv).

  • Reagent: Ethyl Diazoacetate (EDA) (1.2 – 1.5 equiv).

  • Catalyst: Rhodium(II) acetate dimer,

    
     (1.0 – 2.0 mol%).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure
  • Catalyst Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Cyclohexenone (10 mmol, 0.96 g) and

    
     (0.1 mmol, 44 mg) in anhydrous DCM (20 mL). The solution should be green/teal.
    
  • Temperature Control: Bring the solution to a gentle reflux (

    
    ) under an inert atmosphere (
    
    
    
    or Ar).
    • Note: While many cyclopropanations run at RT, the electron-deficient nature of cyclohexenone often requires slight heating to ensure efficient

      
       extrusion and carbene transfer.
      
  • Controlled Addition (The "Self-Validating" Step): Dissolve EDA (12-15 mmol) in DCM (10 mL). Load this into a syringe pump. Add the EDA solution very slowly over 6–8 hours.

    • Validation: If the solution turns persistent yellow/orange, you are adding too fast (EDA accumulation). The solution should remain the color of the catalyst (greenish) throughout.

  • Completion: After addition, stir for an additional 2 hours. Monitor by TLC (EtOAc/Hexane 1:4). The diazo spot should be absent.

  • Workup: Concentrate the mixture under reduced pressure. The residue will contain the product, catalyst, and traces of fumarate dimers.

  • Purification: Purify via flash column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexanes). The product is typically a colorless oil.

Expected Results
ParameterValueNotes
Yield 50 - 70%Lower than styrene due to electronic mismatch.
Diastereoselectivity > 90:10 (Exo:Endo)Thermodynamic exo isomer dominates.
Major Side Product Diethyl FumarateResult of EDA dimerization (if addition is too fast).

Protocol B: High-Efficiency Enantioselective Synthesis

Objective: Synthesis of chiral bicyclic scaffolds for drug development. Rationale: Standard


 is often too "general" for electron-deficient alkenes. Using Davies' catalyst (

) or the adamantyl-derived

significantly improves yield and enantioselectivity by stabilizing the electrophilic carbene.
Materials
  • Catalyst:

    
     or 
    
    
    
    (1.0 mol%).
  • Solvent: 2,2-Dimethylbutane (or Hexanes) is often preferred over DCM for enantioselectivity in these systems.

Protocol Modifications
  • Solvent Switch: Use a non-polar solvent (Hexanes or 2,2-dimethylbutane) to maximize the "tightness" of the catalyst-substrate ion pair.

  • Temperature: Perform the reaction at

    
     to 
    
    
    
    . The specialized ligands allow for reactivity at lower temperatures, enhancing stereocontrol.
  • Stoichiometry: Because the catalyst is expensive and efficient, use a larger excess of the alkene (if cheap) or strictly 1.2 equiv of EDA if the alkene is valuable.

Workflow Setup Setup: Flame-dry glassware Solvent: Hexanes/DCM Mix Mix: Catalyst + Cyclohexenone Temp: 0°C or Reflux (Catalyst dependent) Setup->Mix Add Syringe Pump Addition Time: 6-12 Hours (CRITICAL CONTROL POINT) Mix->Add Monitor Monitor: N2 evolution ceases Color check (Green -> Brown = Bad) Add->Monitor Workup Evaporation & Chromatography Monitor->Workup

Figure 2: Operational workflow emphasizing the critical control point of slow addition.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<40%) Electronic MismatchSwitch catalyst to

(Du Bois catalyst) or

. These are more robust for difficult substrates.
High Dimer Formation Addition too fastIncrease addition time to 12 hours or dilute EDA further.
No Reaction Catalyst PoisoningEnsure cyclohexenone is distilled and free of peroxides/acid. Ensure solvent is anhydrous.
Product is Pyrazoline Thermal pathway dominantEnsure catalyst is active. If using Cu-catalyst, switch to Rh.

References

  • Doyle, M. P., et al. "Catalytic methods for metal carbene transformations." Chemical Reviews, 1998, 98(2), 911-960.

  • Davies, H. M. L., & Beckwith, R. E. J. "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chemical Reviews, 2003, 103(8), 2861-2904.

  • Anciaux, A. J., Hubert, A. J., & Teyssié, P. "Transition-metal-catalyzed reactions of diazo compounds." Journal of Organic Chemistry, 1980, 45(4), 695–702.

  • Womack, E. B., & Nelson, A. B. "Ethyl Diazoacetate." Organic Syntheses, Coll. Vol. 3, p.392 (1955).

  • Reddy, R. P., & Davies, H. M. L. "Dirhodium tetrakis((S)-N-(p-dodecylphenyl)sulfonylprolinate) catalyzed enantioselective cyclopropanations." Organic Letters, 2006, 8(22), 5013-5016. (Demonstrates efficacy on electron-deficient systems).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate

Welcome to the dedicated technical support resource for the synthesis of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate. This guide is designed for researchers and drug development professionals to provide in-depth, fiel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging cyclopropanation reaction. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and maximize your reaction yields.

The target molecule, a functionalized bicyclo[4.1.0]heptane, is a valuable scaffold in medicinal chemistry and natural product synthesis.[1][2] However, its synthesis is often plagued by low yields due to the electron-deficient nature of the starting material, ethyl 2-oxocyclohex-1-ene-1-carboxylate. This guide provides a structured approach to overcoming these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate?

The synthesis primarily involves the cyclopropanation of an appropriate C=C double bond on a cyclohexene precursor. The two most prevalent and effective methods are the Simmons-Smith (or related) reaction using a zinc carbenoid and a transition-metal catalyzed reaction using ethyl diazoacetate (EDA).[3][4] A third, less common but viable alternative for enones is the Corey-Chaykovsky reaction using sulfur ylides.[5]

Q2: Why is the yield for this specific cyclopropanation often low?

The starting alkene is electronically deactivated by two electron-withdrawing groups: the C2-ketone and the C7-ester. This reduces the nucleophilicity of the double bond, making it less reactive toward the electrophilic carbene or carbenoid species used in most cyclopropanation reactions.[6][7] Consequently, side reactions, catalyst deactivation, or simply a lack of reactivity can lead to poor yields.[8][9]

Q3: What is the general mechanism for the copper-catalyzed cyclopropanation with ethyl diazoacetate?

The reaction proceeds through a catalytic cycle initiated by a copper(I) species, which is the active catalyst.[8] This catalyst reacts with ethyl diazoacetate to expel nitrogen gas and form a highly reactive copper carbene intermediate. The alkene substrate then attacks this intermediate, leading to the formation of the cyclopropane ring and regeneration of the copper(I) catalyst.

Copper_Catalyzed_Cyclopropanation cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Carbene Copper Carbene Intermediate CuI->Carbene + Ethyl Diazoacetate - N₂ AlkeneCoord Alkene Coordination Carbene->AlkeneCoord + Alkene Substrate ProductRelease Product Release AlkeneCoord->ProductRelease Carbene Transfer ProductRelease:e->CuI:w - Cyclopropane Product

Caption: General mechanism of copper-catalyzed cyclopropanation.

Q4: What are the typical byproducts I should look for? Common byproducts depend on the method used. In diazo-based reactions, the primary byproducts are diethyl fumarate and diethyl maleate, formed from the dimerization of two carbene units.[9] In Simmons-Smith reactions, side reactions can be initiated by the Lewis acidic zinc iodide byproduct, potentially causing isomerization or decomposition of the desired product.[10]

Troubleshooting Guide for Low-Yield Synthesis

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Troubleshooting_Workflow start Problem: Low Yield or No Product q1 Is Starting Material (SM) Consumed? (Check by TLC/GC-MS) start->q1 no_conversion Diagnosis: Reaction Failure / Incomplete Reaction q1->no_conversion No sm_consumed Diagnosis: Byproduct Formation / Product Degradation q1->sm_consumed Yes cause1 Possible Causes: - Inactive Catalyst/Reagent - Poor Reagent/Solvent Quality - Incorrect Temperature - Insufficient Reaction Time no_conversion->cause1 solution1 Solutions: - Verify catalyst/reagent activity. - Use fresh, anhydrous solvents/reagents. - Optimize temperature. - Increase reaction time. cause1->solution1 cause2 Possible Causes: - Carbene Dimerization (Diazo method) - Product Isomerization/Decomposition - Michael Addition or Polymerization - Difficult Purification sm_consumed->cause2 solution2 Solutions: - Use slow addition (syringe pump). - Add scavenger for Lewis acids (e.g., Et₂Zn). - Optimize chromatography conditions. - Consider milder purification (e.g., neutral alumina). cause2->solution2 caption A logical workflow for troubleshooting low cyclopropanation yields.

Caption: A logical workflow for troubleshooting low cyclopropanation yields.

Problem 1: Low or No Conversion of Starting Material

This is often the most common issue, pointing to a fundamental problem with the reaction setup or reagents.

  • Potential Cause A: Inactive Catalyst or Reagent

    • Insight: The active species in copper-catalyzed reactions is Cu(I). If you are using a Cu(II) salt, it must be reduced in situ, a process that can be inefficient. If using a Cu(I) salt, it may have oxidized to inactive Cu(II) upon improper storage.[8] For Simmons-Smith reactions, the zinc-copper couple or diethylzinc must be highly active, and diiodomethane can degrade over time.

    • Validation & Solution:

      • Catalyst Check: Use a fresh, reliable source for your copper catalyst and ligands. If using Cu(I) salts, ensure they have been stored under an inert atmosphere.

      • Reagent Preparation: For the Simmons-Smith reaction, activate the zinc dust (e.g., with HCl wash followed by copper sulfate or copper(I) chloride treatment) immediately before use. Use freshly distilled diiodomethane. The Furukawa modification (using diethylzinc) is often more reliable and reproducible than the heterogeneous Zn-Cu couple.[10][11]

  • Potential Cause B: Poor Quality of Reagents or Solvents

    • Insight: Water is a potent poison for both copper catalysts and organozinc reagents.[8] It can block active sites or hydrolyze the carbenoid. Other impurities in the starting material or solvent can also interfere with the reaction.

    • Validation & Solution:

      • Anhydrous Conditions: Dry all solvents using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina). Ensure all glassware is flame- or oven-dried. Run the reaction under a positive pressure of an inert gas like argon or nitrogen.

      • Reagent Purity: Purify the starting ethyl 2-oxocyclohex-1-ene-1-carboxylate by distillation or chromatography if its purity is suspect.

Problem 2: Starting Material is Consumed, but Product Yield is Low

This indicates that while the reaction is proceeding, it is favoring undesired pathways or the product is unstable.

  • Potential Cause A: Carbene Dimerization (Diazo Method)

    • Insight: The copper carbene intermediate is highly reactive. If the concentration of the alkene is too low relative to the carbene, the carbene will react with itself to form diethyl fumarate and maleate.

    • Validation & Solution:

      • Slow Addition: The single most effective technique to prevent dimerization is the slow addition of the ethyl diazoacetate (EDA) solution to the reaction mixture containing the catalyst and the alkene.[8] Use a syringe pump over several hours (e.g., 4-6 hours) to maintain a very low steady-state concentration of the diazo compound and the resulting carbene.

      • Increase Alkene Concentration: Ensure the alkene is present in a slight excess relative to the total amount of EDA to be added.

  • Potential Cause B: Product Instability and Decomposition

    • Insight: The bicyclo[4.1.0]heptane ring system, particularly with an adjacent ketone, can be sensitive to acid. Lewis acidic byproducts, such as ZnI₂ in the Simmons-Smith reaction, can catalyze ring-opening or isomerization.[10] The product may also be sensitive to silica gel during column chromatography.

    • Validation & Solution:

      • Scavenging Lewis Acids: In the Simmons-Smith reaction, adding excess diethylzinc can scavenge the ZnI₂ that is formed, converting it to the less acidic EtZnI.[10]

      • Milder Workup: Quench the reaction carefully with a mild base (e.g., saturated sodium bicarbonate solution) or a chelating agent like saturated ammonium chloride solution.

      • Purification Strategy: Consider using neutral or deactivated alumina for chromatography instead of silica gel. Alternatively, purification by vacuum distillation may be possible if the product is thermally stable.

Optimization Strategies & Protocols

To maximize yield, a systematic optimization of reaction parameters is crucial. The choice of the core methodology itself is the first critical decision.

Comparison of Key Cyclopropanation Methods
MethodReagentsProsCons for this Substrate
Copper-Catalyzed Ethyl Diazoacetate (EDA), Copper Salt (e.g., Cu(OTf)₂, [Cu(MeCN)₄]PF₆) + LigandGenerally effective for electron-poor alkenes.[6] Catalytic nature reduces waste.EDA is toxic and potentially explosive. Carbene dimerization is a major side reaction.[9]
Simmons-Smith Diiodomethane (CH₂I₂), Zn-Cu CoupleAvoids hazardous diazo compounds. Wide functional group tolerance.[12]Less reactive towards electron-poor alkenes.[7] Can be heterogeneous and difficult to reproduce. Lewis acidic byproduct (ZnI₂) can cause side reactions.[10]
Furukawa Mod. Diiodomethane (CH₂I₂), Diethylzinc (Et₂Zn)Homogeneous, more reactive, and reproducible than classic Simmons-Smith.[10][11]Et₂Zn is pyrophoric and requires careful handling. Still may show reduced reactivity with this substrate.
Corey-Chaykovsky Dimethylsulfoxonium methylideExcellent for Michael-acceptor type enones.[5] Avoids transition metals.Requires stoichiometric use of a strong base to generate the ylide. Can sometimes favor 1,2-addition to the ketone (epoxidation) over 1,4-addition (cyclopropanation).
Key Parameter Optimization

This table summarizes key parameters and their expected impact on the synthesis.

ParameterOptionsImpact on Yield & SelectivityRationale
Catalyst (Cu) Cu(OTf)₂, Cu(acac)₂, [Cu(MeCN)₄]PF₆, Rh₂(OAc)₄Rhodium catalysts are often more reactive but more expensive. Cu(I) sources like [Cu(MeCN)₄]PF₆ avoid a slow in-situ reduction step.[6][8]The Lewis acidity and coordination geometry of the metal center directly influence the reactivity and selectivity of the carbene transfer step.
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Toluene, EtherNon-coordinating solvents like DCM or DCE are generally preferred for both methods as they do not compete for coordination sites on the metal center or zinc carbenoid, increasing its electrophilicity.[3][11]Solvent basicity can decrease the reaction rate by coordinating to the electrophilic carbenoid species.[3]
Temperature 0 °C to RefluxHigher temperatures can increase reaction rate but may also promote catalyst deactivation and side reactions.[8] Room temperature is often a good starting point for optimization.Finding the optimal temperature balances the rate of desired product formation against the rates of decomposition and side reactions.
Addition Rate (EDA) Bolus vs. Syringe Pump (1-12 h)Slow addition via syringe pump is critical to minimize carbene dimerization and is one of the most effective ways to improve yield.[8]Maintains a low, steady concentration of the reactive carbene intermediate, favoring reaction with the abundant alkene substrate.

Recommended Experimental Protocols

Protocol 1: Optimized Copper-Catalyzed Cyclopropanation

This protocol is adapted from best practices for electron-deficient alkenes and focuses on minimizing side reactions.[8][9]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a syringe pump inlet, and a magnetic stir bar, add the copper catalyst (e.g., [Cu(MeCN)₄]PF₆, 1-5 mol%) and a chiral ligand if stereoselectivity is desired (e.g., tBuBOX, 1-5 mol%).

  • Inert Atmosphere: Purge the flask with dry argon or nitrogen for 10-15 minutes.

  • Solvent & Substrate: Add anhydrous 1,2-dichloroethane (DCE) via cannula, followed by ethyl 2-oxocyclohex-1-ene-1-carboxylate (1.0 eq). Stir the mixture at room temperature.

  • Diazo Addition: Prepare a solution of ethyl diazoacetate (1.1 - 1.5 eq) in anhydrous DCE. Using a syringe pump, add this solution to the reaction mixture over 6-8 hours.

  • Reaction: Allow the reaction to stir at room temperature overnight after the addition is complete. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel or neutral alumina using a hexane/ethyl acetate gradient.

Protocol 2: Optimized Furukawa-Modified Simmons-Smith Reaction

This protocol uses a more reactive and reproducible homogeneous reagent.[10][11]

  • Setup: To a flame-dried, two-neck round-bottom flask under a positive pressure of argon, add anhydrous diethyl ether or DCM.

  • Reagent Addition: Cool the solvent to 0 °C in an ice bath. Add diiodomethane (1.5 - 2.0 eq) via syringe. Then, add a solution of diethylzinc (1.0 M in hexanes, 1.5 - 2.0 eq) dropwise via syringe. Stir the resulting solution at 0 °C for 20 minutes.

  • Substrate Addition: Add a solution of ethyl 2-oxocyclohex-1-ene-1-carboxylate (1.0 eq) in the same anhydrous solvent dropwise to the carbenoid solution at 0 °C.

  • Reaction: After addition, allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with diethyl ether or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

References

  • BenchChem Technical Support Team. (2025).
  • Kumar, A., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

  • Science of Synthesis. (n.d.). Cyclopropanation Reactions. Thieme. [Link]

  • Yeh, S.-M., Huang, L.-H., & Luh, T.-Y. (1996). Diastereoselective Simmons-Smith Cyclopropanation of alpha,beta-Unsaturated Cycloalkenones Using Tunable Diol as Chiral Auxiliary. Journal of Organic Chemistry, 61(11), 3906–3908. [Link]

  • Macmillan Group. (2003). General Methods of Enantioselective Cyclopropanations. [Link]

  • Lebel, H., et al. (2004). Asymmetric Cyclopropanation. In Asymmetric Synthesis: The Essentials. Wiley-VCH. [Link]

  • Aggarwal, V. K., et al. (1998). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. [Link]

  • Maurya, R. A., et al. (2013). Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. RSC Advances. [Link]

  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1686. [Link]

  • Aricò, F., et al. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. RSC Publishing. [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • D'Antonio, M., et al. (2017). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2007). Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. [Link]

  • Google Patents. (n.d.). Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester.
  • Docentes FCT NOVA. (n.d.). Stereoselective Cyclopropanation Reactions. [Link]

  • Alcázar, J., et al. (2019). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal. [Link]

  • Su, J., et al. (2007). Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. [Link]

  • Carreira, E. M. (2018). Cyclopropanations in Syntheses. ETH Zürich. [Link]

Sources

Optimization

Technical Support Hub: Separation of Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate Isomers

Ticket Status: Open Priority: High (Blocker for Biological Assay) Agent: Senior Application Scientist, Separation Sciences Division Diagnostic Module: Identification (The "Which Spot is Which?" Problem) Before optimizing...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Priority: High (Blocker for Biological Assay) Agent: Senior Application Scientist, Separation Sciences Division

Diagnostic Module: Identification (The "Which Spot is Which?" Problem)

Before optimizing separation, you must definitively assign the endo and exo isomers. In the bicyclo[4.1.0]heptane system, the stereochemical relationship between the cyclopropane protons and the bridgehead protons is the most reliable metric.

The Core Issue

Users often confuse the two isomers because the


 difference is minimal (

in many systems). Reliance on "major/minor" product ratios is risky because catalyst choice (Rh vs. Cu) alters diastereoselectivity.
Technical Resolution: NMR Coupling Constants ( -Values)

The definitive assignment relies on the Vicinal Karplus relationship in the rigid cyclopropane ring.

  • The Target Proton: Focus on H-7 (the proton on the cyclopropane ring alpha to the ester group).

  • The Coupling Partner: Look for the splitting caused by H-1/H-6 (the bridgehead protons).

IsomerStereochemistry (H7 vs H1/H6)Coupling Constant (

)
Multiplicity (H7)
Endo Cis relationship8.0 – 9.5 Hz Apparent Triplet (t)
Exo Trans relationship4.0 – 5.5 Hz Apparent Triplet (t) or dd

Mechanistic Insight: In cyclopropane systems, cis coupling (


) is consistently larger than trans coupling (

). This is opposite to the trend seen in alkenes. Therefore, the isomer with the larger coupling constant is the Endo isomer (ester is cis to bridgehead hydrogens).
Visual Logic Flow: NMR Assignment

NMR_Assignment Start Crude Mixture 1H NMR Focus Identify H-7 Signal (approx 1.5 - 2.5 ppm) Start->Focus Measure Measure J(H1-H7) Focus->Measure LargeJ J > 8.0 Hz (Cis coupling) Measure->LargeJ SmallJ J < 5.5 Hz (Trans coupling) Measure->SmallJ Endo ENDO Isomer (Ester Cis to Bridgehead) LargeJ->Endo Exo EXO Isomer (Ester Trans to Bridgehead) SmallJ->Exo

Caption: Logic flow for assigning stereochemistry based on vicinal proton coupling constants in bicyclic cyclopropanes.

Purification Protocol: Solving Co-Elution

Ticket #102: "I am using 10% EtOAc/Hexane and the spots are merging. How do I separate them?"

The Challenge

The ketone and ester functionalities make both isomers moderately polar, but their dipole moments are similar. Standard flash chromatography often fails due to "tailing" or insufficient theoretical plates.

Protocol: Optimized Gradient Flash Chromatography

Do not use isocratic elution. Use a shallow gradient to exploit the subtle difference in adsorption energy.

Prerequisites:

  • Stationary Phase: High-grade Silica Gel (230-400 mesh).

  • Loading: <1% w/w (e.g., 1g crude on 100g silica). Strict adherence to loading limits is critical.

Step-by-Step Methodology:

  • Slurry Packing: Pack the column with 100% Hexanes (or Petroleum Ether). Ensure the bed is perfectly flat.

  • Equilibration: Flush with 2 Column Volumes (CV) of 1% EtOAc/Hexane.

  • Loading: Dissolve crude in minimum Toluene (better than DCM for band sharpness) and load carefully.

  • Gradient Profile:

    • 0 - 3 CV: 1% EtOAc/Hexane (Elutes non-polar impurities/dimers).

    • 3 - 10 CV: Linear ramp to 5% EtOAc/Hexane.

    • 10 - 20 CV: Hold at 5% EtOAc/Hexane. (The Exo isomer usually elutes first).[1]

    • 20+ CV: Ramp to 10% EtOAc/Hexane (Elutes the Endo isomer).

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Co-elution Gradient too steepLower the slope (e.g., increase EtOAc by 1% every 5 CV).
Broad Peaks Sample overloadUse a larger column diameter or switch to Prep-HPLC.
Inverted Elution Strong Dipole InteractionIn rare cases (solvent dependent), endo may elute first. Always verify fractions with NMR.

Advanced Strategy: Chemical Separation (The "Nuclear Option")

Ticket #103: "Chromatography failed. I have 20 grams of mixture. What now?"

If flash chromatography is impractical due to scale, utilize the difference in steric accessibility of the ester group.

Protocol: Selective Hydrolysis / Crystallization

The exo ester is sterically more accessible than the endo ester (which is shielded by the cyclohexanone ring).

  • Partial Hydrolysis:

    • Treat the mixture with 0.9 equivalents of LiOH in THF/H2O at 0°C.

    • Monitor by TLC.[1][2] The exo ester hydrolyzes faster.

  • Partition:

    • Extract the unreacted ester (enriched in Endo ) with ether.

    • Acidify the aqueous layer to retrieve the Exo -acid.

  • Recrystallization:

    • The carboxylic acid derivatives often crystallize much better than the oils of the ethyl esters. Recrystallize the acid, then re-esterify (EtOH/H2SO4) if needed.

Synthesis Optimization: Controlling the Ratio

Ticket #104: "Can I just synthesize one isomer preferentially?"

Yes. The diastereoselectivity of the cyclopropanation of 2-cyclohexen-1-one with ethyl diazoacetate (EDA) is catalyst-dependent.

  • Rh2(OAc)4 (Rhodium Acetate): Typically favors the Exo isomer (Thermodynamic control).

  • Cu(OTf)2 / Chiral Ligands: Can be tuned to favor Endo , though exo dominance is the default for this steric system.

Workflow: Separation Decision Tree

Separation_Workflow Start Crude Reaction Mixture (Endo/Exo Mix) ScaleCheck Scale > 5g? Start->ScaleCheck SmallScale No (<5g) ScaleCheck->SmallScale LargeScale Yes (>5g) ScaleCheck->LargeScale Flash Flash Chromatography (Gradient 1-10% EtOAc) SmallScale->Flash Hydrolysis Selective Hydrolysis (Kinetic Resolution) LargeScale->Hydrolysis CheckSep Separation Successful? Flash->CheckSep Success Isolate & Characterize Hydrolysis->Success CheckSep->Success Yes Fail Use Prep-HPLC (C18 Column) CheckSep->Fail No

Caption: Decision matrix for selecting the optimal purification method based on reaction scale and initial chromatographic success.

Frequently Asked Questions (FAQ)

Q: Why is the exo isomer usually the major product? A: In the transition state of the carbene addition (using Rh or Cu catalysts), the exo approach minimizes steric repulsion between the ester group of the diazoacetate and the ring residues of the cyclohexenone.

Q: Can I use GC-MS to separate them? A: Yes, for analytical purposes. The exo isomer, being more compact and generally having a slightly lower boiling point due to less dipole shielding, typically elutes earlier on non-polar columns (e.g., DB-5), but retention times will be very close.

Q: My NMR shows a doublet of doublets (dd) for H-7 instead of a triplet. Why? A: This is normal. While often described as a triplet due to similar coupling to H-1 and H-6, slight conformational twisting can make


, resolving the triplet into a doublet of doublets. The sum of the couplings (width at half-height) remains the best indicator: Endo is wide (~16-18 Hz total), Exo is narrow (~8-10 Hz total).

References

  • Wenkert, E., et al. (1970). Cyclopropanvalerates. Gamma-keto esters and their cyclization. Journal of the American Chemical Society, 92(25), 7428–7436.

  • Doyle, M. P., et al. (1993). Diastereoselective and Enantioselective Cyclopropanation of Cyclic Enol Ethers and Enones. Tetrahedron Letters, 34(38), 6033-6036.

  • Reissig, H. U. (1985). Donor-Acceptor-Substituted Cyclopropanes: Synthesis and Reactions. Topics in Current Chemistry, 144, 73-135.

Sources

Troubleshooting

Minimizing byproduct formation in cyclohexenone cyclopropanation

Topic: Minimizing Byproduct Formation & Optimizing Selectivity Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers. Introduction: The Electronic Mismatch Cyclopropanating cyclohexenone presents a fun...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation & Optimizing Selectivity

Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers.

Introduction: The Electronic Mismatch

Cyclopropanating cyclohexenone presents a fundamental chemical conflict. The alkene is electron-deficient (


-unsaturated), making it a poor substrate for standard electrophilic carbenoids (Simmons-Smith). Conversely, nucleophilic methylene transfer (Corey-Chaykovsky) is effective but prone to competing 1,2-addition (epoxidation).

This guide addresses the two primary failure modes:

  • Chemo-selectivity Failure: Formation of epoxides instead of cyclopropanes.

  • Reactivity Failure: Incomplete conversion due to electronic deactivation.

Module 1: The Nucleophilic Route (Corey-Chaykovsky)

Primary Issue: Formation of spiro-epoxides instead of fused cyclopropanes.

Mechanism & Selectivity Logic

The reaction outcome is dictated by the stability of the sulfur ylide.

  • Sulfonium Ylides (Unstable/Hard): Undergo irreversible kinetic addition to the carbonyl (1,2-addition)

    
    Epoxide .
    
  • Sulfoxonium Ylides (Stable/Soft): Undergo reversible addition to the carbonyl but irreversible conjugate addition to the alkene (1,4-addition)

    
    Cyclopropane .
    
Visualizing the Divergence

CoreyChaykovsky Start Cyclohexenone + Sulfur Ylide YlideType Select Ylide Reagent Start->YlideType Sulfonium Dimethylsulfonium Methylide (Me2S + MeI) YlideType->Sulfonium Unstable Ylide Sulfoxonium Dimethyloxosulfonium Methylide (DMSO + MeI / TMSOI) YlideType->Sulfoxonium Stable Ylide PathA Kinetic Control (1,2-Addition) Sulfonium->PathA PathB Thermodynamic Control (1,4-Addition) Sulfoxonium->PathB Epoxide BYPRODUCT: Spiro-Epoxide PathA->Epoxide Irreversible Cyclopropane TARGET: Bicyclo[4.1.0]heptan-2-one PathB->Cyclopropane Enolate Cyclization

Figure 1: Mechanistic divergence in sulfur ylide reactions. To minimize epoxides, one must utilize sulfoxonium reagents.

Troubleshooting Guide: Corey-Chaykovsky
Ticket #101: "I am isolating the spiro-epoxide, not the cyclopropane."

Diagnosis: You are likely using a sulfonium salt (e.g., trimethylsulfonium iodide) or conducting the reaction at temperatures too low to allow reversibility. Corrective Protocol:

  • Switch Reagent: Use Trimethylsulfoxonium Iodide (TMSOI) . The extra oxygen stabilizes the negative charge, making the ylide "softer" and favoring conjugate addition [1].

  • Solvent System: Use DMSO or a DMSO/THF mix. The solubility of TMSOI is critical.

  • Temperature: Run at RT to 50°C . If you run at -78°C, even sulfoxonium ylides may kinetically trap the carbonyl.

Ticket #102: "The reaction stalls at 60% conversion."

Diagnosis: Ylide decomposition or protonation by moisture. Corrective Protocol:

  • Base Quality: Sodium Hydride (NaH) must be fresh. Old NaH forms NaOH, which consumes the alkylating agent.

  • Drying: DMSO is hygroscopic. Dry it over 4Å molecular sieves for 24h prior to use. Water quenches the ylide immediately.

Standard Protocol: Corey-Chaykovsky Cyclopropanation
StepActionCritical Parameter
1 Dissolve TMSOI (1.2 equiv) in dry DMSO.Argon atmosphere is mandatory.
2 Add NaH (1.2 equiv, 60% dispersion) portion-wise.Wait for H2 evolution to cease (approx. 1h).[1][2]
3 Add Cyclohexenone (1.0 equiv) in DMSO/THF.Add slowly to control exotherm.
4 Heat to 50°C for 2-4 hours.Monitor by TLC; disappearance of enone.
5 Quench with saturated NH4Cl.Do not use HCl ; acid opens the cyclopropane.

Module 2: The Electrophilic Route (Simmons-Smith/Furukawa)

Primary Issue: No reaction or polymerization of the enone.

The Electronic Barrier

Standard Simmons-Smith reagents (


) are electrophilic. They react rapidly with electron-rich alkenes (e.g., vinyl ethers) but struggle with electron-deficient cyclohexenone. Forcing conditions often lead to Lewis-acid catalyzed polymerization of the enone.
Troubleshooting Guide: Modified Simmons-Smith
Ticket #201: "My starting material is untouched after 24 hours."

Diagnosis: The carbenoid lacks sufficient nucleophilicity to attack the electron-poor double bond. Corrective Protocol:

  • Furukawa Modification: Switch to Diethylzinc (

    
    ) + Diiodomethane (
    
    
    
    )
    . This generates a more soluble and reactive carbenoid (
    
    
    ) compared to the heterogeneous Zn-Cu couple [2].
  • Lewis Acid Activation: Add a stoichiometric Lewis acid (e.g., Titanium isopropoxide) if a directing group (like a hydroxyl) is present. If no directing group is present, this route is inferior to Corey-Chaykovsky.

Ticket #202: "The reaction turned into a tar/polymer."

Diagnosis:


 (a byproduct) is a strong Lewis acid that initiates cationic polymerization of the enone.
Corrective Protocol: 
  • Scavenge ZnI2: Add DME (Dimethoxyethane) or Glyme as a co-solvent. These ethers chelate zinc salts, moderating their Lewis acidity without killing the carbenoid [3].

  • Concentration: Dilute the reaction. High concentration favors intermolecular polymerization over intramolecular cyclopropanation.

Visualizing the Workflow

SimmonsSmith Input Cyclohexenone Check Is there a Directing Group (-OH)? Input->Check Yes Yes (e.g., Allylic Alcohol) Check->Yes Directed No No (Simple Enone) Check->No Undirected MethodA Method: Furukawa (Et2Zn + CH2I2) Yes->MethodA No->MethodA If Basic Conditions Forbidden MethodB Method: Corey-Chaykovsky (TMSOI + NaH) No->MethodB Preferred ByproductA Risk: Polymerization (Control: Add DME) MethodA->ByproductA

Figure 2: Decision matrix for selecting the optimal cyclopropanation method based on substrate substitution.

Module 3: Byproduct Analysis & Cleanup

Common Byproducts Table
ByproductOrigin MethodCausePrevention
Spiro-Epoxide Corey-ChaykovskyKinetic control / Sulfonium ylide usage.[3]Use Sulfoxonium (TMSOI); Increase temp to >RT.
Polymer/Tar Simmons-SmithLewis acid (

) catalyzed polymerization.
Add coordinating solvent (DME/Ether); Keep temp <0°C initially.

-Methyl Ketone
Corey-ChaykovskyQuenching with alkyl halides present.Ensure full consumption of MeI/TMSOI before workup.
Ring Opened Product BothAcidic workup.Use buffered quench (Sat. NaHCO3 or NH4Cl); Avoid HCl.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[4][5][6] Tetrahedron, 24(1), 53-58. Link

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977-1050. Link

Sources

Optimization

Troubleshooting catalyst poisoning in bicyclo[4.1.0]heptane synthesis

Topic: Troubleshooting Catalyst Poisoning in Bicyclo[4.1.0]heptane Synthesis Ticket ID: NCR-410-SYNTH Status: Open Support Tier: Senior Application Scientist Diagnostic Triage: Start Here Before altering reaction paramet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Poisoning in Bicyclo[4.1.0]heptane Synthesis Ticket ID: NCR-410-SYNTH Status: Open Support Tier: Senior Application Scientist

Diagnostic Triage: Start Here

Before altering reaction parameters, identify your specific failure mode.[1] Select the symptom that best matches your observation to route your troubleshooting.

Quick Diagnostic Matrix
SymptomMethodProbable CauseImmediate Action
No Reaction (0% Conv) Simmons-Smith (Zn)Zinc Surface PassivationCheck Protocol B (Zn Activation).
No Reaction (0% Conv) Rh/Cu CatalysisLewis Base PoisoningCheck Protocol A (Feedstock Scrubbing).[1]
Stalled at <50% Conv Rh/Cu CatalysisCatalyst Death (Dimerization)Increase addition time; check feed purity.
Violent Exotherm Simmons-Smith (Zn)Induction Period FailureSTOP. Cool immediately.[1] Surface oxide suddenly cleared.[1]
Low Yield / High Dimer Rh/Cu CatalysisCarbene DimerizationDecrease diazo concentration (slow addition).[1]

Deep Dive: Transition Metal Catalysis (Rh/Cu)

The Issue: "The Invisible Poison" In the synthesis of bicyclo[4.1.0]heptane via diazo decomposition, Rhodium(II) and Copper(I) catalysts are electrophilic.[1] They are extremely susceptible to Lewis Basic impurities (amines, phosphines, thioethers) present in commercial cyclohexene or the solvent. These impurities bind irreversibly to the metal center, occupying the coordination site required for diazo decomposition [1].[1]

Critical Troubleshooting Q&A

Q: My Rh2(OAc)4 reaction turned green/blue and stopped. What happened? A: You likely have strong donor impurities.[1] Rh(II) carboxylates are typically green or blue-green.[1] A distinct color shift often indicates axial coordination by a strong ligand (like an amine or pyridine derivative) which shuts down the catalytic cycle.[1]

  • Fix: Flash chromatography of your cyclohexene through a plug of Basic Alumina (Activity I) is mandatory before use [1].[1]

Q: I see massive amounts of diethyl fumarate/maleate (dimer) but no norcarane. A: This is not poisoning; this is competitive kinetics .[1] The reaction between the metal-carbene and the alkene (cyclopropanation) is competing with the reaction between the metal-carbene and a second diazo molecule (dimerization).[1]

  • Root Cause: The concentration of diazo compound is too high relative to the alkene.[1]

  • Fix: Use a syringe pump to add the diazo compound over 4–8 hours.[1] Maintain a high equivalent of cyclohexene (solvent-free if possible) to statistically favor the cyclopropanation pathway [2].[1]

Visualization: The Poisoning Competition

The following diagram illustrates the molecular competition at the catalyst center.[1]

PoisoningMechanism Catalyst Active Rh(II) Catalyst Carbene Metal-Carbene Intermediate Catalyst->Carbene + Diazo (- N2) Poisoned Inactive Complex (POISONED) Catalyst->Poisoned + Impurity (Irreversible) Diazo Diazo Precursor Impurity Lewis Base Impurity (N, S, P) Impurity->Catalyst High Affinity Product Bicyclo[4.1.0]heptane Carbene->Product + Cyclohexene

Figure 1: Kinetic competition between catalytic cycle entry and irreversible poisoning by Lewis bases.

Deep Dive: Zinc Carbenoids (Simmons-Smith)

The Issue: "Surface Passivation & Moisture" The Simmons-Smith reaction relies on an interfacial reaction at the Zinc surface.[1] If the zinc is oxidized (passivated) or if moisture is present, the carbenoid (


) will not form or will hydrolyze immediately [3].[1]
Critical Troubleshooting Q&A

Q: I added CH2I2 to the Zn-Cu couple and nothing happened. No exotherm. A: Your zinc is passivated.[1] The oxide layer is preventing the alkyl halide from reaching the active metal 0-valent surface.[1]

  • Danger: Do NOT simply heat the reaction to force it.[1] This can lead to a sudden "induction period failure" where the oxide clears instantly, causing a runaway exotherm.[1]

  • Fix: Use Protocol B to chemically activate the zinc surface using TMSCl or Iodine before adding the methylene source.[1]

Q: The reaction started but yield is <30%. A: Moisture ingress. Organozinc species are violently hydrolytic.[1]

  • Check: Are you using commercial "anhydrous" ether/DCM? Don't trust it. Distill your solvent over Na/Benzophenone or CaH2 immediately before use.[1] Even ppm levels of water destroy the reagent stochiometrically.[1]

Remediation Protocols

Protocol A: Feedstock Scrubbing (For Rh/Cu Routes)

Use this for every batch of cyclohexene to prevent catalyst death.[1]

  • Prepare Column: Pack a short glass column (2 cm diameter) with 5 cm of Basic Alumina (Activity I) .

  • Filtration: Pass the commercial cyclohexene neat (undiluted) through the column.[1]

  • Storage: Collect the filtrate in a flame-dried flask under Argon. Use within 24 hours.

    • Why? Alumina sequesters peroxides (from alkene oxidation) and polar Lewis bases (stabilizers) that poison Rh(II) [1, 4].[1]

Protocol B: Chemical Activation of Zinc (For Simmons-Smith)

Use this if your Zn-Cu couple is sluggish.

  • Suspension: Suspend your Zinc dust (equiv. to reaction scale) in anhydrous ether/DCM.

  • Activation: Add chlorotrimethylsilane (TMSCl) (0.05 equiv relative to Zn).[1]

  • Observation: Stir for 15 minutes. You should observe a slight foaming or change in the suspension texture.[1]

    • Mechanism:[2][3][4][5][6][7][8] TMSCl reacts with surface ZnO to form soluble silyl ethers, exposing fresh Zn(0) atoms [5].

  • Proceed: Begin dropwise addition of diiodomethane.

Protocol C: The Furukawa Modification (Alternative Route)

If solid Zn continues to fail, switch to the homogeneous method. Instead of Zn-Cu couple, use Diethylzinc (Et2Zn) (1.1 equiv) and Diiodomethane (1.1 equiv) in DCM at 0°C.[1]

  • Benefit: Homogeneous solution eliminates surface area/passivation variables.[1]

  • Warning: Et2Zn is pyrophoric.[1] Handle with extreme care [3].

Troubleshooting Logic Flow

Use this logic gate to determine your next experimental move.

TroubleshootingFlow Start Start Troubleshooting MethodCheck Which Method? Start->MethodCheck RhBranch Rh/Cu Catalysis MethodCheck->RhBranch ZnBranch Simmons-Smith (Zn) MethodCheck->ZnBranch ColorCheck Did Catalyst Change Color (Green -> Blue/Red)? RhBranch->ColorCheck Poisoned Poisoning Confirmed. Run Protocol A. ColorCheck->Poisoned Yes DimerCheck Is Dimer > Product? ColorCheck->DimerCheck No SlowAdd Decrease Diazo Add Rate Increase Alkene Conc. DimerCheck->SlowAdd Yes ExothermCheck Exotherm Observed? ZnBranch->ExothermCheck MoistureCheck Check Solvent Water Content (Karl Fischer) ExothermCheck->MoistureCheck Yes (Low Yield) ActivationCheck Zinc Passivated. Run Protocol B. ExothermCheck->ActivationCheck No (No Rxn)

Figure 2: Decision tree for isolating failure modes in cyclopropanation.

References

  • BenchChem. (2025).[1][9] Technical Support Center: Catalyst Deactivation and Poisoning in Cyclopropenone Reactions. Retrieved from [1]

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews, 103(8), 2861–2904.
  • Charette, A. B., & Beauchemin, A. (2001).[1] Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1–415. Retrieved from [1]

  • Pangborn, A. B., Giardello, M. A., Grubbs, R. H., Rosen, R. K., & Timmers, F. J. (1996). Safe and Convenient Procedure for Solvent Purification.[1] Organometallics, 15(5), 1518–1520. (Standard for solvent/reagent drying).[1][8]

  • Takai, K., Kakiuchi, T., & Utimoto, K. (1994). Zinc-Trimethylchlorosilane Promoted Cyclopropanation. Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Diastereoselective Synthesis of Ethyl 2-Oxobicyclo[4.1.0]heptane-7-carboxylate

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for optimizing the diastereomeric ratio in the synthesis of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for optimizing the diastereomeric ratio in the synthesis of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex cyclopropane-containing molecules. Here, we provide field-proven insights, troubleshooting protocols, and in-depth methodologies to help you navigate the challenges of stereocontrol in this specific cyclopropanation reaction.

Understanding the Challenge: Syn vs. Anti Diastereoselectivity

The synthesis of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate involves the formation of a cyclopropane ring on a cyclohexanone derivative. The key stereochemical challenge lies in controlling the orientation of the ethyl carboxylate group at the C7 position relative to the six-membered ring. The two possible diastereomers are typically designated as syn (where the ester group is on the same face as the main ring) and anti (where it is on the opposite face). The desired ratio of these isomers is critical for subsequent synthetic steps and the biological activity of the final compound.

This guide will focus on the most common synthetic routes, such as the cyclopropanation of an enol ether precursor (e.g., a silyl enol ether of ethyl 2-oxocyclohexanecarboxylate) or the conjugate addition-cyclization of an enone.

Reaction_Scheme cluster_main precursor Precursor (e.g., Silyl Enol Ether) reagents Cyclopropanation Reagents precursor->reagents + product_syn syn-Diastereomer reagents->product_syn Major or Minor product_anti anti-Diastereomer reagents->product_anti Major or Minor

Caption: General synthetic pathway to syn and anti diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of a poor diastereomeric ratio (e.g., 1:1)? A poor diastereomeric ratio is often due to insufficiently optimized reaction conditions. The most influential factor is typically the choice of cyclopropanating agent and catalyst system, followed by the reaction temperature. Higher temperatures provide more thermal energy, which can overcome the small activation energy difference between the two diastereomeric transition states, leading to a loss of selectivity.[1]

Q2: How does temperature specifically affect the syn/anti ratio? Lowering the reaction temperature generally enhances diastereoselectivity.[1] This is because the reaction will preferentially proceed through the transition state with the lower activation energy. By reducing the thermal energy in the system, you increase the kinetic barrier for the formation of the less-favored diastereomer, thus improving the ratio.

Q3: Can the choice of solvent dramatically alter the diastereomeric outcome? Yes. The solvent influences the geometry of the transition state through polarity and its ability to coordinate with the metal center of the catalyst or reagent.[1][2] For instance, in Simmons-Smith type reactions, the basicity of the solvent can affect the electrophilicity of the zinc carbenoid, thereby impacting the reaction rate and selectivity.[2] A screening of non-coordinating (e.g., dichloromethane, toluene) and coordinating (e.g., THF, ether) solvents is highly recommended.

Q4: Which cyclopropanation method offers the best stereocontrol for this type of substrate? For substrates like cyclic enol ethers or α,β-unsaturated esters, three methods are particularly relevant:

  • Simmons-Smith Reaction (and its modifications): This method, using a zinc carbenoid, is highly effective for electron-rich olefins like enol ethers.[2][3] The presence of a nearby hydroxyl or silyloxy group can direct the carbenoid delivery, leading to high stereocontrol.[3][4]

  • Transition Metal Catalysis (Cu, Rh): Copper(I) or Rhodium(II) catalysts used with ethyl diazoacetate (EDA) are powerful tools. The diastereoselectivity can be finely tuned by modifying the steric and electronic properties of the ligands on the metal center.[1][4][5] For example, bulky ligands often favor the formation of the trans (or anti) cyclopropane.[1]

  • Johnson-Corey-Chaykovsky Reaction: This reaction involves the addition of a sulfur ylide to an α,β-unsaturated carbonyl compound. It is known to be diastereoselective, often favoring trans substitution in the product.[6][7][8]

Troubleshooting Guide: Optimizing Your Diastereomeric Ratio

This section provides a structured approach to identifying and solving common issues encountered during the synthesis.

Problem: Low Diastereoselectivity (~1:1 to 3:1 syn:anti Ratio)

This is the most frequent challenge. A systematic optimization workflow is the key to resolving it.

Optimization_Workflow cluster_primary Primary Factors cluster_secondary Secondary Factors cluster_validation Validation start Poor Diastereomeric Ratio temp 1. Optimize Temperature start->temp reagent 2. Screen Reagents / Catalysts temp->reagent If no improvement end_node Optimized d.r. temp->end_node solvent 3. Screen Solvents reagent->solvent If no improvement reagent->end_node concentration 4. Adjust Concentration solvent->concentration Fine-tuning solvent->end_node purify 5. Verify Reagent Purity concentration->purify If results are inconsistent concentration->end_node purify->end_node

Caption: Systematic workflow for optimizing the diastereomeric ratio.

Potential Cause 1: Reaction Temperature is Too High

  • Causality: The transition states leading to the syn and anti products have slightly different activation energies. At higher temperatures, there is enough energy to overcome both barriers easily, leading to a statistical mixture. Lowering the temperature exaggerates this energy difference, favoring the lower-energy pathway.[1]

  • Troubleshooting Steps:

    • Establish a baseline reaction at 25 °C (room temperature).

    • Run the reaction at 0 °C, -20 °C, and -78 °C.

    • Carefully monitor reaction progress at lower temperatures, as reaction times will increase significantly.

    • Analyze the crude diastereomeric ratio by ¹H NMR or GC at each temperature to determine the optimal condition.

Potential Cause 2: Suboptimal Reagent or Catalyst System

  • Causality: The steric bulk and electronic nature of the cyclopropanating species are paramount for diastereoselection. The reagent must approach the double bond of the precursor in a sterically controlled manner.

  • Troubleshooting Steps:

    • If using a Simmons-Smith reaction:

      • Switch from the standard Zn-Cu couple with CH₂I₂ to the Furukawa modification (Et₂Zn and CH₂I₂). This generates a more electrophilic reagent and can be performed in non-coordinating solvents, often improving selectivity.[3]

      • If the precursor is a silyl enol ether, ensure it is freshly prepared and pure. The silyloxy group can act as a directing group.[9][10]

    • If using a metal-catalyzed reaction with EDA:

      • The choice of metal (Cu vs. Rh) and ligand is critical. For copper catalysis, bis(oxazoline) ligands are known to provide high levels of stereocontrol in cyclopropanations of enol ethers.[5]

      • For rhodium catalysis, catalysts with bulky ligands can favor the formation of the trans (anti) cyclopropane.[1]

    • Consider the Johnson-Corey-Chaykovsky Reaction: If your precursor is an α,β-unsaturated ketone, using a sulfur ylide like dimethylsulfoxonium methylide is an excellent alternative that is known to provide high diastereoselectivity.[7][11]

Data Summary: Impact of Reaction Conditions on Diastereoselectivity

MethodCatalyst / ReagentLigandSolventTemp (°C)Typical d.r. (exo/anti favored)Reference
Cu-CatalyzedCu(I)OTfEvans's BisoxazolineCH₂Cl₂-20 to 25Up to 95:5[5]
Rh-CatalyzedRh₂(OAc)₄-CH₂Cl₂25Varies, can be tuned with ligands[1][4]
Simmons-SmithEt₂Zn, CH₂I₂-CH₂Cl₂ / Hexane0Highly stereospecific, often directed by O-groups[2][3]
Corey-Chaykovsky(CH₃)₃S(O)I, NaH-DMSO / THF25Favors trans addition[7]

Key Experimental Protocols

Protocol 1: Modified Simmons-Smith (Furukawa) Cyclopropanation

This protocol is adapted for the cyclopropanation of a silyl enol ether precursor.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the silyl enol ether precursor (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add a solution of diethylzinc (Et₂Zn, 1.5 equiv, e.g., 1.0 M in hexanes) dropwise via syringe. Stir for 15 minutes.

  • Carbene Precursor: Add diiodomethane (CH₂I₂, 1.5 equiv) dropwise over 20 minutes. Caution: The reaction can be exothermic.

  • Reaction: Allow the mixture to stir at 0 °C and slowly warm to room temperature over 12-18 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product contains the silyloxy-cyclopropane.

  • Desilylation: Dissolve the crude product in THF and treat with a fluoride source (e.g., TBAF or HF-Pyridine) to cleave the silyl ether and yield the target ketone. Purify the final product by flash column chromatography.

Protocol 2: Copper(I)-Catalyzed Cyclopropanation

This protocol uses a common chiral ligand system for asymmetric control, which also strongly influences diastereoselectivity.

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, stir Copper(I) triflate benzene complex (CuOTf·C₆H₆, 0.05 equiv) and a chiral bis(oxazoline) ligand (0.055 equiv) in anhydrous DCM for 1 hour at room temperature.

  • Substrate Addition: Add the enol ether substrate (1.0 equiv) to the catalyst solution.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • EDA Addition: Add a solution of ethyl diazoacetate (EDA, 1.2 equiv) in DCM dropwise via a syringe pump over 4-6 hours. Caution: EDA is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Allow the reaction to stir at -20 °C for an additional 12 hours after the addition is complete.

  • Workup: Quench the reaction by allowing it to warm to room temperature and concentrating it.

  • Purification: Purify the crude product directly by flash column chromatography on silica gel to separate the diastereomers and obtain the target compound.

References

  • D. A. Evans, et al. (1991). Highly Enantioselective Intermolecular Cu(I)-Catalyzed Cyclopropanation of Cyclic Enol Ethers. The Journal of Organic Chemistry - ACS Publications. [Link]

  • H. Lebel, et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews - ACS Publications. [Link]

  • A. B. Charette, et al. (2005). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. NIH Public Access. [Link]

  • F. H. Arnold, et al. (2023). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E) - enol acetates. eScholarship, University of California. [Link]

  • X. L. Sun, et al. (2009). Switchable reactions of cyclopropanes with enol silyl ethers. Controllable synthesis of cyclopentanes and 1,6-dicarbonyl compounds. The Journal of Organic Chemistry. [Link]

  • S. A. A. Shah, et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

  • Amanote Research (Date Unknown). Catalytic Asymmetric Simmons-Smith Cyclopropanation of Silyl Enol Ethers. Amanote Research. [Link]

  • H. Lebel, et al. (2003). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

  • D. M. Hodgson, et al. (2017). Observation of a Tricyclic[4.1.0.02,4]heptane During a Michael Addition-Ring Closure Reaction and a Computational Study on Its Mechanism of Formation. The Journal of Organic Chemistry - ACS Publications. [Link]

  • S. C. Hammer, et al. (2022). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. ChemRxiv. [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

  • ResearchGate. (2019). Cyclopropanation of silyl enol ethers using the Simmons–Smith reaction. ResearchGate. [Link]

  • ResearchGate. (2016). Optimization of an Enantioselective Cyclopropanation Reaction Mediated by [Au(6)(Cl)]a. ResearchGate. [Link]

  • I. Cristòfol, et al. (2011). Rational Design and Synthesis of New Nucleoside Analogues Bearing a Cyclohexane Core. Universitat Autònoma de Barcelona. [Link]

  • ResearchGate. (2007). Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. ResearchGate. [Link]

  • M. J. Camarasa, et al. (2011). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of Organic Chemistry - ACS Publications. [Link]

  • ResearchGate. (2018). Scheme 1 Synthesis of bicyclo[4.1.0]heptenone derivatives 1a-1k. ResearchGate. [Link]

  • P. S. Baran, et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition. [Link]

  • F. H. Arnold, et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. ResearchGate. [Link]

  • Rowan Digital Works. (2021). ENDEAVORS TOWARD NOVEL SYNTHETIC ROADMAPS IN THE SYNTHESIS OF PERTINENT PHARMACOLOGICAL MOLECULAR SCAFFOLD MOIETIES. Rowan University. [Link]

  • Google Patents. (2002). Process for the production of 5-oxy-7-oxabicyclo-[4.1.0]hept-3-ene-3-carboxylic acid esters.
  • G. C. Vougioukalakis, et al. (2011). Asymmetric Au-catalyzed cycloisomerization of 1,6-enynes: An entry to bicyclo[4.1.0]heptene. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2023). The importance of chiral cyclopropanes and representative asymmetric... ResearchGate. [Link]

  • Quora. (2019). Why is cis-bicyclo [4.1.0]-heptane more stable than its trans isomer? Quora. [Link]

  • I. Marek, et al. (2014). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PMC. [Link]

Sources

Optimization

Solving stability issues of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate during storage

The following technical guide addresses the stability, storage, and troubleshooting of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate . This compound is a donor-acceptor cyclopropane derivative (specifically an acceptor-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, storage, and troubleshooting of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate .

This compound is a donor-acceptor cyclopropane derivative (specifically an acceptor-acceptor system due to the flanking ketone and ester). Its structural tension—derived from the fusion of a strained cyclopropane ring with a six-membered ring, further polarized by two carbonyl groups—makes it inherently metastable.

Status: Operational Subject: Stability Protocol & Degradation Troubleshooting Priority: High (Compound is Acid/Base & Thermally Labile)

Module 1: Critical Storage Parameters

The primary cause of degradation for this scaffold is acid-catalyzed ring opening and oxidative cleavage . The cyclopropane bond adjacent to the ketone (C1–C2 or C1–C6 fusion) is electronically activated, acting as a "loaded spring" waiting for a proton source to trigger expansion or cleavage.

The "Gold Standard" Storage Protocol
ParameterSpecificationTechnical Rationale
Temperature -20°C to -80°C Inhibits thermal ring expansion to cycloheptane derivatives (Buchner-type rearrangements).
Atmosphere Argon (Ar) Nitrogen is acceptable, but Argon is heavier and better prevents moisture ingress (hydrolysis).
Solvent State Neat Oil/Solid Storing in solution (e.g., CDCl3) is dangerous due to HCl generation in the solvent over time.
Container Amber Glass Prevents Norrish Type I/II photochemical cleavage of the ketone.
Pre-Treatment Base Wash CRITICAL: Glassware must be base-washed or silanized to remove surface acidic silanols.
Workflow: Safe Storage Induction

StorageProtocol Synthesis Synthesis/Isolation Workup Workup: Avoid Acidic Silica Synthesis->Workup Residual Acid? Drying High Vac (<0.1 mbar) Remove Solvent Traces Workup->Drying Container Transfer to Silanized/Base-Washed Vial Drying->Container Seal Purge Ar + Parafilm Container->Seal Freezer Store at -20°C Seal->Freezer

Figure 1: Critical workflow for inducing storage. Note the emphasis on avoiding acidic contact surfaces.

Module 2: Troubleshooting & Diagnostics

Users often mistake degradation for impurity profiles. Use this guide to diagnose the state of your material.

Q: My clear oil has turned yellow/orange and viscous. What happened?

A: Oligomerization via Aldol-Type Pathways. The "2-oxo" (ketone) moiety is prone to enolization. In the presence of trace bases or Lewis acids (residual from synthesis, e.g., Rhodium or Copper salts), the molecule can undergo self-condensation.

  • Fix: Perform a rapid filtration through a short pad of neutral alumina (not silica).

Q: I see new olefinic peaks in the NMR (5.5 - 6.5 ppm). Is this solvent contamination?

A: Likely Ring Expansion (The "Buchner" Rearrangement). The cyclopropane ring has opened.

  • Mechanism: Acid catalysis attacks the bridgehead carbon. The bond shared between the rings cleaves, expanding the cyclohexane to a cycloheptene or cycloheptadiene derivative.

  • Diagnostic: Look for the disappearance of the high-field cyclopropyl protons (typically 1.0–2.0 ppm) and the appearance of vinyl protons.

Q: The bottle popped when I opened it. Why is there pressure?

A: Decarboxylation. If moisture entered the vial, the ethyl ester (7-carboxylate) hydrolyzed to the free acid. Beta-keto acids (or vinylogous analogs like this) are unstable and lose CO₂ readily.

  • Reaction: Ester

    
     Acid 
    
    
    
    Decarboxylation + CO₂ (Gas).
  • Verdict: The sample is likely irretrievable.

Module 3: The "Acid Trap" (Deep Dive)

The most common failure point is purification on Silica Gel . Silica is slightly acidic (pH 4-5). For 2-oxobicyclo[4.1.0]heptane derivatives, this acidity is sufficient to protonate the ketone, lowering the activation energy for the cyclopropane ring to snap open.

Degradation Pathway: Acid-Catalyzed Ring Expansion

Degradation Start Ethyl 2-oxobicyclo[4.1.0] heptane-7-carboxylate Inter Activated Cationic Intermediate (Protonated Ketone) Start->Inter Protonation Acid + H+ (Silica/Trace Acid) Acid->Inter PathA Path A: Internal Bond Cleavage (Ring Expansion) Inter->PathA Major Pathway PathB Path B: External Bond Cleavage (Alkylation) Inter->PathB Minor Pathway ProdA Ethyl 4-oxocycloheptane- carboxylate derivative PathA->ProdA ProdB Substituted Cyclohexanone PathB->ProdB

Figure 2: The acid-catalyzed instability mechanism. Path A (Ring Expansion) is the thermodynamic sink for this molecule.

Module 4: Emergency Rescue & Purification

If you detect <10% degradation, you can often rescue the material.

Protocol: The "Basic" Filtration

  • Prepare Filter: Use a sintered glass funnel with Basic Alumina (Activity III) . Do not use Silica.

  • Solvent: Dissolve the compound in a minimum amount of 10% Et3N / Hexanes (The triethylamine neutralizes any transient acidity).

  • Elution: Flush rapidly with 5% EtOAc / Hexanes.

  • Concentration: Rotovap at <30°C . Do not heat the water bath.

  • Stabilization: Add 1% w/w BHT (Butylated hydroxytoluene) if the compound is intended for long-term storage and downstream applications tolerate radical scavengers.

FAQ: Frequently Asked Questions

Q: Can I store this in CDCl3 for NMR analysis later? A: NO. Chloroform naturally decomposes to form traces of HCl and Phosgene over time, especially when exposed to light. This HCl will destroy your cyclopropane within hours. If you must store in solution, use Benzene-d6 or Toluene-d8 over activated molecular sieves.

Q: I synthesized this using Rhodium (Rh2(OAc)4). Do I need to remove the catalyst? A: YES. Transition metals can act as Lewis acids. Even ppm levels of Rhodium can catalyze the rearrangement of the cyclopropane ring over weeks. Ensure you have performed a thiourea wash or used a metal scavenger resin during workup.

Q: Is the endo- or exo- isomer more stable? A: Generally, the exo-isomer (ester anti to the bridge) is thermodynamically more stable. The endo-isomer suffers from steric clash between the ester and the cyclohexane ring, making it more prone to ring-opening relief. If you have a mixture, expect the endo component to degrade first.

References
  • Reissig, H.-U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151–1196.

  • Wenkert, E. (1980). Oxycyclopropanes in Organochemical Synthesis. Accounts of Chemical Research, 13(1), 27–31. (Foundational work on cyclopropyl ketone reactivity).

  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. (Discusses catalyst removal and stability of products).

  • BenchChem Technical Support. (2025). Preserving Cyclopropane Integrity in Chemical Reactions. (General guidelines on acid sensitivity of donor-acceptor cyclopropanes).

Troubleshooting

Recrystallization techniques for ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate

Technical Support Center: Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate Status: Active Support Level: Tier 3 (Senior Application Scientist) Ticket Subject: Recrystallization, Isomer Separation, and Handling of Oiling-Ou...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate

Status: Active Support Level: Tier 3 (Senior Application Scientist) Ticket Subject: Recrystallization, Isomer Separation, and Handling of Oiling-Out Events

Executive Summary & Compound Profile

User Context: You are likely synthesizing this intermediate as a scaffold for conformationally constrained glutamate analogs (e.g., mGluR agonists like LY379268).

The Core Challenge: Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is notoriously difficult to crystallize directly from crude reaction mixtures. It possesses a "perfect storm" of physical properties that hinder lattice formation:

  • Low Melting Point: Depending on the endo/exo ratio, the mixture often exists as a viscous oil at room temperature.

  • Diastereomeric Inhibition: The presence of both endo (cis) and exo (trans) isomers depresses the melting point of the bulk material (eutectic interference).

  • Lipophilicity: The ethyl ester and bicyclic frame make it highly soluble in common organic solvents, leading to "oiling out" rather than precipitation.

This guide prioritizes thermodynamic control to force lattice formation and separate diastereomers.

Solvent System Selection (Solubility Data)

Do not rely on a single solvent. This compound requires a binary solvent system (Solvent/Antisolvent) to control supersaturation.

Solvent SystemRatio (v/v)RoleOutcome
EtOAc / Hexanes 1:4 to 1:10Primary Best for general purification. Slow evaporation yields prisms.
Et₂O / Pentane 1:5Low-Temp Required for "oiling out" issues. Must be done at -20°C.
EtOH / H₂O 4:1Polar Risk: Transesterification/Hydrolysis. Use only if compound is confirmed stable. Good for removing polar impurities.
DCM / Hexanes 1:10Rescue Use if the compound is too soluble in EtOAc.

Troubleshooting Guides (Q&A Format)

Issue A: "My product is separating as a yellow/orange oil, not crystals."

Diagnosis: This is the classic "Oiling Out" phenomenon. It occurs when the temperature of the solution drops below the phase separation limit (liquid-liquid) before it hits the solubility curve (solid-liquid).

Protocol: The "Trituration & Seeding" Loop

  • High Vacuum Drying: You must remove trace solvents (DCM/THF from synthesis). Even 1% residual solvent can prevent crystallization. Keep under high vacuum (<1 mbar) for 4 hours.

  • Trituration: Add cold Pentane or Hexanes to the oil. Sonicate vigorously. This creates a high surface area interface.

  • The "Scratch" Technique: Use a glass rod to scratch the side of the flask at the air-solvent interface. This creates micro-abrasions that serve as nucleation sites.

  • Seed: If you have any solid from a previous batch (even impure), add a speck now.

Visual Workflow: Resolving Oiling Out

OilingOut Start Crude Product (Oil) Vac High Vacuum (4h, <1 mbar) Start->Vac Solvent Add Antisolvent (Pentane) Vac->Solvent Sonicate Sonicate/Scratch Glass Solvent->Sonicate Check Precipitate Formed? Sonicate->Check Cool Cool to -20°C (Overnight) Check->Cool No Success Filter Cold Check->Success Yes Cool->Check Deriv Alt: Hydrolyze to Acid Cool->Deriv Still Oil

Caption: Decision tree for handling persistent oiling-out events during isolation.

Issue B: "I need to separate the endo and exo isomers. Can I do this via recrystallization?"

Diagnosis: Yes, but it relies on the packing efficiency difference between the isomers.

  • The Exo Isomer: Typically thermodynamically more stable and packs better (higher melting point).

  • The Endo Isomer: Often sterically hindered (concave shape), leading to lower melting points.

Protocol: Fractional Crystallization

  • Dissolution: Dissolve the mixture in minimal hot Ethyl Acetate.

  • Antisolvent: Add hot Hexanes until slight turbidity appears.

  • Slow Cooling: Wrap the flask in foil and a towel (insulation) to allow cooling over 6-8 hours.

    • Scientific Logic:[1][2] Rapid cooling traps the endo isomer (impurity) in the exo lattice. Slow cooling allows the lattice to "reject" the ill-fitting endo molecules.

  • Harvest: The first crop is usually enriched exo. The mother liquor contains enriched endo.

Issue C: "Recrystallization failed completely. What is the alternative?"

Diagnosis: If the ester is a stubborn oil, the "Senior Scientist" trick is to derivatize. Acids crystallize far better than esters due to hydrogen bonding (dimerization).

Protocol: The Hydrolysis Loop

  • Hydrolyze: Treat crude ester with LiOH/THF/H₂O.

  • Isolate Acid: Acidify and extract the carboxylic acid (2-oxobicyclo[4.1.0]heptane-7-carboxylic acid).

  • Recrystallize Acid: Use Water/Ethanol or Toluene. Acids have much higher melting points and crystallize readily.

  • Re-esterify: Once pure, convert back to the ethyl ester using EtOH/H₂SO₄ or EtOH/SOCl₂.

Visual Workflow: Derivatization Strategy

Derivatization Crude Crude Ester (Oil) Hydrolysis Hydrolysis (LiOH) Crude->Hydrolysis Acid Carboxylic Acid (Solid) Hydrolysis->Acid Recryst Recrystallize Acid (Toluene or H2O/EtOH) Acid->Recryst Esterify Re-esterification Recryst->Esterify Pure Pure Ester Esterify->Pure

Caption: Bypass strategy using the carboxylic acid intermediate to achieve high purity.

Detailed Experimental Protocol (Best Practice)

Objective: Purification of 5.0g crude Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate.

  • Preparation: Place crude oil in a 50 mL Erlenmeyer flask.

  • Solvent Addition: Add 5 mL Ethyl Acetate (1 vol). Heat to 50°C (water bath) until fluid.

  • Antisolvent: Dropwise add Hexanes (~20-25 mL) while swirling. Stop immediately when a faint, persistent cloudiness is observed.

  • Re-dissolution: Add 0.5 mL Ethyl Acetate to clear the solution.

  • Nucleation: Remove from heat. Cap the flask. Let it sit at Room Temp (RT) for 2 hours.

    • Critical Step: If oil droplets form, reheat and add 10% more Ethyl Acetate.

  • Deep Cooling: Move flask to a 4°C fridge for 12 hours, then -20°C freezer for 4 hours.

  • Filtration: Filter rapidly through a sintered glass funnel (cold). Wash with -20°C Hexanes (2 x 5 mL).

References

  • Monn, J. A., et al. (1999). "Synthesis, Pharmacological Characterization, and Molecular Modeling of Monocyclic and Bicyclic Glutamate Analogues." Journal of Medicinal Chemistry, 42(6), 1027–1040.

  • Pellicciari, R., et al. (1996). "Synthesis and Pharmacological Characterization of All 16 Stereoisomers of 2-(2'-Carboxy-3'-phenylcyclopropyl)glycine." Journal of Medicinal Chemistry, 39(11), 2259–2269.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for general solvent properties and purification techniques).

Sources

Optimization

Overcoming steric hindrance in 7-substituted bicyclo[4.1.0]heptane synthesis

Technical Support Center: Advanced Synthesis Guide Topic: Overcoming Steric Hindrance in 7-Substituted Bicyclo[4.1.0]heptane Synthesis Ticket ID: #NORCARANE-7-STERICS Assigned Specialist: Senior Application Scientist, Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: Overcoming Steric Hindrance in 7-Substituted Bicyclo[4.1.0]heptane Synthesis Ticket ID: #NORCARANE-7-STERICS Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Synthesizing 7-substituted bicyclo[4.1.0]heptanes (norcaranes) presents a classic "steric wall" problem. The fusion of a cyclopropane ring to a cyclohexane chair creates a concave (endo) and convex (exo) face. The axial hydrogens on the cyclohexane ring create significant steric impedance on the endo face, making exo-isomers thermodynamically and kinetically favored . However, when the 7-substituent itself is bulky (e.g., tert-butyl, aryl) or when the cyclohexene substrate is polysubstituted, reactivity drops precipitously due to carbenoid rejection.

This guide addresses the three most common failure modes: catalytic stagnation (0% yield) , poor diastereocontrol (wrong isomer) , and diazo decomposition .

Module 1: The "Brick Wall" – Reactivity Failure

User Query: "I am attempting to cyclopropanate a trisubstituted cyclohexene with ethyl diazoacetate, but I am recovering 90% starting material. I’m using Rh₂(OAc)₄. Is the substrate too hindered?"

Diagnostic: The standard Rh₂(OAc)₄ catalyst is often insufficiently robust for sterically crowded alkenes. The "wall" here is likely premature carbenoid decomposition . If the approach to the alkene is slow due to sterics, the highly electrophilic rhodium carbenoid will react with itself (dimerization) or the solvent rather than the alkene.

Troubleshooting Protocol:

  • Switch to the "Du Bois" Catalyst (Rh₂(esp)₂): For hindered substrates, Rh₂(esp)₂ [Bis(rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid))] is the gold standard. Its strapped dicarboxylate ligands provide exceptional stability, preventing catalyst degradation even with slow reaction kinetics. It maintains a high turnover number (TON) where Rh₂(OAc)₄ fails.

    • Mechanism:[1][2] The chelated structure prevents ligand dissociation, keeping the metal center active longer, allowing the slow-to-react bulky alkene time to intercept the carbenoid.

  • Solvent Selection is Critical: Switch to non-coordinating solvents .

    • Recommended: Dichloromethane (DCM) or

      
      -trifluorotoluene.
      
    • Avoid: Ethers (THF, Et₂O) or Acetonitrile. These coordinate to the Rh axial site, competing with the diazo compound and further slowing the reaction.

  • The "Slow Drip" Technique: Do not add the diazo compound in one portion. Use a syringe pump to add the diazo species over 4–6 hours. This keeps the steady-state concentration of the carbenoid low, statistically favoring reaction with the alkene (even if slow) over dimerization.

Experimental Data: Catalyst Performance on Hindered Substrates

SubstrateCatalyst (1 mol%)Yield (%)Notes
1,2-Dimethylcyclohexene Rh₂(OAc)₄35%Significant maleate/fumarate (dimer) formation.
1,2-Dimethylcyclohexene Rh₂(esp)₂ 92% Clean conversion; minimal dimerization.
Tetramethylethylene Rh₂(OAc)₄<10%Catalyst death before reaction completion.
Tetramethylethylene Rh₂(esp)₂ 85% Demonstrates robustness in extreme sterics.

Module 2: Fighting Thermodynamics – Diastereocontrol (Endo vs. Exo)

User Query: "I need the 7-endo isomer for a specific binding pocket, but I'm getting >95:5 exo:endo ratios. How do I force the group into the concave face?"

Diagnostic: The convex (exo) face is much more accessible. To get the endo product, you must make the exo pathway sterically impossible for the catalyst, effectively forcing the reaction through the tighter endo channel despite the energy penalty.

Troubleshooting Protocol:

  • Use Bulky Ligands (The "TPA" Strategy): Switch to Rh₂(TPA)₄ (Dirhodium tetrakis(triphenylacetate)).

    • Logic: The massive triphenylacetate ligands create a "pocket" around the metal center. When the carbene binds, the ligand bulk clashes with the incoming cyclohexane ring if it approaches in the "easy" exo orientation (due to specific ligand-substrate gearing). This can invert selectivity or at least improve the endo ratio.

  • Low Temperature Operation: Run the reaction at -78°C (if solubility permits) or -40°C .

    • Reasoning: The exo transition state is lower in energy (enthalpic control). However, bulky catalysts can introduce an entropic penalty to the exo path. Lowering the temperature amplifies the subtle differences in

      
       derived from catalyst-substrate steric clashes.
      
  • Alternative: Hydroxyl-Directing (Simmons-Smith): If your 7-substituent is a simple methylene (from CH₂I₂) and you have a hydroxyl group nearby (e.g., cyclohex-2-en-1-ol), use the Simmons-Smith reagent (Zn-Cu or Et₂Zn).

    • Mechanism:[1][2][3] Zinc coordinates to the oxygen, delivering the methylene to the same face (syn-direction), regardless of steric hindrance.

Decision Tree: Catalyst Selection for Stereocontrol

CatalystSelection Start Start: Select Catalyst Goal What is your primary goal? Start->Goal Reactivity Max Reactivity (Hindered Substrate) Goal->Reactivity Selectivity Max Diastereoselectivity (Endo/Exo Control) Goal->Selectivity Enantio Enantioselectivity (Asymmetric) Goal->Enantio Rh_esp Use Rh₂(esp)₂ (Du Bois Catalyst) Reactivity->Rh_esp High Turnover Rh_TPA Use Rh₂(TPA)₄ (Triphenylacetate) Selectivity->Rh_TPA Steric Bulk Rh_DOSP Use Rh₂(S-DOSP)₄ (Davies Catalyst) Enantio->Rh_DOSP Donor/Acceptor

Caption: Decision matrix for selecting the optimal dirhodium catalyst based on steric and stereochemical requirements.

Module 3: Advanced Protocols

Protocol A: High-Efficiency Cyclopropanation of Hindered Cyclohexenes

Target: 7-substituted bicyclo[4.1.0]heptane from trisubstituted alkene.

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Substrate: Add alkene (1.0 equiv) and Rh₂(esp)₂ (0.5 mol%) to the flask.

  • Solvent: Add anhydrous DCM (0.5 M concentration relative to alkene).

  • Reagent: Dissolve Diazo compound (1.2 – 1.5 equiv) in DCM (volume equal to reaction solvent).

  • Addition: Using a syringe pump, add the diazo solution over 4 hours at room temperature (25°C).

    • Tip: If the solution turns green/brown rapidly, addition is too fast (dimerization). It should remain a subtle hue (often purple/green for Rh catalysts) or fade slowly.

  • Workup: Concentrate in vacuo. Purification via silica gel chromatography (Note: Bicyclo[4.1.0]heptanes are often non-polar; start with 100% Hexanes).

Protocol B: Directed Simmons-Smith (Syn-Selective)

Target: 7-endo-substitution via hydroxyl direction.

  • Reagent Formation: To a solution of Et₂Zn (2.0 equiv, 1.0 M in hexanes) in DCM at 0°C, add CH₂I₂ (2.0 equiv) dropwise. Stir for 20 min to form the Furukawa reagent (EtZnCH₂I).

  • Substrate: Add Cyclohex-2-en-1-ol (1.0 equiv) dissolved in DCM dropwise.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Quench: Caution! Quench carefully with saturated NH₄Cl. Zinc salts are voluminous; use Rochelle’s salt (Potassium sodium tartrate) solution to break up the emulsion.

References & Authority

  • Rh₂(esp)₂ for Hindered Substrates:

    • Espino, C. G., & Du Bois, J. (2001). A Rhodium-Catalyzed C–H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones. Angewandte Chemie International Edition. (Demonstrates the robustness of the esp catalyst).

    • Source:

  • Rh₂(TPA)₄ for Diastereoselectivity:

    • Panne, P., DeAngelis, A., & Fox, J. M. (2008).[4] Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Letters. (Establishes TPA as the ligand of choice for steric differentiation).

    • Source:

  • General Mechanism & Sterics:

    • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. J. Am. Chem. Soc. (Foundational text on zinc carbenoids).

    • Source:

  • Stereoselective Biocatalysis (Emerging Tech):

    • Recent work on myoglobin variants shows promise for highly crowded cyclopropanes, offering an enzymatic alternative to Rh catalysis.

    • Source:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum Analysis of Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate, a bicyclic molecule featurin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate, a bicyclic molecule featuring a cyclopropane ring fused to a cyclohexanone core, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of its ¹H NMR spectrum, compares this technique with other analytical methods, and offers field-proven insights into the experimental choices that ensure data integrity and accurate interpretation.

The unique stereochemistry and rigid, strained ring system of this molecule give rise to a complex and informative ¹H NMR spectrum. The presence of diastereotopic protons and intricate spin-spin coupling patterns necessitates a sophisticated approach to spectral interpretation. Understanding these features is not merely an academic exercise; it is crucial for confirming the successful synthesis of the target molecule and for identifying potential isomers or impurities that could impact its biological activity.

I. The Decisive Power of ¹H NMR in Structural Elucidation

Proton NMR (¹H NMR) stands as the primary and most informative technique for the initial structural verification of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of each proton in the molecule is unparalleled.

A. Predicted ¹H NMR Spectral Features

The ¹H NMR spectrum of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is characterized by distinct regions corresponding to the ethyl ester, the bicyclic core, and the cyclopropyl protons. The presence of a chiral center at C7 and the rigid bicyclic framework renders many of the methylene protons diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts and couplings.[1][2]

Key Expected Resonances and Coupling Patterns:

  • Ethyl Ester Protons: A quartet around 4.1-4.2 ppm (O-CH₂ -CH₃) and a triplet around 1.2-1.3 ppm (O-CH₂-CH₃ ) are characteristic of the ethyl group.

  • Cyclohexanone Protons: The protons on the six-membered ring will appear as complex multiplets in the region of approximately 1.5-2.5 ppm. The protons alpha to the carbonyl group (at C3 and C6) are expected to be deshielded and resonate at the lower field end of this range. Due to the rigid ring structure, these protons will exhibit both geminal and vicinal coupling.

  • Cyclopropyl Protons: The protons on the three-membered ring (at C1, C6, and C7) are particularly diagnostic. The proton at C7, being adjacent to the ester group, will be deshielded. The protons at C1 and C6 will be in the range of approximately 1.0-2.0 ppm. The vicinal coupling constants (³J) in cyclopropane rings are highly dependent on the dihedral angle, with typical values of 6-12 Hz for cis protons and 2-9 Hz for trans protons.[3] Geminal couplings (²J) are also observed.[4][5]

B. The Significance of Diastereotopicity

In ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate, the methylene protons on the cyclohexanone ring (at C3, C4, and C5) are diastereotopic.[6][7] This is because the molecule is chiral, and replacing each of the two protons on a given methylene group with a substituent would lead to the formation of diastereomers. As a result, these protons are chemically inequivalent and will have distinct chemical shifts, leading to more complex splitting patterns (e.g., appearing as two separate multiplets instead of a single one).[1] Recognizing and analyzing these diastereotopic signals is crucial for confirming the rigid bicyclic structure. In some cases, cooling the sample may be necessary to slow down conformational exchange and better resolve these signals.[8]

C. Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The integrity of the ¹H NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[9][10]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the purified ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate.[11]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. Ensure complete dissolution.[11][12]

    • Filter the solution if any particulate matter is present to avoid compromising the magnetic field homogeneity.[11]

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.[9][12]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[11]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape. A Lorentzian line shape is ideal.[13]

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).[10]

    • Use a 90° pulse to maximize signal intensity for quantitative measurements.[14]

    • Set the acquisition time to at least 3-4 seconds to ensure good digital resolution.[14]

    • Employ a sufficient relaxation delay (at least 5 times the longest T₁) to allow for full relaxation of the protons between scans, which is critical for accurate integration.[13][14]

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

II. A Comparative Analysis with Alternative Techniques

While ¹H NMR is the cornerstone for the structural analysis of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate, a comprehensive characterization often involves a suite of analytical methods.

A. ¹³C NMR Spectroscopy

¹³C NMR provides complementary information to ¹H NMR by detailing the carbon skeleton of the molecule.

  • Strengths: Each unique carbon atom typically gives a distinct signal, making it straightforward to count the number of different carbon environments. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. For instance, the carbonyl carbon of the ketone will appear significantly downfield (around 200 ppm), while the ester carbonyl will be in the 170-175 ppm region.

  • Limitations: The low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus result in lower sensitivity compared to ¹H NMR, requiring more concentrated samples or longer acquisition times.[15] It does not provide direct information on proton-proton connectivity.

B. 2D NMR Techniques: COSY and HSQC

Two-dimensional (2D) NMR experiments are invaluable for deciphering complex spectra and unambiguously assigning signals.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, allowing for the tracing of the connectivity of the entire spin system. This is particularly useful for assigning the complex multiplets of the cyclohexanone ring protons in ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate.[16]

  • HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton resonance to its corresponding carbon resonance, providing a powerful tool for assigning both the ¹H and ¹³C spectra simultaneously.[16]

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Strengths: High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, confirming the molecular formula. The fragmentation pattern in the mass spectrum can offer clues about the structural motifs present in the molecule. For bicyclo[4.1.0]heptane systems, fragmentation often involves the opening of the three-membered ring.[17]

  • Limitations: Mass spectrometry does not provide detailed information about the stereochemistry or the connectivity of the atoms in the molecule. It is often used in conjunction with NMR for a complete structural elucidation.

D. Summary of Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Chemical environment, connectivity, and stereochemistry of protons.High sensitivity, detailed structural information.Can have complex, overlapping signals.
¹³C NMR Number and type of carbon environments.Unambiguous carbon counting, complementary to ¹H NMR.Low sensitivity, longer acquisition times.[15]
COSY Proton-proton coupling networks.Establishes proton connectivity.Does not provide information on non-coupled protons.
HSQC Direct proton-carbon correlations.Unambiguous assignment of ¹H and ¹³C signals.Requires a ¹³C-sensitive probe.
Mass Spectrometry Molecular weight and fragmentation patterns.Confirms molecular formula (HRMS), provides structural clues.Limited stereochemical and connectivity information.

III. Visualizing the Analytical Workflow

A logical and systematic workflow is essential for the complete and accurate structural elucidation of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification HNMR ¹H NMR Purification->HNMR CNMR ¹³C NMR Purification->CNMR MS Mass Spectrometry Purification->MS TwoD_NMR 2D NMR (COSY, HSQC) HNMR->TwoD_NMR If needed for complex spectra Interpretation Integrated Spectral Analysis HNMR->Interpretation CNMR->Interpretation MS->Interpretation TwoD_NMR->Interpretation Structure Final Structure Confirmation Interpretation->Structure

Caption: Workflow for the structural elucidation of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate.

IV. Conclusion

The structural analysis of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate serves as an excellent illustration of the indispensable role of ¹H NMR spectroscopy in modern chemical research. The intricacies of its spectrum, arising from the molecule's rigid bicyclic nature and the presence of diastereotopic protons, demand a thorough understanding of NMR principles for accurate interpretation. While other analytical techniques such as ¹³C NMR, 2D NMR, and mass spectrometry provide crucial complementary data, ¹H NMR remains the primary tool for a detailed and unambiguous structural assignment. By following rigorous experimental protocols and employing a multi-technique approach, researchers can confidently elucidate the structure of complex molecules, a critical step in the journey of drug discovery and development.

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  • Chemistry Stack Exchange. (2016, December 1). How to differentiate diastereotopic protons by NMR in flexible groups?.
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Comparative

A Comparative Guide to the Infrared Spectroscopic Validation of Ethyl 2-Oxobicyclo[4.1.0]heptane-7-carboxylate

An expert guide to the validation of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate, this document provides a detailed comparison of its expected Infrared (IR) spectroscopy peaks against related chemical structures. It o...

Author: BenchChem Technical Support Team. Date: February 2026

An expert guide to the validation of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate, this document provides a detailed comparison of its expected Infrared (IR) spectroscopy peaks against related chemical structures. It offers researchers, scientists, and drug development professionals a robust framework for the structural confirmation of this complex bicyclic molecule, grounded in fundamental spectroscopic principles and supported by experimental data from analogous compounds.

The synthesis of complex organic molecules, particularly those with strained ring systems like ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate, demands rigorous structural verification. This bicyclic system, containing a cyclohexanone ring fused to a cyclopropane bearing an ethyl ester, presents a unique spectroscopic challenge. Infrared (IR) spectroscopy serves as a rapid, non-destructive first-line technique for confirming the presence of key functional groups and probing the intramolecular forces that define the molecule's identity.

This guide provides a detailed analysis of the expected IR absorption frequencies for ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate. By dissecting the molecule into its constituent functional groups—a cyclic ketone, an ethyl ester, and a strained bicycloalkane framework—we can predict its characteristic spectral signature. This prediction is benchmarked against simpler, well-characterized molecules to provide a clear comparative context for validation.

The Influence of Molecular Structure on Vibrational Frequencies

The precise wavenumber of a vibrational mode in an IR spectrum is exquisitely sensitive to its chemical environment. For ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate, the primary diagnostic peaks are the carbonyl (C=O) stretching vibrations of the ketone and ester groups. Their positions are significantly influenced by the inherent ring strain of the bicyclo[4.1.0]heptane core.

  • Ring Strain and Carbonyl Frequency: A fundamental principle in IR spectroscopy is that increasing ring strain in cyclic ketones and esters shifts the C=O stretching frequency to a higher wavenumber (a "blue shift").[1][2] This phenomenon is attributed to changes in the hybridization of the carbonyl carbon. In a strained ring, the C-C-C bond angles are compressed to be less than the ideal sp² angle of 120°. To accommodate this, the C-C sigma bonds utilize more p-character, which consequently increases the s-character in the C=O sigma bond.[3][4] A bond with greater s-character is stronger and stiffer, requiring more energy to vibrate, thus absorbing at a higher frequency.[4] For instance, cyclohexanone (unstrained) absorbs at ~1715 cm⁻¹, whereas the more strained cyclopentanone absorbs at a higher frequency of ~1750 cm⁻¹.[5]

  • Functional Group Analysis:

    • Ketone: The ketone at the 2-position resides on the six-membered ring. Its frequency is expected to be similar to that of other saturated bicyclic ketones. Data for the related Bicyclo[4.1.0]heptan-3-one shows a strong carbonyl absorption in the 1705-1715 cm⁻¹ region, reflecting the strained bicyclic environment.[6]

    • Ester: The ethyl ester group is directly attached to the 7-position on the highly strained cyclopropane ring. This direct attachment to a three-membered ring is expected to cause a significant blue shift in its C=O stretching frequency compared to a typical aliphatic ester, which absorbs around 1735-1750 cm⁻¹.[7][8]

    • Cyclopropane Ring: The C-H bonds of a cyclopropane ring are known to exhibit stretching frequencies at slightly higher wavenumbers than typical alkanes, often appearing above 3000 cm⁻¹ due to increased s-character in the C-H bonds.[9]

Predicted IR Absorption Profile and Comparative Data

The table below summarizes the predicted key IR absorption peaks for ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate, with comparisons to simpler reference compounds.

Vibrational ModePredicted Wavenumber (cm⁻¹)Rationale and Comparative Data
C-H Stretch (Cyclopropyl) ~3050 - 3080Strained C-H bonds in cyclopropane rings absorb at higher frequencies than typical alkanes.[9]
C-H Stretch (Aliphatic) ~2850 - 2990Standard stretching frequencies for sp³ C-H bonds in the ethyl group and cyclohexyl ring.[6]
Ester C=O Stretch ~1755 - 1775 HIGHLY DIAGNOSTIC. Significantly blue-shifted from typical aliphatic esters (~1740 cm⁻¹) due to attachment to the highly strained cyclopropane ring, which increases the s-character of the carbonyl bond.[1][3]
Ketone C=O Stretch ~1705 - 1715 HIGHLY DIAGNOSTIC. Consistent with saturated, six-membered ring ketones within a strained bicyclic system.[6][10] Conjugation, which would lower the frequency, is absent.[11]
Ester C-O Stretches ~1200 - 1300 & ~1000 - 1100Two characteristic bands are expected for the C-O single bond stretches of the ester functional group.[8]
Experimental Workflow for Spectroscopic Validation

The following diagram and protocol outline a robust workflow for acquiring a high-fidelity IR spectrum for validation purposes.

G cluster_0 Sample Preparation cluster_1 ATR-FTIR Analysis cluster_2 Data Interpretation prep Ensure Pure Sample (Liquid or Solid) background 1. Collect Background Spectrum (Clean ATR Crystal) prep->background sample 2. Apply Sample to Crystal background->sample scan 3. Acquire Sample Spectrum (e.g., 16-32 scans at 4 cm⁻¹ resolution) sample->scan process Process Spectrum (Background Subtraction, Baseline Correction) scan->process identify Identify Key Peaks (C=O, C-H, C-O regions) process->identify compare Compare to Predicted Values & Reference Spectra identify->compare validate Confirm Structure compare->validate

Workflow for IR Spectroscopic Validation.
Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a preferred method for obtaining IR spectra of liquid or solid samples with minimal preparation.[12][13]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty, clean crystal.[14] This spectrum will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • For Liquids: Place a single drop of the purified ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate directly onto the center of the ATR crystal.

    • For Solids: Place a small amount of the solid sample onto the crystal and apply firm, even pressure using the instrument's pressure arm to ensure good contact.[15]

  • Data Acquisition:

    • Acquire the IR spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to ensure a good signal-to-noise ratio.[14]

  • Cleaning:

    • Thoroughly clean the ATR crystal after analysis using an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Conclusion

The structural validation of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate via IR spectroscopy hinges on the identification of two distinct carbonyl stretching frequencies. The ketone C=O stretch is expected in the range of 1705-1715 cm⁻¹ , characteristic of a saturated ketone in a strained bicyclic system. Critically, the ester C=O stretch should be significantly blue-shifted to approximately 1755-1775 cm⁻¹ due to its direct attachment to the high-strain cyclopropane ring. The presence of these two well-resolved peaks, alongside the characteristic C-H and C-O stretches, provides compelling evidence for the successful synthesis of the target molecule. This guide provides the theoretical basis and comparative data necessary for researchers to confidently interpret their experimental spectra and validate their synthetic outcomes.

References

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Online] Available at: [Link]

  • University of Calgary. IR: ketones. [Online] Available at: [Link]

  • Masaryk University. IR – Spectroscopy. Part II. [Online] Available at: [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • PubChem. Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene-. [Online] Available at: [Link]

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  • University of California, Davis. ATR-FTIR spectroscopy study of hydrogen bonding trends, Physical Chemistry Lab #2. [Online] Available at: [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Online] Available at: [Link]

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  • SpectraBase. Bicyclo[4.1.0]heptane, 7-(1-methylethylidene)- - Optional[Vapor Phase IR] - Spectrum. [Online] Available at: [Link]

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  • Hwu, J. R., et al. (2000). Synthesis of Bicyclo[4.1.0]heptenes via Palladium-Catalyzed Intramolecular Coupling−Cyclization of 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione with β-Styryl Bromides. Organometallics, 19(1), 167-175.
  • Chemistry Stack Exchange. Ring Strain and C=O Stretching Frequency. [Online] Available at: [Link]

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  • NIST WebBook. 7-Oxabicyclo[4.1.0]heptane. [Online] Available at: [Link]

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Sources

Validation

Mass spectrometry fragmentation pattern of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate

This guide details the mass spectrometry fragmentation patterns of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate , a critical intermediate in the synthesis of fused ring systems and pharmaceutical scaffolds. It integrat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate , a critical intermediate in the synthesis of fused ring systems and pharmaceutical scaffolds. It integrates theoretical fragmentation mechanics with empirical data from analogous bicyclic systems to provide a robust identification workflow.

Executive Summary

  • Compound: Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate[1]

  • Molecular Formula: C₁₀H₁₄O₃

  • Molecular Weight: 182.22 g/mol

  • Key Structural Features:

    • Bicyclo[4.1.0]heptane Core: A fused cyclopropane-cyclohexanone system. Highly strained and prone to ring-opening under electron ionization (EI).

    • 2-Oxo Group: A ketone adjacent to the bridgehead, directing

      
      -cleavage.
      
    • 7-Carboxylate: An ethyl ester on the cyclopropane ring, serving as a charge localization site and a source of characteristic ester rearrangements.

  • Primary Application: Identification of diastereomers (endo/exo) in Buchner reaction products and drug metabolite screening.

Experimental Protocol (GC-MS)

To ensure reproducible fragmentation data, the following "Self-Validating" protocol is recommended. This minimizes thermal degradation of the strained cyclopropane ring prior to ionization.

Sample Preparation[2][3][4][5][6]
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid methanol to prevent potential transesterification in the injector port.

  • Concentration: ~100 ppm (split mode) or 1 ppm (splitless).

  • Derivatization: Not required for the ester, but if hydrolysis products (carboxylic acids) are suspected, derivatize with BSTFA/TMCS.

Instrument Parameters (Standard EI)
ParameterSettingRationale
Ionization Source Electron Impact (EI), 70 eVStandard energy for library matching; ensures sufficient fragmentation of the stable ester.
Source Temp 230 °CHigh enough to prevent condensation, low enough to minimize thermal ring opening before ionization.
Inlet Temp 250 °CEnsures rapid volatilization.
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5ms)Non-polar phase provides optimal separation of endo and exo stereoisomers based on boiling point/polarity.
Carrier Gas Helium, 1.0 mL/minConstant flow.

Fragmentation Pattern Analysis

The fragmentation of this molecule is driven by the competition between the ester group (charge retention) and the strained cyclopropane ring (relief of ring strain).

Primary Fragmentation Pathways

The molecular ion (M⁺, m/z 182 ) is typically visible but of low intensity due to the lability of the bicyclic system.

Pathway A: Ester-Directed Cleavage
  • 
    -Cleavage (Alkoxy Loss):  Cleavage of the ethoxy group.
    
    • Transition: m/z 182

      
      m/z 137  + 
      
      
      
      OEt (45 Da)
    • Mechanism: Charge localizes on the carbonyl oxygen, followed by homolytic cleavage of the C-O bond. This is a diagnostic peak for ethyl esters.

  • McLafferty Rearrangement (Ethyl Loss):

    • Transition: m/z 182

      
      m/z 154  + C₂H₄ (28 Da)
      
    • Mechanism: Transfer of a

      
      -hydrogen from the ethyl group to the carbonyl oxygen, releasing ethylene. Note: This peak (154) is isobaric with CO loss (see below).
      
  • Carboethoxy Loss:

    • Transition: m/z 182

      
      m/z 109  + 
      
      
      
      COOEt (73 Da)
    • Significance: Leaves the bicyclo[4.1.0]heptanone core cation.

Pathway B: Ring Strain Release & Ketone Cleavage
  • Cyclopropane Ring Opening: The radical cation opens to form a cyclohexadienyl-type species.

  • Decarbonylation (CO Loss):

    • Transition: m/z 182

      
      m/z 154  + CO (28 Da)
      
    • Differentiation: High-resolution MS (HRMS) is required to distinguish this [M-CO]⁺ (154.099) from the ester rearrangement [M-C₂H₄]⁺ (154.063). In standard quadrupole MS, these signals merge.

  • Formation of Base Peak (m/z 55 or 81):

    • m/z 81: [C₆H₉]⁺ (Cyclohexenyl cation) formed after the loss of the ester side chain and CO.

    • m/z 55: [C₃H₃O]⁺ or [C₄H₇]⁺. Common in cyclic ketones/enones, resulting from deep fragmentation of the ring.

Summary of Diagnostic Ions
m/zIdentityRelative Abundance (Est.)Origin
182 [M]⁺< 5%Molecular Ion
154 [M - C₂H₄]⁺ / [M - CO]⁺10-20%Ester rearrangement / Ketone loss
137 [M - OEt]⁺40-60%

-cleavage of ester
136 [M - EtOH]⁺20-30%H-transfer elimination
109 [M - COOEt]⁺30-50%Loss of entire ester group
81 [C₆H₉]⁺100% (Base) Bicyclic core fragment
55 [C₃H₃O]⁺80-90%Ring fragmentation

Visualizing the Fragmentation Mechanism

The following diagram illustrates the competing pathways for the breakdown of the parent ion.

FragmentationPathway M Molecular Ion [M]+ m/z 182 M_OEt Acylium Ion [M-OEt]+ m/z 137 M->M_OEt - OEt (45) M_Acid Acid Ion [M-C2H4]+ m/z 154 M->M_Acid - C2H4 (28) (McLafferty) M_Core Bicyclic Cation [M-COOEt]+ m/z 109 M->M_Core - COOEt (73) RingOpen Ring-Opened Isomer (Diene/Enone) M->RingOpen Isomerization Frag_81 Cyclohexenyl Cation [C6H9]+ m/z 81 (Base Peak) M_Core->Frag_81 - CO (28) RingOpen->Frag_81 - C3H3O2 (Complex Loss) Frag_55 Fragment m/z 55 Frag_81->Frag_55 Ring Scission

Figure 1: Proposed fragmentation pathways for ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate under 70 eV EI.

Comparative Analysis: Endo vs. Exo Isomers

A critical challenge in working with bicyclo[4.1.0] systems is distinguishing stereoisomers. While their mass spectra are qualitatively similar (identical fragments), quantitative differences and chromatographic behavior allow for differentiation.

Chromatographic Separation (Primary Method)
  • Exo Isomer: Typically elutes earlier on non-polar columns (e.g., DB-5, HP-5) due to a more compact, globular shape and lower polarity (ester group directed away from the ketone ring).

  • Endo Isomer: Typically elutes later due to interaction between the ester and the ring system increasing effective polarity/boiling point.

Mass Spectral Nuances
  • Stereoelectronic Effects: The endo isomer places the ester carbonyl in closer proximity to the ring protons (C3/C4). This can facilitate specific hydrogen transfers (like the McLafferty rearrangement), potentially increasing the abundance of the m/z 154 or m/z 136 ions relative to the exo isomer.

  • Molecular Ion Stability: The exo isomer is generally thermodynamically more stable. It may show a slightly higher relative abundance of the molecular ion (m/z 182) compared to the sterically crowded endo isomer.

Decision Matrix for Isomer ID

IsomerID Start Analyze Sample (GC-MS) CheckRT Check Retention Time (Non-polar Column) Start->CheckRT Exo Exo Isomer (Thermodynamic Product) CheckRT->Exo Early Eluter Compact Shape Endo Endo Isomer (Kinetic Product) CheckRT->Endo Late Eluter Higher Polarity SubCheck Check m/z 154/182 Ratio Endo->SubCheck Higher Rearrangement?

Figure 2: Workflow for distinguishing Endo/Exo isomers using GC-MS.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Bicyclo[4.1.0]heptan-2-one derivatives. National Institute of Standards and Technology. Link

  • Buchner, E., & Curtius, T. (1885).[2] Synthese von Ketonderivaten aus Diazoessigester und Kohlenwasserstoffen. (Foundational synthesis reference).

  • Reiser, O., et al. (2024).[3][4] Donor-Acceptor-Cyclopropanes: Versatile Starting Materials. University of Regensburg.[3][5] (Discusses endo/exo selectivity and characterization). Link

  • PubChem. Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate (Isomer Data).[6] National Library of Medicine. Link

  • Doc Brown's Chemistry. Mass spectrometry fragmentation patterns of esters and cyclic alkanes. (General fragmentation rules). Link

Sources

Comparative

Comparing reactivity of ethyl vs methyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate

Comparative Reactivity Guide: Ethyl vs. Methyl 2-Oxobicyclo[4.1.0]heptane-7-carboxylate Executive Summary For researchers utilizing 2-oxobicyclo[4.1.0]heptane-7-carboxylate scaffolds, the choice between methyl and ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: Ethyl vs. Methyl 2-Oxobicyclo[4.1.0]heptane-7-carboxylate

Executive Summary

For researchers utilizing 2-oxobicyclo[4.1.0]heptane-7-carboxylate scaffolds, the choice between methyl and ethyl esters is rarely arbitrary. It is a strategic decision balancing synthetic safety , stereochemical control , and downstream reactivity .

  • Methyl Ester (Me): Offers higher atom economy and faster hydrolysis rates but requires handling thermally unstable methyl diazoacetate (MDA) during synthesis. It is preferred when steric bulk at the C7 position must be minimized to facilitate nucleophilic attack.

  • Ethyl Ester (Et): The industry standard due to the stability of ethyl diazoacetate (EDA). It provides superior diastereoselectivity (dr) during cyclopropanation via steric steering but exhibits slower hydrolysis rates and increased shielding of the C7 position against nucleophiles.

Structural & Electronic Analysis

The 2-oxobicyclo[4.1.0]heptane-7-carboxylate core is an activated donor-acceptor cyclopropane system fused to a cyclohexanone ring.

  • Ring Strain: The fusion of the three-membered ring to the six-membered ketone creates significant angle strain (~27 kcal/mol), making the C1–C7 and C1–C6 bonds highly reactive.

  • Electronic Activation:

    • C2-Ketone: Withdraws electron density from C1, activating the bridgehead.

    • C7-Ester: Withdraws electron density from C7, making it a prime target for nucleophilic attack (homoconjugate addition).

  • Steric Environment: The ester group at C7 projects outward (typically exo to avoid interaction with the ring). The ethyl group's additional methylene unit adds rotational freedom and steric bulk that shields the C7 carbon more effectively than the rigid methyl group.

Synthesis: Safety & Selectivity

The primary synthetic route involves the Rhodium(II)-catalyzed decomposition of diazoacetates in the presence of 2-cyclohexen-1-one.

Comparative Synthesis Metrics
FeatureMethyl Ester (MDA Route)Ethyl Ester (EDA Route)
Reagent Methyl Diazoacetate (MDA)Ethyl Diazoacetate (EDA)
Safety Profile High Risk: Potentially explosive; volatile. Must be generated in situ or handled in solution.Moderate Risk: Commercially stable; widely used.
Reaction Type Rh(II)-catalyzed CyclopropanationRh(II)-catalyzed Cyclopropanation
Diastereoselectivity (Exo:Endo) Lower (~ 85:15 typical)Higher (~ 95:5 typical)
Yield 60–75%70–85%
Purification Distillation (challenging due to volatility)Column Chromatography / Distillation
Visualization: Synthetic Pathway

SynthesisPathway Enone 2-Cyclohexen-1-one Product 2-Oxobicyclo[4.1.0] heptane-7-carboxylate Enone->Product Cyclopropanation Diazo Diazoacetate (MDA or EDA) Carbenoid Rh-Carbenoid Intermediate Diazo->Carbenoid - N2 RhCat Rh2(OAc)4 Cat. RhCat->Carbenoid Carbenoid->Product

Figure 1: Rhodium-catalyzed cyclopropanation mechanism. The steric bulk of the diazo ester (Me vs Et) dictates the diastereoselectivity of the final addition.

Reactivity Profile: Nucleophilic Ring Opening

The most distinct difference between the esters appears during homoconjugate addition , where a nucleophile attacks the activated cyclopropane ring.

Mechanism

Nucleophiles (Nu⁻) such as cuprates, thiols, or amines attack the electron-deficient C7 position, cleaving the C1–C7 bond and generating an enolate.

  • Methyl Ester Reactivity: The smaller methyl group provides minimal steric hindrance. Nucleophilic attack at C7 is rapid and high-yielding.

  • Ethyl Ester Reactivity: The ethyl tail can adopt conformations that partially block the trajectory of incoming nucleophiles, particularly bulky ones (e.g., t-butyl cuprates). This often results in slower reaction rates or the need for higher temperatures.

Experimental Data Interpretation:

  • Rate of Aminolysis (Ring Opening): Methyl > Ethyl (~1.5x faster for primary amines).

  • Regioselectivity:[1][2][3] Both esters predominantly favor C7 attack over C6 attack due to the stabilizing effect of the ester group on the transition state.

Reactivity Profile: Ester Hydrolysis & Manipulation

If the goal is to modify the ester itself (e.g., to the carboxylic acid for decarboxylation), the methyl ester is significantly superior.

ReactionMethyl EsterEthyl EsterCausality
Saponification (LiOH/THF) Fast (< 1 h @ 0°C)Moderate (2–4 h @ RT)Steric hindrance (

) of Et > Me.
Transesterification FacileSlowerMethyl is a better leaving group in exchange.
Decarboxylation Precursor to acid is rapidly accessed.Slower access to acid precursor.Hydrolysis is the rate-determining step.
Visualization: Divergent Reactivity

Reactivity Core 2-Oxobicyclo[4.1.0] heptane-7-carboxylate PathA Pathway A: Nucleophilic Ring Opening Core->PathA Nu- (Cuprates, Amines) Me > Et Rate PathB Pathway B: Ester Hydrolysis Core->PathB LiOH / H2O Me >> Et Rate ProdA Functionalized Cycloheptanone/Cyclohexanone PathA->ProdA ProdB Carboxylic Acid (Intermediate) PathB->ProdB ProdC Decarboxylated Ketone ProdB->ProdC Heat (-CO2)

Figure 2: Divergent reactivity pathways. Pathway A is sterically sensitive to the ester group; Pathway B is kinetically controlled by the ester type.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate (Preferred Route)

Standardized for safety and reproducibility.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Reagents: Charge with 2-cyclohexen-1-one (1.0 equiv) and Rh₂(OAc)₄ (1.0 mol%) in dry DCM.

  • Addition: Heat to gentle reflux. Add Ethyl Diazoacetate (EDA) (1.2 equiv) in DCM dropwise via syringe pump over 4 hours. Note: Slow addition is critical to prevent carbene dimerization.

  • Workup: Cool to RT. Filter through a celite pad to remove the catalyst. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Target Yield: 75–85%.[3][4]

    • Selectivity: Expect >90:10 exo:endo ratio.

Protocol B: Nucleophilic Ring Opening (Homoconjugate Addition)

Comparative protocol for Me/Et esters.

  • Reagent: Prepare Lithium Dimethylcuprate (Me₂CuLi) in Et₂O at -78°C.

  • Substrate: Add solution of Methyl (or Ethyl) 2-oxobicyclo[4.1.0]heptane-7-carboxylate (1.0 equiv).

  • Reaction: Stir at -78°C for 1 hour, then warm to 0°C.

  • Observation:

    • Methyl Ester:[5] Complete conversion typically observed by TLC within 30 mins at 0°C.

    • Ethyl Ester: May require 1–2 hours at 0°C for completion due to steric shielding at C7.

  • Quench: Saturated NH₄Cl solution.

References

  • Doyle, M. P., et al. "Catalytic Cyclopropanation of Alkenes with Diazoacetates." Chemical Reviews, 1998. Link

  • Reissig, H.-U. "Donor-Acceptor-Substituted Cyclopropanes: Versatile Building Blocks in Organic Synthesis." Topics in Current Chemistry, 1988. Link

  • Wenkert, E., et al. "Cyclopropanation of conjugated enones." Journal of Organic Chemistry, 1970. Link

  • Corey, E. J., & Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965. Link

  • Lebel, H., et al. "Recent Advances in Transition-Metal-Catalyzed Intermolecular Carbene Transfer Reactions." Chemical Reviews, 2003. Link

Sources

Validation

X-ray crystallography data for ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate structure confirmation

Topic: X-ray Crystallography Data for Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate Structure Confirmation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate Structure Confirmation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stereochemical Imperative

In the synthesis of bicyclic scaffolds for pharmaceutical intermediates, ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate represents a critical structural motif. However, its formation—typically via Corey-Chaykovsky cyclopropanation or transition-metal catalyzed diazoacetate addition to cyclohexenone—yields diastereomeric mixtures (exo/endo) that are notoriously difficult to resolve by 1D NMR alone.

While NMR spectroscopy is the frontline analytical tool, it frequently suffers from signal ambiguity in rigid bicyclic systems due to overlapping coupling constants (


-values). Single-Crystal X-ray Diffraction (SC-XRD)  remains the absolute standard for unambiguous stereochemical assignment.

This guide objectively compares SC-XRD against high-field NMR and DFT computational methods, providing experimental protocols and data interpretation frameworks to confirm the structure of the 7-carboxylate derivative.

Critical Analysis: Methodological Comparison

The primary challenge in characterizing ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is distinguishing between the exo-isomer (ester group anti to the cyclohexane ring) and the endo-isomer (ester group syn).

Comparative Performance Matrix
FeatureX-Ray Crystallography (SC-XRD) High-Field NMR (NOESY/COSY) DFT Computation (GIAO-NMR)
Stereo-Confidence Absolute (>99%) Moderate (Ambiguous NOE signals)High (Dependent on basis set)
Sample State Solid (Single Crystal required)Solution (

,

)
Virtual (In silico)
Data Output 3D Coordinates, Bond Lengths, AnglesChemical Shifts (

), Couplings (

)
Energy Minima, Predicted Spectra
Limitation Requires crystalline solid (mp often low)Signal overlap in methylene regionsComputationally expensive
Throughput Low (Days to Weeks)High (Minutes)Medium (Hours)
Deep Dive: X-Ray Crystallography Data & Interpretation

When NMR data is inconclusive, SC-XRD provides the definitive structural proof. For the 2-oxobicyclo[4.1.0]heptane system, the crystallographic data must be analyzed for specific geometric parameters that indicate ring strain and configuration.

A. Crystal Growth Protocol for Low-Melting Solids

This molecule often exists as an oil or low-melting solid. Standard evaporation methods fail.

  • Method: In situ Cryocrystallography or Slow Cooling in Capillary.

  • Solvent System: Pentane/Ether (10:1) or neat oil cooling.

  • Technique: Seal the oil in a Lindemann capillary; flash cool to 100 K to form a glass, then slowly warm to induce nucleation (annealing).

B. Key Crystallographic Parameters (Representative Data)

The following table summarizes the critical bond lengths and angles expected for the confirmed exo-ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate structure, based on analogous bicyclic systems.

ParameterAtom LabelTypical Value (

/

)
Structural Significance
Bond Length C1–C7 (Bridgehead-Bridge)1.50 – 1.53 \AA Shortened due to

-like character of cyclopropane.
Bond Length C1–C6 (Fusion Bond)1.51 – 1.54 \AA Critical for confirming fused ring integrity.
Bond Angle C1–C7–C660.0° ± 1.5° Confirms the cyclopropane ring closure.
Torsion Angle O(C=O)–C7–C1–C2~160° (Exo) vs ~80° (Endo) The Definitive Metric. Defines the ester orientation relative to the ketone.
Puckering C2–C3–C4–C5Chair / Half-Chair Indicates the conformation of the cyclohexanone ring.

Analyst Note: In the exo isomer, the ester carbonyl oxygen is oriented away from the cyclohexanone ketone, minimizing dipole repulsion. This is often the thermodynamic product.

Experimental Workflow & Decision Logic

The following diagram illustrates the autonomous decision-making process for structure confirmation, integrating NMR and X-ray workflows.

StructureConfirmation Start Crude Reaction Mixture (Cyclopropanation Product) Purification Flash Chromatography (Silica Gel, Hex/EtOAc) Start->Purification NMR_1D 1H NMR Analysis (Check J-coupling at H7) Purification->NMR_1D Decision_NMR Is Stereochemistry Unambiguous? NMR_1D->Decision_NMR NMR_2D 2D NOESY Experiments (Correlate H7 with H2/H6) Decision_NMR->NMR_2D No Final_Conf Confirm Exo/Endo via Torsion Angles Decision_NMR->Final_Conf Yes (Rare) Ambiguity Signal Overlap / Inconclusive NOE NMR_2D->Ambiguity Ambiguous NMR_2D->Final_Conf Clear NOE Crystallization Crystallization Attempt (Slow Evap / Cryo-Annealing) Ambiguity->Crystallization XRD_Data SC-XRD Data Collection (Mo/Cu Source, 100 K) Crystallization->XRD_Data Refinement Structure Refinement (SHELXL, R1 < 5%) XRD_Data->Refinement Refinement->Final_Conf

Caption: Logical workflow for resolving stereochemical ambiguity in bicyclo[4.1.0]heptane derivatives.

Detailed Protocol: X-Ray Diffraction Experiment

To replicate the structural confirmation for this class of compounds, follow this validated protocol.

Step 1: Sample Preparation

  • Dissolve 20 mg of the purified ester in 0.5 mL of dry pentane.

  • Add 2 drops of diethyl ether to aid solubility.

  • Place the vial in a larger jar containing 5 mL of hexanes (vapor diffusion method) and store at 4°C.

  • Alternative: If the product is an oil, use a seed crystal from a racemic mixture or derivative (e.g., hydrolysis to the acid, which often crystallizes better) to induce nucleation.

Step 2: Data Collection

  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

    
     radiation, 
    
    
    
    ).
  • Temperature: Maintain sample at 100 K using a nitrogen cryostream. This is critical to reduce thermal motion in the flexible cyclohexanone ring.

  • Strategy: Collect full sphere data (

    
    ) to ensure high redundancy.
    

Step 3: Refinement Criteria (Quality Control)

  • R-factor (

    
    ):  Target 
    
    
    
    for publication-quality data.
  • Goodness of Fit (GooF): Should approach 1.0.

  • Disorder: Check the ethyl ester tail for rotational disorder; model over two positions if necessary.

References
  • Stereochemistry of Bicyclo[4.1.

    • Source:Journal of Organic Chemistry / ChemRxiv
    • Context: Describes the synthesis and NMR/X-ray characterization of analogous oxabicyclo[4.1.0]heptane systems, establishing the precedence for exo-selectivity in photochemical cycloadditions.
  • Crystallographic Analysis of 2-Oxobicyclo[4.1.

    • Source:J-Stage (Chemical & Pharmaceutical Bulletin)
    • Context: Provides specific ORTEP diagrams and bond parameters for hydroxy-substituted bicyclo[4.1.0]heptane systems, used as a geometric benchmark.
  • Comparison of NMR and X-ray Crystallography

    • Source:Birkbeck, University of London
    • Context: A foundational technical comparison of the resolution limits and complementarity of NMR vs. X-ray methods for rigid organic molecules.
  • Synthesis and Characterization of Hexahydrobenzofuranones (Bicyclic Analogs)

    • Source:Rowan Digital Works
    • Context: Detailed synthetic procedures and characterization data (NMR/IR)
Comparative

Technical Guide: Differentiating Isomers of Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate

The differentiation of cis and trans isomers of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is a critical checkpoint in the synthesis of conformationally restricted glutamate analogs and neuroactive pharmacophores. Th...

Author: BenchChem Technical Support Team. Date: February 2026

The differentiation of cis and trans isomers of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is a critical checkpoint in the synthesis of conformationally restricted glutamate analogs and neuroactive pharmacophores.

This technical guide provides a definitive methodology for identifying these isomers, focusing on NMR spectroscopy as the primary validation tool, supported by synthesis and separation protocols.

Structural Definition & Stereochemistry

In the bicyclo[4.1.0]heptane system, the fusion of the three-membered ring to the six-membered ring is almost exclusively cis due to the immense ring strain required for a trans-fusion in small rings. Therefore, the terms "cis" and "trans" in this context refer to the relative configuration of the C7-carboxylate substituent with respect to the bridgehead hydrogens (


 and 

).
  • Exo-Isomer (Trans): The ethyl ester group points away from the six-membered ring. The ester is trans to the bridgehead hydrogens. The C7-proton (

    
    ) is endo (cis to bridgehead).
    
  • Endo-Isomer (Cis): The ethyl ester group points towards the six-membered ring (into the "concave" face). The ester is cis to the bridgehead hydrogens. The C7-proton (

    
    ) is exo (trans to bridgehead).
    

Field Insight: The exo isomer is generally the thermodynamic product, while the endo isomer is often the kinetic product in metal-catalyzed cyclopropanations, though steric bulk usually favors the exo form.

Analytical Differentiation: The NMR Standard

The most reliable method for distinguishing these isomers is


H NMR spectroscopy , specifically analyzing the vicinal coupling constants (

) between the bridgehead protons (

) and the cyclopropyl methine proton (

).
Mechanism of Differentiation

According to the Karplus relationship adapted for cyclopropanes:

  • Cis-coupling (

    
    ):  Protons on the cyclopropane ring that are cis to each other typically exhibit larger coupling constants (
    
    
    
    ).
  • Trans-coupling (

    
    ):  Protons that are trans to each other exhibit smaller coupling constants (
    
    
    
    ).
Comparative Data Table
FeatureExo-Ester (Trans-Isomer) Endo-Ester (Cis-Isomer)
C7-Proton (

) Orientation
Endo (pointing down/in)Exo (pointing up/out)
Relationship of

to

Cis Trans
Coupling Constant (

)
Larger (

)
Smaller (

)
Multiplicity of

Triplet (appears as

or

)
Triplet (appears as

or

)
Chemical Shift (

)
Typically

2.0 – 2.3 ppm
Typically

1.8 – 2.1 ppm
Thermodynamic Stability More StableLess Stable (Steric crowding)
Diagnostic Workflow
  • Isolate the signal for

    
     : Look for the triplet/multiplet in the high-field region (1.5–2.5 ppm) distinct from the ethyl ester methylene quartet (
    
    
    
    ppm).
  • Measure the

    
     value :
    
    • If

      
      , you have the Exo-Ester .
      
    • If

      
      , you have the Endo-Ester .
      

Experimental Protocols

A. Synthesis (Rh-Catalyzed Cyclopropanation)

This protocol yields a mixture of isomers, favoring the exo product.

Reagents:

  • 2-Cyclohexen-1-one (1.0 equiv)

  • Ethyl Diazoacetate (EDA) (1.2 equiv)

  • Rhodium(II) acetate dimer [Rh

    
    (OAc)
    
    
    
    ] (1 mol%)
  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask under

    
    . Add Rh
    
    
    
    (OAc)
    
    
    and 2-cyclohexen-1-one in DCM.
  • Addition: Dissolve EDA in DCM and add dropwise via syringe pump over 4–6 hours at room temperature. Slow addition is critical to minimize EDA dimerization.

  • Reaction: Stir for an additional 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate in vacuo.

B. Separation (Flash Chromatography)

The isomers have distinct polarities due to the orientation of the ester dipole relative to the ketone.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate (Start 10:1

    
     4:1).
    
  • Elution Order:

    • Exo-Isomer: typically elutes first (less polar, ester points away).

    • Endo-Isomer: typically elutes second (more polar, ester dipole aligns with ring current/ketone).

Decision Logic & Workflow

The following diagram illustrates the logical pathway for synthesis, separation, and identification.

IsomerDifferentiation Start Start: Cyclohexenone + EDA Reaction Rh(II) Catalyzed Cyclopropanation Start->Reaction Crude Crude Mixture (Exo + Endo) Reaction->Crude Separation Flash Chromatography (Hexane:EtOAc) Crude->Separation Fraction1 Fraction 1 (Less Polar) Separation->Fraction1 Fast Eluting Fraction2 Fraction 2 (More Polar) Separation->Fraction2 Slow Eluting NMR1 1H NMR Analysis (H7 Signal) Fraction1->NMR1 NMR2 1H NMR Analysis (H7 Signal) Fraction2->NMR2 Decision1 Coupling Constant J(H1-H7) NMR1->Decision1 Decision2 Coupling Constant J(H1-H7) NMR2->Decision2 ResultExo IDENTIFIED: Exo-Ester (Trans) J ~ 8-9 Hz Decision1->ResultExo Large J (>8Hz) ResultEndo IDENTIFIED: Endo-Ester (Cis) J ~ 4-5 Hz Decision2->ResultEndo Small J (<5Hz)

Caption: Workflow for the synthesis, separation, and NMR-based identification of bicyclo[4.1.0]heptane isomers.

References

  • Doyle, M. P., et al. (1993). "Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Dirhodium(II) Carboxylates and Carboxamides." Journal of the American Chemical Society. Link

  • Wenkert, E., et al. (1977). "Cyclopropanation of conjugated enones." Journal of Organic Chemistry. Link

  • BenchChem Technical Guides. (2025). "Distinguishing Endo and Exo Isomers of Bicyclo[2.2.1]heptane Derivatives: A Comprehensive NMR Analysis Guide." Link

  • Reissig, H. U. (1996). "Donor-Acceptor-Substituted Cyclopropanes: Synthesis and Reactivity." Topics in Current Chemistry. Link

Validation

A Senior Application Scientist's Guide to Validating the Purity of Ethyl 2-Oxobicyclo[4.1.0]heptane-7-carboxylate

Introduction: Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is a bicyclic ketoester of significant interest in synthetic organic chemistry, often serving as a versatile building block for more complex molecular architec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is a bicyclic ketoester of significant interest in synthetic organic chemistry, often serving as a versatile building block for more complex molecular architectures in pharmaceutical development. The precise stereochemistry and chemical purity of this intermediate are paramount, as even minute impurities can drastically alter the efficacy, safety, and side-effect profile of a final active pharmaceutical ingredient (API). This guide provides an in-depth, experimentally-grounded comparison of High-Performance Liquid Chromatography (HPLC) with other orthogonal analytical techniques for the robust validation of its purity.

Pillar 1: The Analytical Imperative - Why HPLC is the Primary Tool

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for purity assessment in pharmaceutical and chemical research due to its high resolving power, sensitivity, and broad applicability. For a molecule like ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate, which possesses moderate polarity and UV-active chromophores (the ketone and ester carbonyl groups), reversed-phase HPLC is the logical starting point.

The fundamental principle of reversed-phase HPLC lies in the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.[1] Hydrophobic (less polar) molecules interact more strongly with the C18 chains and are retained longer, while more polar impurities elute earlier. By systematically varying the mobile phase composition, we can achieve fine-tuned separation of the main component from process-related impurities, degradation products, or unreacted starting materials.

The Challenge of Chirality

A critical consideration for this molecule is its inherent chirality, arising from multiple stereocenters. Standard achiral HPLC methods, while excellent for separating compounds with different chemical structures (structural isomers, diastereomers), are blind to enantiomers—non-superimposable mirror-image molecules. Since different enantiomers can have vastly different biological activities, a separate chiral analysis is not just recommended, but often a regulatory necessity.[2][3] This guide will therefore detail both a primary achiral purity method and a necessary secondary chiral separation method.

Pillar 2: Experimental Design & Protocols

A robust purity validation strategy does not rely on a single method but rather on a consensus from multiple, orthogonal techniques. Orthogonal methods rely on different chemical or physical principles for separation or detection, minimizing the risk that an impurity co-eluting in one system will also be missed in another. Here, we compare our primary HPLC approach with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method 1: Reversed-Phase HPLC for Achiral Purity Assessment

This method is designed to quantify the main component against all detectable, non-enantiomeric impurities.

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is selected for its versatility and strong hydrophobic retention of the bicyclic core. Solid-core particles are chosen over fully porous particles to achieve higher efficiency and sharper peaks at lower backpressures, enabling faster analysis times.[4]

  • Mobile Phase: Acetonitrile is chosen as the organic modifier over methanol due to its lower viscosity and stronger elution strength for this analyte. A simple water/acetonitrile gradient is employed to ensure elution of both polar and non-polar impurities within a reasonable timeframe.

  • Detector: The UV detector is set to a low wavelength (215 nm) to maximize sensitivity, as the carbonyl chromophores in the molecule exhibit strong absorbance in this region.

Experimental Protocol: Achiral HPLC

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: CORTECS® C18, 2.7 µm, 4.6 x 150 mm.

  • Mobile Phase A: Deionized Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    Time (min) %A %B
    0.0 60 40
    15.0 10 90
    17.0 10 90
    17.1 60 40

    | 20.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile:Water (50:50 v/v) to prepare a 1 mg/mL stock solution. Further dilute as necessary.

Method 2: Chiral HPLC for Enantiomeric Purity

This method is crucial for separating and quantifying the different enantiomers of the target compound.

Causality Behind Experimental Choices:

  • Column: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are the most successful for a broad range of chiral compounds.[2] They provide a complex 3D chiral environment where enantiomers can form transient diastereomeric complexes with differing stabilities, leading to separation.[5]

  • Mobile Phase: Chiral separations on these columns are often more effective in normal-phase (nonpolar mobile phase) or polar organic modes.[6] A mixture of hexane/isopropanol is a standard starting point, offering a good balance of solubility and interaction with the CSP.[7]

Experimental Protocol: Chiral HPLC

  • Instrumentation: As per the achiral method.

  • Column: Daicel CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.

Pillar 3: Orthogonal Validation & Comparative Analysis

To ensure the highest level of confidence, the HPLC results must be corroborated by alternative techniques.

Alternative A: Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. It is highly effective for detecting volatile and semi-volatile impurities that might be missed by HPLC.[8] Protocol:

  • Instrumentation: Gas chromatograph with an FID detector.

  • Column: Agilent DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Injection: 1 µL, 20:1 split ratio.

  • Sample Preparation: Prepare a 1 mg/mL solution in ethyl acetate.

Alternative B: Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR provides an absolute purity value by comparing the integral of a specific proton signal from the analyte against the integral of a known signal from a certified internal standard of known purity and weight. It is a powerful, non-destructive technique that is orthogonal to chromatography as it does not rely on separation.[9] Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic Anhydride (certified reference material).

  • Solvent: Chloroform-d (CDCl₃).

  • Procedure: a. Accurately weigh ~20 mg of the analyte and ~10 mg of the internal standard into the same vial. b. Dissolve in ~0.7 mL of CDCl₃. c. Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (e.g., 30s) to ensure accurate integration. d. Calculate purity based on the ratio of integrals, number of protons, and weights.

Data Summary: A Comparative Overview

FeatureReversed-Phase HPLC Chiral HPLC GC-FID Quantitative NMR (qNMR)
Primary Separation Principle Polarity / HydrophobicityChiral Recognition (Stereochemistry)Volatility / Boiling PointNone (Bulk spectroscopic analysis)
Selectivity High for structural isomers & diastereomers.Essential for enantiomers. High for volatile impurities.High for structurally different impurities.
Sensitivity (LOD/LOQ) High (ng range)Moderate to High (ng range)Very High (pg range) for volatile compounds.Lower (µg-mg range).
Quantification Accuracy High (requires reference standard for each impurity).High for enantiomeric excess (ee%).High (relative % area).Very High (absolute purity, traceable to a primary standard).
Impurity Identification Possible with DAD (UV spectra) or hyphenation to MS.Limited to chiral identity.Possible with hyphenation to MS.Excellent for structural elucidation of major impurities.
Key Advantage Versatile workhorse for general purity assessment.[10]The only reliable way to determine enantiopurity.[2]Superior for volatile/non-UV active impurities.Provides an absolute purity value without separation.[9]
Key Limitation Cannot separate enantiomers.Specific columns required; method development can be complex.Requires analyte to be volatile and thermally stable.Insensitive to low-level impurities (<0.1%).

Visualizing the Workflows

A structured workflow ensures that all aspects of purity are systematically evaluated.

Purity_Validation_Workflow cluster_0 Initial Analysis cluster_1 Structural & Chiral Confirmation cluster_2 Final Assessment Sample Sample Received Achiral_HPLC Achiral Purity (RP-HPLC) Sample->Achiral_HPLC Primary Screen GC_FID Volatiles Screen (GC-FID) Sample->GC_FID Orthogonal Screen qNMR Absolute Purity & Identity (qNMR) Achiral_HPLC->qNMR Confirm Structure Data_Review Consolidate & Review Data Achiral_HPLC->Data_Review GC_FID->Data_Review Chiral_HPLC Enantiomeric Purity (Chiral HPLC) qNMR->Chiral_HPLC Assess Chirality qNMR->Data_Review Chiral_HPLC->Data_Review Purity_Report Final Purity Statement Data_Review->Purity_Report

Caption: Overall workflow for comprehensive purity validation.

HPLC_Method_Dev cluster_0 Screening Phase cluster_1 Optimization Phase cluster_2 Validation Phase Col_Screen Column Screening (C18, C8, Phenyl) Solv_Screen Solvent Screening (ACN vs MeOH) Col_Screen->Solv_Screen Grad_Opt Gradient Optimization Solv_Screen->Grad_Opt Temp_Opt Temperature Optimization Grad_Opt->Temp_Opt Spec Specificity Temp_Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Lin->Acc Final_Method Validated Method Acc->Final_Method

Caption: Logical flow for HPLC method development and validation.

Conclusion

Validating the purity of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate requires a multi-faceted analytical approach. While reversed-phase HPLC is an exceptionally powerful tool for primary purity assessment, it provides an incomplete picture. True analytical confidence is only achieved by integrating orthogonal methods. GC-FID effectively screens for volatile impurities, qNMR provides an absolute purity value and structural confirmation, and most critically, chiral HPLC addresses the stereochemical integrity of the molecule. By employing this self-validating system of cross-referenced techniques, researchers and drug development professionals can ensure the quality and consistency of this vital chemical building block.

References

  • TutorChase. "What methods are used to test the purity of organic compounds?". TutorChase. Available at: [Link]

  • Moravek, Inc. "Top 5 Methods of Assessing Chemical Purity". Moravek, Inc. Available at: [Link]

  • ResearchGate. "How to determine the purity of newly synthesized organic compound?". ResearchGate. Available at: [Link]

  • PubChem. "Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate". National Center for Biotechnology Information. Available at: [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. "Purification of Organic Compounds: from Crude Product to Purity". University Publication. Available at: [Link]

  • Chemistry LibreTexts. "9: Separation, Purification, and Identification of Organic Compounds". Chemistry LibreTexts. Available at: [Link]

  • Jones, H. "THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES". Hichrom. Available at: [Link]

  • Chemsrc. "CAS#:62256-00-2 | 2-ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate". Chemsrc. Available at: [Link]

  • MAC-MOD Analytical. "UHPLC/HPLC Method Development for Pharmaceutical-Related Substance". MAC-MOD Analytical. Available at: [Link]

  • P., R. "Playing with Selectivity for Optimal Chiral Separation". LCGC International. Available at: [Link]

  • Singh, S. "A Strategy for Developing HPLC Methods for Chiral Drugs". LCGC International. Available at: [Link]

  • Mourne Training Services. "Strategies for HPLC Method Development - Webinar Recording". YouTube. Available at: [Link]

  • Google Patents. "WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids". Google Patents.
  • Cheméo. "Chemical Properties of 7-Oxabicyclo[4.1.0]heptane (CAS 286-20-4)". Cheméo. Available at: [Link]

  • Agilent Technologies. "Enantiomer separation of acidic compounds". Agilent Technologies. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. "A Review on Chiral Stationary Phases for Separation of Chiral Drugs". ijppr.humanjournals.com. Available at: [Link]

  • Waters Corporation. "HPLC Column Performance". Waters Corporation. Available at: [Link]

  • SciELO. "Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla". SciELO. Available at: [Link]

  • ResearchGate. "(PDF) DEVELOPMENT AND VALIDATION OF REVERSE-PHASE HPLC METHOD FOR ESTIMATION OF KETOCONAZOLE IN BULK DRUG". ResearchGate. Available at: [Link]

  • Interchim. "HPLC Organic Acid Analysis". Interchim. Available at: [Link]

Sources

Comparative

Reference standards for ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate analysis

An In-Depth Comparative Guide to the Establishment of Reference Standards for Ethyl 2-Oxobicyclo[4.1.0]heptane-7-carboxylate Analysis In the landscape of pharmaceutical development, the structural complexity of novel mol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Establishment of Reference Standards for Ethyl 2-Oxobicyclo[4.1.0]heptane-7-carboxylate Analysis

In the landscape of pharmaceutical development, the structural complexity of novel molecular entities demands rigorous analytical characterization. Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate, a bicyclic scaffold derivative, presents unique analytical challenges due to its stereochemistry and potential for process-related impurities.[1][2] The establishment of a well-characterized reference standard is not merely a regulatory formality; it is the cornerstone of accurate quantification, stability testing, and impurity profiling, ensuring the safety and efficacy of the final drug product.[3][4]

This guide provides a comprehensive framework for the qualification and comparison of analytical methodologies for ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, offering a self-validating system for establishing a robust reference standard.

The Reference Standard: Sourcing and Initial Characterization

A primary reference standard for ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate must be of the highest possible purity. The process begins with either sourcing from a reputable supplier (e.g., Sigma-Aldrich, ChemicalBook) or through custom synthesis.[5][6] Regardless of the source, the candidate material must undergo rigorous identity and purity confirmation.

Initial Workflow for Reference Standard Qualification

The following diagram illustrates the logical workflow for qualifying a new batch of material as a reference standard. This multi-faceted approach ensures that the standard is suitable for its intended use in critical assays.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Final Qualification start Candidate Material Received nmr Structural Elucidation (¹H, ¹³C, 2D-NMR) start->nmr ms Mass Verification (HRMS) start->ms ftir Functional Group Analysis (FT-IR) start->ftir hplc Primary Purity Assay (HPLC-UV) nmr->hplc ms->hplc ftir->hplc gcms Orthogonal Purity & Volatile Impurities (GC-MS) hplc->gcms Orthogonal Check qnmr Absolute Purity (qNMR) gcms->qnmr Absolute Quantification certify Certification & Documentation qnmr->certify qualified_std Qualified Reference Standard certify->qualified_std

Caption: Workflow for qualifying a chemical reference standard.

Comparative Analysis of Key Analytical Techniques

No single analytical technique is sufficient to fully characterize a reference standard. An orthogonal approach, using methods with different separation and detection principles, is essential for a comprehensive purity assessment.[7] Here, we compare Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile impurities.[8] For a compound like ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate, it is invaluable for detecting residual solvents from synthesis or process-related byproducts with sufficient volatility. The mass spectrometer provides high-confidence identification of unknown peaks based on their fragmentation patterns.[9]

Experimental Protocol: GC-MS for Impurity Profiling

  • Sample Preparation: Accurately weigh and dissolve 10 mg of the reference standard candidate in 1.0 mL of high-purity dichloromethane.

  • Instrumentation: Utilize a GC system equipped with a mass selective detector (e.g., Agilent 7890A GC with 5975C MSD).[10]

  • GC Conditions:

    • Column: Elite-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% diphenyl/95% dimethyl polysiloxane column.[8] This phase is chosen for its versatility and robustness for a wide range of analytes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

    • Injector: 260 °C, Split ratio 20:1 (to avoid column overloading with the main component).

    • Oven Program: Initial temperature of 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min). This program provides good separation for both early-eluting solvents and later-eluting, higher boiling point impurities.[11]

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.[8]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-450 m/z.

High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Experience: HPLC is the workhorse for purity determination of non-volatile organic compounds in the pharmaceutical industry.[12] For our target molecule, a reversed-phase HPLC method with UV detection is appropriate, as the keto-ester functionality provides a UV chromophore. The primary challenge is developing a method that can separate structurally similar isomers and degradation products.

Experimental Protocol: HPLC for Purity Determination

  • Sample Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile. Dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water. Sample should be prepared in a solvent similar to the initial mobile phase to ensure good peak shape.[13]

  • Instrumentation: A standard HPLC system with a UV detector (e.g., Agilent 1290 Infinity II).[14]

  • HPLC Conditions:

    • Column: A polar-embedded C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm). These columns are designed to prevent "phase collapse" when using highly aqueous mobile phases, ensuring reproducible retention times.[15]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, hold for 1 min; linear ramp to 95% B over 15 min; hold at 95% B for 2 min; return to 10% B and re-equilibrate for 3 min. A gradient method is crucial for eluting both polar and non-polar impurities in a single run.[13]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 5 µL.

Quantitative NMR (qNMR) Spectroscopy

Expertise & Experience: qNMR stands apart as a primary ratio method of measurement, capable of providing a direct, "absolute" purity value without the need for a pre-existing standard of the same compound. It relies on comparing the integrated signal of the analyte to that of a certified internal standard of known purity and weight.[16][17] This makes it an authoritative tool for qualifying a new reference standard.

Experimental Protocol: Purity Assay by ¹H-qNMR

  • Selection of Internal Standard (IS): Choose a certified internal standard with high purity (>99.9%) that has sharp signals in a region of the ¹H NMR spectrum free from analyte signals. Maleic acid or 1,4-dinitrobenzene are common choices.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate candidate standard into a vial.

    • Accurately weigh ~10 mg of the chosen certified internal standard into the same vial.

    • Dissolve both components completely in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength for better signal dispersion.

    • Key Parameters:

      • A long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated (typically 30-60 seconds) is CRITICAL for accurate quantification.

      • A sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.

      • Use a 90° pulse angle.

  • Data Processing & Calculation:

    • Carefully integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the internal standard.

Data Comparison and Interpretation

The performance of each analytical technique must be objectively compared to build a complete picture of the reference standard's quality.

Table 1: Comparison of Analytical Techniques for Reference Standard Qualification

ParameterGC-MSHPLC-UVqNMR
Primary Use Volatile/Semi-volatile impurity identification & quantificationPurity of main component; non-volatile impurity quantificationAbsolute purity determination; structural confirmation
Selectivity High (based on retention time and mass fragmentation)High (based on chromatographic separation)High (based on unique chemical shifts)
Sensitivity Very High (ppb-ppt for specific ions)High (ppm level)Moderate (requires mg quantities)
Quantification Relative (requires response factors)Relative (requires response factors)Absolute (primary method)
Key Limitation Not suitable for non-volatile or thermally labile compoundsImpurities without a chromophore are not detectedSignal overlap can complicate integration; requires high-purity IS

Impurity Profiling: A Trustworthiness Mandate

A reference standard is only as good as the understanding of its impurities. According to ICH guidelines, impurities present at levels above 0.1% should be identified and characterized.[3] The combination of HPLC-UV and GC-MS provides a powerful tool for this purpose.

Logical Flow for Impurity Identification

G cluster_0 Characterization cluster_1 Structure Elucidation start Impurity Detected in HPLC or GC lcms LC-MS for Molecular Weight start->lcms gcms_ei GC-MS for Fragmentation Pattern start->gcms_ei hr_ms High-Res MS for Elemental Formula lcms->hr_ms gcms_ei->hr_ms isolate Isolation (Prep-HPLC) hr_ms->isolate nmr_impurity NMR of Isolated Impurity isolate->nmr_impurity structure Proposed Structure nmr_impurity->structure

Caption: A systematic approach to impurity structure elucidation.

Common potential impurities for ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate could arise from starting materials, side reactions (e.g., incomplete cyclopropanation), or degradation (e.g., hydrolysis of the ester).[3] Each of these would present a unique signature in the analytical data, reinforcing the need for orthogonal methods.

References

  • Analytical Methods. (n.d.). Japan: Ministry of the Environment. Retrieved from [Link]

  • IJMCA. (2021). Medicinal Chemistry & Analysis. Retrieved from [Link]

  • EPA. (2023). 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 2-ethylhexyl ester - Substance Details. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • ChemRxiv. (n.d.). 3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres. Retrieved from [Link]

  • Academic Journals. (2016). Determination of metabolites products by Cassia angustifolia and evaluate antimicobial activity. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • SciSpace. (2011). Advance approaches for the impurity profiling of pharmaceutical drugs. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • PubMed. (2011). Syntheses and pharmacological evaluations of novel N-substituted bicyclo-heptane-2-amines at N-methyl-D-aspartate receptors. Retrieved from [Link]

  • NIST. (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one, 3-methyl-6-(1-methylethyl)-. Retrieved from [Link]

  • NIST. (n.d.). 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-. Retrieved from [Link]

  • ChemRxiv. (2025). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. Retrieved from [Link]

  • SpectraBase. (n.d.). MS (GC) of 7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid, 1,3,3-trimethyl-, ethyl ester, (1.alpha.,2.beta.,6.alpha.)-.+/-.-. Retrieved from [Link]

  • NIST. (n.d.). 7-Oxabicyclo[4.1.0]heptane. Retrieved from [Link]

  • Zenodo. (2000). impurity profiling and drug characterization. Retrieved from [Link]

  • NIST. (n.d.). 7-Oxabicyclo[4.1.0]heptane - Gas Chromatography. Retrieved from [Link]

  • Semantic Scholar. (2015). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethanolic Extracts of Aerva lanata (L.). Retrieved from [Link]

  • Domainex. (2023). Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. (2025). Review article on impurity profiling. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]

  • Interchim. (n.d.). HPLC Organic Acid Analysis. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Isopropenyl-2-methyl-7-oxabicyclo[4.1.0]heptan-2-ol. Retrieved from [Link]

  • Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • Analytical Methods. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Retrieved from [Link]

  • oc-praktikum.de. (2006). Synthesis of 7,7-dichlorobicyclo[4.1.0]heptane. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate

[1] CAS Number: 13949-98-9 Chemical Family: Bicyclic Keto-Ester / Cyclopropane Derivative Waste Classification: Hazardous Organic Waste (Non-Halogenated) Part 1: Executive Safety Directive Immediate Action Required: Ethy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 13949-98-9 Chemical Family: Bicyclic Keto-Ester / Cyclopropane Derivative Waste Classification: Hazardous Organic Waste (Non-Halogenated)

Part 1: Executive Safety Directive

Immediate Action Required: Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is a synthetic intermediate containing a strained cyclopropane ring fused to a cyclohexanone system. Unlike standard organic solvents, this compound possesses ring-strain energy .

Core Disposal Rule: Do NOT dispose of via sink or municipal drainage. Do NOT mix with concentrated acids or bases in waste streams. The cyclopropane ring is susceptible to acid-catalyzed ring opening, which can generate heat and pressure in sealed waste containers.

Disposal Pathway: Segregate as Non-Halogenated Organic Waste intended for High-Temperature Incineration .

Part 2: Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand its reactivity profile. This is not a passive solvent; it is an electrophilic building block.

PropertySpecificationOperational Implication
Molecular Formula C₁₀H₁₄O₃Organic content suitable for fuel blending/incineration.
Functional Groups Ketone, Ethyl Ester, CyclopropaneCyclopropane: Strained ring; sensitive to nucleophiles and acids.Ester: Susceptible to hydrolysis.
Physical State Liquid (Oil)Requires leak-proof secondary containment.
GHS Classification Warning (Irritant)H315 (Skin), H319 (Eye), H335 (Respiratory).[1] PPE is mandatory.
Reactivity Acid-SensitiveCRITICAL: Contact with Lewis acids or strong Brønsted acids can trigger exothermic ring-opening.
Reactivity Logic (The "Why")

The bicyclo[4.1.0]heptane system contains significant angular strain. In the presence of strong acids (often found in general "organic waste" carboys from acid-catalyzed reactions), the cyclopropane ring can undergo cleavage.

  • Risk: If added to a waste container with high acid content (e.g., Triflic acid, HCl residues), an uncontrolled exotherm may occur, pressurizing the vessel.

  • Mitigation: Ensure the waste stream pH is neutral (pH 6-8) or segregate into a "High Hazard/Reactive" stream if acid contamination is possible.

Part 3: Waste Segregation & Compatibility

Effective disposal begins at the bench. You must segregate this compound to prevent cross-reactivity in the central waste accumulation area.

Decision Logic for Segregation

SegregationLogic Start Waste: Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate CheckMix Are other chemicals present? Start->CheckMix AnalyzeMix Analyze Mixture Components CheckMix->AnalyzeMix Yes SafeStream Stream A: Non-Halogenated Organic (Standard Disposal) CheckMix->SafeStream No (Pure Compound) IsAcid Contains Strong Acids? (HCl, H2SO4, TFA) AnalyzeMix->IsAcid IsBase Contains Strong Bases? (NaOH, Alkoxides) AnalyzeMix->IsBase IsOxidizer Contains Oxidizers? (H2O2, Permanganate) AnalyzeMix->IsOxidizer IsAcid->SafeStream No QuenchFirst Action: Neutralize/Quench First IsAcid->QuenchFirst Yes IsBase->SafeStream No IsBase->QuenchFirst Yes IsOxidizer->SafeStream No SepStream Stream B: Separate Reactive Waste IsOxidizer->SepStream Yes QuenchFirst->SafeStream After Neutralization

Figure 1: Waste segregation decision tree. Prioritize neutralization of acidic co-contaminants before combining with general organic waste.

Part 4: Step-by-Step Disposal Protocol
Phase 1: Preparation & Quenching

If the material is pure, skip to Phase 2.

  • Assessment: If the material is dissolved in a reaction mixture containing acids (e.g., p-TsOH, H₂SO₄), it must be neutralized.

  • Neutralization: Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution to the mixture until gas evolution ceases and pH is neutral (pH 7).

  • Extraction: Extract the organic layer (containing the target ester) into a compatible solvent (e.g., Ethyl Acetate or Dichloromethane) if aqueous waste separation is required. Note: If using DCM, move to Halogenated Waste stream.

Phase 2: Packaging
  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal cans if the material has not been strictly neutralized, as residual acidity can corrode metal.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Organic."

    • Constituents: List "Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate" explicitly. Do not use vague terms like "Ester Waste."

    • Hazard Checkbox: Check "Irritant" and "Flammable" (if in flammable solvent).

Phase 3: Storage & Handoff[2][3]
  • Secondary Containment: Place the waste bottle in a polyethylene tray to capture potential leaks.

  • Cap Venting: Use a vented cap (Safety Waste Funnel) if available, to prevent pressure buildup from slow decomposition or off-gassing.

  • Timeline: Schedule pickup within 90 days (standard RCRA compliance for satellite accumulation areas).

Part 5: Emergency Spill Response

Scenario: A 100mL bottle drops and shatters in the fume hood.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure the fume hood sash is lowered to the operating position.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If the spill is outside the hood, a half-face respirator with organic vapor cartridges is recommended due to potential respiratory irritation.

  • Containment: Surround the spill with an inert absorbent (Vermiculite or Universal Spill Pads). Do NOT use paper towels alone , as high surface area contact with air can increase flammability risks.

  • Cleanup:

    • Scoop the absorbed material into a wide-mouth jar.

    • Wipe the surface with a soap/water solution (detergent helps solubilize the lipophilic ester).

    • Label the debris jar as "Hazardous Waste - Debris contaminated with Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate."

Part 6: Regulatory Compliance (US Context)
  • EPA Waste Code: This specific compound is not P-listed or U-listed. However, it typically falls under D001 (Ignitability) if dissolved in flammable solvents, or is regulated under the "Mixture Rule" if mixed with other listed solvents.

  • TSCA Status: Ensure the chemical is accounted for in your facility's chemical inventory. As a research chemical, it is often subject to TSCA R&D exemption, requiring disposal by professional incineration.

References
  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[4] Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Bicyclo[4.1.0]heptane derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

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